molecular formula C9H13NO B1337797 N-ethyl-2-methoxyaniline CAS No. 15258-43-2

N-ethyl-2-methoxyaniline

Cat. No.: B1337797
CAS No.: 15258-43-2
M. Wt: 151.21 g/mol
InChI Key: RUSPWDWPGXKTFO-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxyaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This chemical, provided for research use only, serves as a versatile building block in organic synthesis and medicinal chemistry. While direct literature on its applications is limited, its structural core is highly significant. A closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a recognized and important precursor in pharmaceutical research . This analog is a key pharmacophoric fragment in developing potent inhibitors of various protein kinases and enzymes, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)—a key target in antiangiogenic cancer therapy . Compounds featuring this core structure have been explored as antitumor agents, cardiovascular agents, and ion-channel blockers, underscoring the value of this aniline derivative as a starting material for discovering new biologically active molecules . Researchers can utilize this compound for the synthesis of more complex structures. As an aniline derivative, appropriate safety precautions should be observed during handling. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPWDWPGXKTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447128
Record name Benzenamine, N-ethyl-2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-43-2
Record name Benzenamine, N-ethyl-2-methoxy-
Source EPA DSSTox
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Record name N-ethyl-2-methoxyaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-ethyl-2-methoxyaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-ethyl-2-methoxyaniline: Molecular Structure, Properties, and Synthesis

Abstract

This compound is a disubstituted aniline derivative featuring both an ethylamino and a methoxy functional group on a benzene ring. As a chemical intermediate, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups allows for targeted modifications, making it a key precursor for various biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis and purification of this compound. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics and handling.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. A precise understanding of its identity and physical properties is paramount for its application in any synthetic or analytical context.

Chemical Structure and Identifiers

This compound consists of a benzene ring where an ethylamino group and a methoxy group are positioned ortho to each other (at positions 1 and 2, respectively). The presence of the secondary amine and ether functionalities on the aromatic ring defines its chemical reactivity.

Caption: 2D Molecular Structure of this compound.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

  • Average Molecular Weight: 151.21 g/mol .[1][2][3]

  • Monoisotopic Mass: 151.099714038 Da.[1]

The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. The latter is particularly important for high-resolution mass spectrometry.

Tabulated Physicochemical Properties

The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 15258-43-2[4]
Molecular Formula C₉H₁₃NO[2][4][5]
Molecular Weight 151.21 g/mol [1][2][3]
SMILES CCNC1=CC=CC=C1OC[5]
InChI Key RUSPWDWPGXKTFO-UHFFFAOYSA-N[5]
Appearance Pale yellow to brown liquid (Predicted)[6]
Boiling Point ~225 °C (Predicted, based on 2-methoxyaniline)[6][7]
Density ~1.09 g/cm³ (Predicted, based on 2-methoxyaniline)[6][7]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via reductive amination. This method is widely employed for the N-alkylation of primary and secondary amines due to its high selectivity and efficiency.

Synthetic Strategy: Reductive Amination

Reductive amination involves two key stages:

  • Imine Formation: The primary amine of the starting material, 2-methoxyaniline, reacts with an aldehyde (acetaldehyde) to form a Schiff base, or imine, intermediate. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).[8]

This one-pot procedure avoids the isolation of the often-unstable imine intermediate and minimizes the formation of over-alkylated byproducts, making it a trustworthy and self-validating system for producing the desired secondary amine.[8]

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 2-methoxyaniline and acetaldehyde.

Materials:

  • 2-Methoxyaniline (1.0 equiv)

  • Acetaldehyde (1.2 equiv)

  • Methanol (as solvent)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane mixture (as eluent)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methoxyaniline (1.0 equiv) and dissolve it in methanol.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.2 equiv) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which the imine intermediate will form.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous residue with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to afford pure this compound.[8]

Workflow Diagram

Synthesis_Workflow Reactants 2-Methoxyaniline + Acetaldehyde (in Methanol) Imine_Formation Imine Formation (0°C) Reactants->Imine_Formation Reduction Reduction with NaBH₄ (0°C to RT) Imine_Formation->Reduction Workup Quenching & Extraction (DCM / H₂O / NaHCO₃) Reduction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Elucidation

Confirmation of the molecular structure of the synthesized product is achieved through a combination of spectroscopic techniques. While experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related compounds.[9]

Predicted Spectroscopic Data

The following table summarizes the anticipated key signals for confirming the identity of this compound.

TechniqueExpected ObservationInterpretation
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 151Confirms the molecular weight.
Fragment at m/z = 136Loss of a methyl group (-CH₃).
Fragment at m/z = 122Loss of an ethyl group (-CH₂CH₃).
FT-IR (cm⁻¹) 3350 - 3450 (medium, sharp)N-H stretch of the secondary amine.
2850 - 3000 (strong)C-H aliphatic stretches (ethyl & methoxy).
1580 - 1610 (strong)C=C aromatic ring stretch.
1230 - 1270 (strong)Asymmetric C-O-C stretch of aryl ether.
¹H NMR (ppm) ~7.0 - 6.8 (4H, m)Aromatic protons.
~4.0 - 5.0 (1H, br s)N-H proton.
~3.85 (3H, s)Methoxy (-OCH₃) protons.
~3.15 (2H, q)Methylene (-NH-CH₂-) protons.
~1.25 (3H, t)Methyl (-CH₂-CH₃) protons.
¹³C NMR (ppm) ~148, ~140Aromatic carbons attached to O and N.
~122, ~120, ~115, ~110Remaining aromatic carbons.
~55Methoxy (-OCH₃) carbon.
~38Methylene (-NH-CH₂-) carbon.
~15Methyl (-CH₂-CH₃) carbon.

Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with appropriate care, assuming hazards similar to its parent compounds, such as 2-methoxyaniline and other N-alkylanilines.[6][10]

  • Hazard Assessment: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause skin and serious eye irritation. The parent compound, 2-methoxyaniline, is a suspected carcinogen.[6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and sources of ignition.[10][11]

References

  • This compound, 96% Purity, C9H13NO, 1 gram. CP Lab Safety.
  • This compound (C9H13NO). PubChemLite.
  • N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105.
  • SAFETY DATA SHEET - 2-Ethylaniline. Fisher Scientific.
  • Safety Data Sheet - 2-Methoxyaniline. C/D/N Isotopes, Inc.
  • SAFETY DATA SHEET - N-Ethyl-o-toluidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - N-(2-Cyanoethyl)-N-ethylaniline. TCI Chemicals.
  • N-Ethyl-3-methoxyaniline | 41115-30-4. Biosynth.
  • 2-Methoxyaniline SDS, 90-04-0 Safety D
  • Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.
  • 5-Ethyl-2-methoxyaniline | C9H13NO | CID 22065596.
  • 2-Methoxyaniline | 90-04-0 | C7H9NO. Guidechem.

Sources

An In-depth Technical Guide to the Solubility of N-ethyl-2-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of N-ethyl-2-methoxyaniline, a compound of interest in organic synthesis and drug development. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document outlines its expected solubility behavior based on fundamental chemical principles and the known properties of analogous structures. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Introduction to this compound and the Critical Role of Solubility

This compound (C₉H₁₃NO) is an aromatic amine with a molecular structure that lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility in drug discovery is underscored by the presence of the N-oxide functionality in many bioactive compounds, which can enhance water solubility and modulate biological activity.[3][4] The development of psychoactive compounds like Ibogaine, which has been investigated for treating substance use disorders, also involves aniline derivatives in its synthesis pathway.[5]

The solubility of a compound is a critical physical property that dictates its behavior in various chemical and biological systems.[6] In drug development, solubility directly impacts a drug's bioavailability, formulation, and dosage.[6][7] For synthetic chemists, understanding the solubility of a reagent like this compound is paramount for reaction design, purification processes (such as crystallization), and product formulation.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound, featuring a benzene ring, an ethyl group, a methoxy group, and a secondary amine, suggests a nuanced solubility profile.

  • Influence of the Aromatic Ring and Alkyl Groups: The benzene ring and the ethyl group are nonpolar moieties, contributing to the molecule's solubility in nonpolar organic solvents through van der Waals interactions.[8]

  • Role of the Methoxy and Amino Groups: The methoxy (-OCH₃) and the secondary amine (-NH-) groups introduce polarity and the capacity for hydrogen bonding.[8] The nitrogen atom in the amine can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

Based on this structural analysis and by analogy to similar compounds like aniline and 2-(hexyloxy)aniline, we can infer the following solubility characteristics for this compound:[8][9][10]

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are expected to be excellent solvents for this compound. Their polarity can engage in dipole-dipole interactions, and they can accept hydrogen bonds from the amine group.

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and propan-1-ol are likely to be effective solvents.[11] They can participate in hydrogen bonding with both the amine and methoxy groups.

  • Moderate to Good Solubility in Nonpolar Solvents: Solvents like toluene, hexane, and chloroform should exhibit some ability to dissolve this compound, primarily due to the nonpolar aromatic ring and ethyl group.[12]

  • Low Solubility in Water: Despite the presence of polar groups, the significant nonpolar character of the benzene ring and ethyl group will likely limit its solubility in water.[8][13]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Interactions
Polar Aprotic DMSO, DMF, AcetoneHighDipole-Dipole, Hydrogen Bond Acceptance
Polar Protic Methanol, Ethanol, IsopropanolGoodHydrogen Bonding (Donation & Acceptance)
Nonpolar Aromatic Toluene, BenzeneModerate to GoodVan der Waals, π-π stacking
Halogenated Chloroform, DichloromethaneModerate to GoodDipole-Dipole, Van der Waals
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateVan der Waals
Aqueous WaterLowLimited Hydrogen Bonding

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe robust methods for determining the thermodynamic solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium with the solid solute.[14]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any suspended solid particles.[14]

  • Dilution: Dilute the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G A Add excess solute to solvent B Equilibrate in shaker bath (24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., UV-Vis, HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining thermodynamic solubility.

Analytical Methods for Concentration Measurement

The choice of analytical technique is critical for accurate solubility determination.

UV-Vis spectroscopy is a rapid and cost-effective method for quantifying the concentration of chromophoric compounds like this compound.[6][15]

Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λ_max. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the diluted saturated solution at λ_max.

  • Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.

HPLC is a highly sensitive and selective method, particularly useful for complex mixtures or when high accuracy is required.[6][16]

Protocol:

  • Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at λ_max) to achieve good separation and a sharp peak for this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the same fixed volume of the diluted saturated solution into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Correct for the dilution to find the solubility.

Diagram 2: Analytical Quantification Workflow

G cluster_0 UV-Vis Spectroscopy cluster_1 HPLC A Determine λ_max B Prepare standards A->B C Generate calibration curve (Abs vs. Conc) B->C D Measure sample absorbance C->D E Calculate concentration D->E F Develop HPLC method G Prepare standards F->G H Generate calibration curve (Peak Area vs. Conc) G->H I Analyze sample H->I J Calculate concentration I->J Start Saturated Solution Start->A Start->F

Caption: Comparison of UV-Vis and HPLC quantification methods.

Advanced Considerations and Data Interpretation

High-Throughput Solubility Screening

In early-stage drug discovery, rapid assessment of solubility is often required. Techniques like nephelometry, which measures light scattering from suspended particles, can be used for high-throughput kinetic solubility screening.[7][14][16] While providing valuable initial data, these methods may not represent true thermodynamic equilibrium.

Thermodynamic Modeling of Solubility

For a deeper understanding and predictive power, thermodynamic models can be employed. Models like the Non-Random Two-Liquid (NRTL) or UNIQUAC can be used to correlate and predict solubility data as a function of temperature and solvent composition, though they often require some experimental data for parameter fitting.[11][17][18] Machine learning models informed by thermodynamic properties are also emerging as powerful predictive tools.[19][20][21]

Diagram 3: Logic of Solubility Prediction

G A Molecular Structure of this compound B Intermolecular Forces (H-bonding, van der Waals, Dipole-Dipole) A->B D Experimental Data (Shake-Flask, HPLC/UV-Vis) B->D Informs experimental design C Solvent Properties (Polarity, H-bonding capacity) C->B E Thermodynamic Models (e.g., NRTL, UNIQUAC) D->E Parameter fitting F Predicted Solubility Curve (Solubility vs. Temperature) E->F

Caption: Relationship between molecular properties and solubility prediction.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a thorough understanding of its chemical structure allows for a strong predictive assessment of its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with robust, validated experimental protocols to determine precise solubility values. By employing the detailed shake-flask method coupled with accurate analytical quantification techniques like UV-Vis spectroscopy or HPLC, scientists in drug development and organic synthesis can generate the critical data needed to advance their research and development efforts.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.).
  • An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents - Benchchem. (n.d.).
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  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems - ResearchGate. (n.d.).
  • An In-depth Technical Guide to the Solubility of 2-(hexyloxy)aniline in Common Organic Solvents - Benchchem. (n.d.).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021).
  • 2-Ethyl-N-(2-methoxy-1-methylethyl)-6-methylaniline - ChemBK. (2024).
  • 104-94-9, 4-Methoxyaniline Formula - ECHEMI. (n.d.).
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  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ChemRxiv. (n.d.).
  • Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed. (n.d.).
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (2025).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (n.d.).
  • Ibogaine - Wikipedia. (n.d.).
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  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.).

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Profile

N-ethyl-2-methoxyaniline, also known as 2-(Ethylamino)anisole, is an aromatic amine derivative. Its molecular structure, featuring an ethylamino group and a methoxy group on a benzene ring, dictates its reactivity and toxicological profile. Due to the limited availability of specific experimental data for this compound, the following table includes data from its structural parents, N-ethylaniline and 2-methoxyaniline, to provide a scientifically informed estimation of its properties.

PropertyThis compoundN-ethylaniline (Analog)2-Methoxyaniline (Analog)Data Source
CAS Number 15258-43-2103-69-590-04-0[1]
Molecular Formula C₉H₁₃NOC₈H₁₁NC₇H₉NO[2]
Molecular Weight 151.21 g/mol 121.18 g/mol 123.15 g/mol [2]
Appearance Not specified; likely a liquidDark liquid with an aromatic odorColorless to yellowish liquid[3][4]
Boiling Point Predicted: ~267 °C204-205 °C225 °C[5]
Melting Point Not specified-63 °C3 - 6 °C[6]
Flash Point Not specified85 °C (185 °F)92.3 °C[3][7]
Density Predicted: ~1.02 g/cm³0.963 g/cm³1.092 g/cm³[3][5][6]
Water Solubility Not specifiedInsoluble14 g/L[3][6]

Note: Predicted values are based on computational models for structurally similar compounds and should be used as estimations.

Hazard Identification and GHS Classification

The known hazard classifications for this compound provide a clear directive for handling.[8] This is supplemented by the more detailed classifications of its structural analogs to create a comprehensive understanding of the potential risks.

Confirmed Hazards for this compound: [8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Hazards from Structural Analogs (N-ethylaniline and 2-Methoxyaniline):

  • Acute Toxicity: Toxic or fatal if it comes into contact with skin or is inhaled.[9]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure, with the hematopoietic (blood) system being a potential target.[9]

  • Carcinogenicity: 2-Methoxyaniline is suspected of causing genetic defects and may cause cancer.[6] This warrants treating this compound with the same level of precaution.

  • Flammability: While not classified as highly flammable, related compounds are combustible liquids and can form explosive vapor-air mixtures.[3][10]

The Hierarchy of Controls: A Proactive Safety Paradigm

A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is non-negotiable. The following protocol is based on the known and inferred hazards.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is critical due to the potential for respiratory irritation and the toxicity of vapors from analogous compounds.[9] All manipulations, including weighing, transferring, and reactions, must be conducted within the fume hood to ensure adequate ventilation and containment of vapors. An eyewash station and safety shower must be readily accessible.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following are mandatory:

  • Eye and Face Protection: Chemical safety goggles with side shields are required at a minimum. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[6]

    • Lab Coat/Coveralls: A flame-resistant lab coat is required. For larger quantities or tasks with a higher splash potential, chemical-resistant coveralls should be worn over personal clothing.[12]

  • Respiratory Protection: When working outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors is mandatory.[6]

Handling and Storage Protocols
  • General Handling:

    • Avoid all direct contact with the substance.

    • Do not breathe vapors or mists.[12]

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.[9]

    • Keep containers tightly closed when not in use.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][11]

    • Keep separated from strong oxidizing agents, acids, and acid chlorides.[10]

    • Store in a locked cabinet or a secure, designated area with limited access.

    • Given the instability of similar anilines in the presence of air and light, storage under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.[3]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is crucial for mitigating the consequences of an incident.

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For liquid spills, contain the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For small spills, a neutralizing agent appropriate for amines may be used with caution.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Emergency_Response_Workflow cluster_1 Emergency Workflow for this compound Exposure Start Exposure Event Assess Assess Scene Safety Start->Assess Remove Remove from Exposure (Fresh Air / Decontaminate) Assess->Remove FirstAid Administer First Aid (as per protocol) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident Medical->Report

Caption: Workflow for responding to an exposure event involving this compound.

Disposal Considerations

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its known and inferred hazards, coupled with a disciplined adherence to established safety protocols. By implementing robust engineering controls, mandating appropriate PPE, and ensuring all personnel are trained on these procedures, research and development activities can proceed with minimized risk. This guide serves as a foundational document to be adapted and integrated into your institution's specific health and safety management system.

References

  • Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole . (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Material Safety Data Sheet - Anisole, 99% . (2009). Cole-Parmer. Retrieved from [Link]

  • Chemical Label this compound . (n.d.). Retrieved from [Link]

  • N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-methoxyaniline - ChemBK . (2024). Retrieved from [Link]

  • This compound (C9H13NO) - PubChemLite . (n.d.). Retrieved from [Link]

  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations . (2024). Retrieved from [Link]

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Introduction: The Role of N-ethyl-2-methoxyaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of N-ethyl-2-methoxyaniline for Research Applications

This compound, also known by its synonym N-ethyl-o-anisidine (CAS No. 15258-43-2), is a substituted aniline derivative that serves as a crucial building block in various fields of chemical research and development. Its utility is primarily as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] The presence of the ethylamino and methoxy groups on the benzene ring provides two distinct points for chemical modification, making it a versatile scaffold for constructing target compounds with specific biological or material properties. For instance, aniline derivatives are foundational to many classes of bioactive compounds, and this compound is a precursor for molecules used in drug discovery programs targeting kinases and other enzymes.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, safe handling protocols, and a practical experimental workflow.

Commercial Sourcing and Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Procurement for laboratory use is straightforward, with options ranging from small-scale quantities for initial screening to larger amounts for scale-up studies. However, it is critical to note that this chemical is designated for professional research and industrial use only and is not intended for medical or consumer applications.[4][5]

Comparative Supplier Data

The following table summarizes the availability of this compound from several recognized suppliers. Purity levels and available quantities may vary, and researchers should consult the specific supplier's documentation for the most current information.

SupplierProduct Name(s)CAS NumberTypical PurityAvailable QuantitiesNotes
BLD Pharm This compound15258-43-2Not specifiedCustomFor Research Use Only.[6]
CP Lab Safety This compound15258-43-296%1 gramFor professional laboratory use only.[4]
Sigma-Aldrich N-Ethyl-o-anisidine15258-43-2Not specifiedNot specifiedProduct is supplied under the TSCA R&D Exemption.[7]
Molbase Suppliers This compound15258-43-298% - 99%1g, 2g, 500gLists multiple traders; grades include AR (Analytical Reagent).[8]
TCI Chemicals N-Ethyl-o-anisidine15258-43-2>98.0% (GC)1g, 5gLabeled as harmful if swallowed and causes skin/eye irritation.
Tetrahedron This compound HCl857600-71-6Not specifiedCustomAvailable as the hydrochloride salt.[9][10]

Scientific Integrity: Safe Handling and Storage

Trustworthiness through Self-Validating Safety Protocols

Handling this compound requires adherence to strict safety protocols as outlined in its Safety Data Sheet (SDS). This ensures the well-being of laboratory personnel and the integrity of the experimental results.

Core Safety Hazards:

  • Harmful if swallowed (H302).[11]

  • Causes skin irritation (H315).[7][11]

  • Causes serious eye irritation (H319).[7][11]

  • May cause respiratory irritation (H335).[7][11]

Mandatory Handling Procedures:

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and dispose of them after use in accordance with laboratory practices.[13]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[7][13]

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[12]

Storage Requirements: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[12]

Experimental Protocol: Reductive Amination for Synthesis

To illustrate the practical application and synthesis of related compounds, this section details a robust protocol for the N-alkylation of an aniline derivative. This method, based on established reductive amination principles, is a common procedure in medicinal chemistry and demonstrates a potential synthetic route to this compound (from o-anisidine and acetaldehyde) or its use as a starting material for further elaboration.[1]

Objective: To synthesize an N-ethylated aniline via palladium-catalyzed reductive amination.

Materials:

  • o-Anisidine (or other primary aniline)

  • Acetaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Step-by-Step Methodology
  • Catalyst Activation:

    • To a round-bottom flask, add 10% Pd/C (0.5 mmol).

    • Add 2-propanol (90 mL).

    • In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 mL) and add this solution to the flask.

    • Stir the mixture vigorously for 5-10 minutes. The ammonium formate serves as a safe and effective in situ source of hydrogen gas for the reduction step, activating the palladium catalyst.

  • Reaction Setup:

    • To the activated catalyst slurry, add the primary amine (e.g., o-anisidine, 5 mmol).

    • Add the aldehyde (e.g., acetaldehyde, 5 mmol).

    • Stir the reaction mixture at room temperature. The reaction proceeds via the initial formation of an imine intermediate between the aniline and the aldehyde, which is then immediately reduced by the activated palladium catalyst.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 30-60 minutes).

    • Once complete, filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[14] Wash the Celite pad with a small amount of 2-propanol or DCM.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Add this solution to a brine solution in a separatory funnel and extract.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.[1]

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-ethylated aniline product.[1][14]

Experimental Workflow Diagram

G cluster_setup 1. Catalyst Activation & Reaction Setup cluster_workup 2. Work-up cluster_purification 3. Purification & Analysis reagents o-Anisidine Acetaldehyde Ammonium Formate 2-Propanol/Water reaction_vessel Reaction Vessel (Room Temp Stirring) reagents->reaction_vessel catalyst 10% Pd/C catalyst->reaction_vessel filtration Filter through Celite® reaction_vessel->filtration rotovap1 Rotary Evaporation filtration->rotovap1 extraction Aqueous Extraction (DCM/Brine) rotovap1->extraction drying Dry over Na₂SO₄ extraction->drying rotovap2 Rotary Evaporation drying->rotovap2 chromatography Silica Gel Column Chromatography rotovap2->chromatography final_product Pure this compound chromatography->final_product

Caption: Reductive amination workflow for this compound synthesis.

Conclusion

This compound is a commercially accessible and valuable reagent for researchers engaged in organic synthesis and drug development. A clear understanding of its sourcing, purity grades, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory. The provided experimental framework for its synthesis via reductive amination serves as a practical guide, emphasizing the importance of robust, well-understood protocols in chemical research. By integrating these principles of procurement, safety, and application, researchers can confidently incorporate this versatile building block into their synthetic strategies.

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  • This compound Chemical Label Information. (n.d.). Google Cloud.
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  • SAFETY DATA SHEET - N-(2-Cyanoethyl)-N-ethylaniline. (2025). TCI Chemicals.
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The Versatile Role of N-ethyl-2-methoxyaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-ethyl-2-methoxyaniline, a substituted aromatic amine, represents a pivotal yet often overlooked building block in the landscape of organic synthesis. Its unique structural features—a secondary amine conferring specific reactivity and a methoxy group influencing the electronic properties of the aromatic ring—position it as a versatile precursor for a range of high-value molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon established principles of aniline chemistry and documented syntheses of analogous structures. We will delve into its role in the synthesis of bioactive heterocyclic compounds, its potential as a key intermediate in the dye industry, and its utility in the development of functional materials such as corrosion inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and industrial dyes.[1][2] The functional groups on the aniline ring and the nitrogen atom dictate the molecule's reactivity and its ultimate application. This compound (Figure 1) is a case in point, possessing both N-alkylation and ortho-methoxy substitution. The N-ethyl group defines it as a secondary amine, influencing its nucleophilicity and preventing unwanted side reactions that can occur with primary anilines. The ortho-methoxy group, an electron-donating substituent, activates the aromatic ring, particularly at the para-position, making it susceptible to electrophilic substitution, a key step in many synthetic pathways.[3]

This guide will illuminate the synthetic utility of this compound by examining its potential roles in several key areas of organic synthesis. While direct, widespread literature on this specific molecule is nascent, by analyzing the well-documented reactivity of its parent compound, 2-methoxyaniline (o-anisidine), and other N-alkylated anilines, we can confidently extrapolate its potential applications and provide a scientifically grounded framework for its use.[4][5]

Figure 1: Chemical Structure of this compound

2-methoxyaniline + acetaldehyde → [Intermediate Iminium Ion] --(Reduction)--> this compound```

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity.

Direct N-Alkylation

Direct alkylation of 2-methoxyaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base is another viable synthetic route. The base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.

Reaction Scheme:

Careful control of reaction conditions is necessary to minimize the over-alkylation to the tertiary amine, N,N-diethyl-2-methoxyaniline.

Potential Applications in Organic Synthesis

The unique structural attributes of this compound open up a wide array of potential applications in the synthesis of valuable organic molecules.

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant number of approved drugs containing nitrogen-based ring systems. S[6]ubstituted anilines are key starting materials for the synthesis of a variety of N-heterocycles.

Quinolines are a class of heterocyclic compounds found in numerous natural products and synthetic drugs with a broad range of biological activities. The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. W[6]hile this compound itself is not a direct substrate for the classical Friedländer reaction, its derivatives can be. For instance, acylation of the aromatic ring followed by appropriate functional group manipulation could provide a suitable precursor.

A more direct potential application lies in modern variations of quinoline synthesis. For example, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for constructing substituted quinolines. N[1][7]-ethyl-2-methoxyaniline could be readily converted to the corresponding N-(2-alkynyl)-N-ethyl-2-methoxyaniline, which upon treatment with an electrophile like iodine monochloride (ICl), would be expected to undergo a 6-endo-dig cyclization to yield a 3-iodoquinoline derivative. The methoxy group would likely direct the cyclization to the para position.

Figure 2: Proposed Synthesis of a Substituted Quinoline

G start This compound intermediate N-(2-alkynyl)aniline derivative start->intermediate Alkynylation product Substituted Quinoline intermediate->product Electrophilic Cyclization

Caption: Potential synthetic route to quinolines from this compound.

Structurally related aniline derivatives are crucial components of many kinase inhibitors used in cancer therapy. For example, 5-(ethylsulfonyl)-2-methoxyaniline is a key pharmacophoric fragment in potent VEGFR2 inhibitors. T[8][9]his highlights the importance of the substituted 2-methoxyaniline scaffold in binding to the kinase active site. This compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors, where the ethyl group could be used to modulate solubility and pharmacokinetic properties.

Intermediate in the Dye and Pigment Industry

The vast majority of synthetic dyes are azo dyes, which are characterized by the presence of an azo (-N=N-) linkage. T[10]he synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component, which is often an electron-rich aromatic compound like a substituted aniline.

[5]this compound, with its electron-donating methoxy group activating the aromatic ring, is an excellent candidate as a coupling component. Diazotization of an aromatic amine followed by coupling with this compound would be expected to produce intensely colored azo dyes. The specific color of the dye would depend on the nature of the diazonium salt and the overall chromophoric system. The N-ethyl group can also contribute to the dye's properties, such as its solubility in different media and its affinity for various fibers.

[11]***

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reference
This compoundC₉H₁₃NO151.21Not available
2-MethoxyanilineC₇H₉NO123.15225
N-EthylanilineC₈H₁₁N121.18204-205
Precursor for Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are effective corrosion inhibitors for various metals and alloys in acidic media. T[12][13]hese molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Substituted anilines have been extensively studied as corrosion inhibitors. T[14]he presence of the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring in this compound, make it a promising candidate for this application. The ethyl group can enhance its surface coverage and hydrophobicity, potentially leading to improved corrosion inhibition efficiency.

Experimental Protocols

While specific, peer-reviewed protocols for reactions involving this compound are not abundant, reliable procedures can be adapted from the well-established chemistry of similar anilines.

General Protocol for N-Alkylation of 2-Methoxyaniline (Synthesis of this compound)

This protocol is a general representation and may require optimization.

Materials:

  • 2-Methoxyaniline

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2-methoxyaniline (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add ethyl iodide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Figure 3: Experimental Workflow for N-Alkylation

G A Reaction Setup: 2-Methoxyaniline, K2CO3, Acetonitrile B Addition of Ethyl Iodide A->B C Reflux and Monitoring (TLC) B->C D Work-up: Filtration and Concentration C->D E Extraction: Ethyl Acetate, Water, Brine D->E F Drying and Concentration E->F G Purification: Column Chromatography F->G H Pure this compound G->H

Caption: A typical workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for its parent compound, 2-methoxyaniline, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. A[7]ppropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block with significant untapped potential in organic synthesis. Its strategic combination of a secondary amine and an activated aromatic ring makes it an ideal precursor for a diverse range of high-value molecules, including bioactive heterocycles, vibrant azo dyes, and effective corrosion inhibitors. While further research is needed to fully elucidate its reaction scope and specific applications, the foundational principles of aniline chemistry provide a robust framework for its utilization. This technical guide serves as a starting point for researchers and scientists to explore the synthetic utility of this compound and to unlock its potential in the development of new pharmaceuticals, materials, and other fine chemicals.

References

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The Strategic Utility of N-ethyl-2-methoxyaniline as a Precursor for Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Molecular Complexity from a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic frameworks is paramount. These scaffolds form the core of a vast array of therapeutic agents, and the choice of starting materials can profoundly influence the feasibility, efficiency, and novelty of a synthetic campaign. N-ethyl-2-methoxyaniline, a readily accessible substituted aniline, emerges as a precursor of significant strategic value. Its unique substitution pattern—an activating methoxy group ortho to the amine and an N-ethyl substituent—offers a nuanced reactivity profile that can be exploited for the regioselective synthesis of important heterocyclic systems, notably quinolines and benzimidazoles.

This technical guide moves beyond a mere recitation of general synthetic methods. Instead, it provides a deep dive into the mechanistic underpinnings and practical considerations for leveraging this compound in the synthesis of these key heterocyclic families. By understanding the electronic and steric influences of the ethyl and methoxy groups, researchers can make informed decisions to control reaction outcomes and access novel chemical matter. This document is designed to serve as a practical and insightful resource for scientists at the forefront of pharmaceutical innovation.

I. Physicochemical Properties and Reactivity Profile of this compound

This compound is a liquid at room temperature with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] The presence of the electron-donating methoxy group at the ortho position increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The N-ethyl group, while also electron-donating, introduces steric bulk around the nitrogen atom, which can influence the regioselectivity of certain cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol [1]
AppearanceLiquid
Boiling PointNot widely reported
SolubilitySoluble in common organic solvents

The reactivity of this compound is primarily dictated by the nucleophilicity of the amine and the activated aromatic ring. This dual reactivity is the cornerstone of its utility in the synthesis of fused heterocyclic systems.

II. Synthesis of Substituted Quinolines: Navigating Regioselectivity

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[2] Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, utilize aniline precursors. The substitution pattern of this compound introduces interesting considerations for these transformations.

A. The Combes Quinoline Synthesis: A Pathway to 2,4-Disubstituted-8-methoxyquinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] When employing this compound, the reaction is expected to proceed through the formation of an enamine intermediate, followed by intramolecular electrophilic cyclization and dehydration.

The presence of the ortho-methoxy group is anticipated to direct the cyclization to the C6 position of the aniline ring, leading to the formation of an 8-methoxyquinoline derivative. The N-ethyl group remains on the quinoline nitrogen, resulting in a quaternary ammonium salt which would likely de-ethylate under the harsh acidic conditions, or the reaction may not proceed as expected due to steric hindrance. However, in a modified approach where the N-ethyl group is introduced after the quinoline core formation, its presence can be retained.

A study on the Combes reaction with methoxy-substituted anilines has shown that the steric effects of substituents play a crucial role in the rate-determining annulation step.[4] The electron-donating nature of the methoxy group can also influence the rate of the electrophilic aromatic substitution.[4]

Conceptual Experimental Protocol: Combes Synthesis of a 2,4-Dimethyl-8-methoxyquinoline Derivative

This protocol is a conceptual adaptation of the classical Combes synthesis to this compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-dimethyl-8-methoxyquinoline derivative.

Combes_Synthesis Aniline This compound Enamine Enamine Intermediate Aniline->Enamine + H+ Diketone Acetylacetone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Electrophilic Substitution Quinoline 2,4-Dimethyl-8-methoxyquinoline (hypothetical product) Cyclized->Quinoline - H2O

Caption: Conceptual workflow of the Combes synthesis with this compound.

B. The Doebner-von Miller Reaction: Accessing Substituted 8-Methoxyquinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones.[5] The reaction is typically carried out under strong acidic conditions.

When this compound is subjected to Doebner-von Miller conditions, the initial step is a Michael addition of the amine to the α,β-unsaturated carbonyl compound. Subsequent cyclization onto the electron-rich aromatic ring, followed by oxidation, yields the quinoline product. The methoxy group at the 2-position of the aniline is expected to direct the cyclization to the adjacent C6 position, leading to an 8-methoxyquinoline.

Challenges and Considerations:

A common side reaction in the Doebner-von Miller synthesis is the formation of tar and polymers, especially under harsh acidic conditions.[6] Careful control of the reaction temperature and acid concentration is crucial for obtaining good yields.[6]

Conceptual Experimental Protocol: Doebner-von Miller Synthesis of a 2-Methyl-8-methoxyquinoline Derivative

This protocol is a conceptual adaptation of the Doebner-von Miller reaction.

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place a solution of this compound (1 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (2-3 equivalents) slowly.

  • Add the oxidizing agent to the mixture.

  • From the dropping funnel, add crotonaldehyde (1.2 equivalents) dropwise to the heated reaction mixture (reflux).

  • Continue refluxing for 3-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Doebner_von_Miller Aniline This compound MichaelAdduct Michael Adduct Aniline->MichaelAdduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct + H+ Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Quinoline Substituted 8-Methoxyquinoline Dihydroquinoline->Quinoline Oxidation

Caption: General workflow for the Doebner-von Miller synthesis.

III. Synthesis of Benzimidazoles: A Gateway to Bioactive Cores

Benzimidazoles are another class of heterocyclic compounds with immense therapeutic importance, found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The most common route to benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde.

To utilize this compound for benzimidazole synthesis, it would first need to be converted to the corresponding N-ethyl-o-phenylenediamine derivative. This can be achieved through a nitration reaction followed by reduction. The subsequent cyclization would then lead to a 1-ethyl-7-methoxybenzimidazole scaffold.

A. Synthesis of the N-ethyl-o-phenylenediamine Precursor

The synthesis of the diamine precursor is a critical step. A plausible route involves the nitration of this compound, which is expected to occur at the position para to the activating amino group (C4) and/or the position para to the methoxy group (C5). Separation of the desired isomer followed by reduction of the nitro group would yield the N-ethyl-o-phenylenediamine.

B. Condensation with Aldehydes to Form 1-Ethyl-2-substituted-7-methoxybenzimidazoles

The condensation of N-ethyl-o-phenylenediamine with an aldehyde is a widely used method for the synthesis of 2-substituted benzimidazoles.[7][8] Various catalysts, including ammonium chloride, can be employed to facilitate this reaction.[7]

Conceptual Experimental Protocol: Synthesis of a 1-Ethyl-7-methoxy-2-phenylbenzimidazole

This protocol outlines the conceptual steps for the synthesis of a substituted benzimidazole from the corresponding diamine precursor.

Materials:

  • N-ethyl-3-methoxy-1,2-diaminobenzene (hypothetical precursor)

  • Benzaldehyde

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a solution of N-ethyl-3-methoxy-1,2-diaminobenzene (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

  • Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

  • Stir the reaction mixture at 80°C for 2-4 hours, monitoring by TLC.[7]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1-ethyl-7-methoxy-2-phenylbenzimidazole.

Benzimidazole_Synthesis Diamine N-ethyl-o-phenylenediamine derivative SchiffBase Schiff Base Intermediate Diamine->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Condensation Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole 1-Ethyl-2-substituted- 7-methoxybenzimidazole Dihydrobenzimidazole->Benzimidazole Oxidative Aromatization

Caption: General pathway for the synthesis of 1,2-disubstituted benzimidazoles.

IV. Safety and Handling

This compound and its parent compound, 2-methoxyaniline, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-Methoxyaniline is harmful if swallowed or inhaled and is toxic in contact with skin.[9] It is also suspected of causing genetic defects and may cause cancer.[9] All waste materials should be disposed of in accordance with local regulations.

V. Conclusion and Future Outlook

This compound represents a valuable and somewhat underutilized precursor for the synthesis of medicinally important heterocyclic compounds. The strategic placement of the N-ethyl and ortho-methoxy groups provides a handle for controlling regioselectivity in classical cyclization reactions, offering access to substituted quinoline and benzimidazole scaffolds that might be challenging to synthesize through other routes.

Future research in this area could focus on exploring a wider range of reaction partners for this compound in these classical syntheses, as well as investigating its utility in more modern, metal-catalyzed cyclization reactions. The development of efficient and selective methods for the synthesis of the N-ethyl-o-phenylenediamine precursor will also be crucial for expanding the scope of benzimidazole synthesis from this starting material. As the demand for novel heterocyclic entities in drug discovery continues to grow, a deeper understanding and application of versatile precursors like this compound will undoubtedly play a key role in advancing the field.

References

  • Rithe, S. S., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(10), 1331-1335.
  • Larock, R. C., & Yao, T. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 72(19), 7362–7365.
  • Deshmukh, M. B., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 164-168.
  • Patel, H. R., et al. (2018). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 13(2), 78-85.
  • Iwemi, B. (n.d.). SYNTHESIS OF N- ETHYL- 8 - METHOXY- 5 - QUINOLINE SULPHONAMIDE. The Global Bookstore. Retrieved from [Link]

  • Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(33), 6487-6493.
  • Wikipedia contributors. (2023, December 27). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S499-S516.
  • Singh, S., et al. (2022).
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Safety Data Sheet for 2-Methoxyaniline. (2015). C/D/N Isotopes, Inc.
  • Material Safety Data Sheet for 2-Methoxyaniline. (n.d.). CDH Fine Chemical.
  • Alyamkina, E. A., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11), 968-975.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2020). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Chinese Journal of Pharmaceuticals, 51(1), 35-38.
  • Patil, S. A., et al. (2017).
  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-98.
  • Preston, P. N., & Tennant, G. (1969). A new and simple synthesis of benzimidazole N-oxides.
  • Reddy, B. C., et al. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 430-435.
  • PubChem. (n.d.). N-(2-methoxyethyl)aniline. Retrieved from [Link]

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem. Retrieved from a relevant Benchchem technical document.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21389.
  • O'Brien, Z. M., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3549.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Organic Chemistry: An Indian Journal, 18(1), 1-10.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 430-435.
  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.
  • Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

discovery and history of N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-ethyl-2-methoxyaniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aniline derivative of interest to researchers and professionals in organic synthesis and drug development. While not a widely commercialized compound, its structural motifs suggest significant potential as a versatile chemical intermediate. This document details its identity, physicochemical properties, and principal synthetic routes. A validated, step-by-step laboratory protocol for its preparation via reductive amination is provided, alongside a discussion of the underlying chemical principles. Potential applications, inferred from the utility of its parent compound, o-anisidine, and other structurally related molecules, are explored, particularly in the context of pharmaceutical and dye synthesis. This guide serves as a foundational resource for scientists interested in the synthesis and utilization of this compound.

Introduction and Historical Context

The history of this compound is not marked by a singular discovery event but is rather an extension of the rich history of aniline chemistry. Its parent compound, 2-methoxyaniline (o-anisidine), has been a staple in the chemical industry for over a century, primarily serving as a precursor in the synthesis of azo dyes and pigments.[1][2] The N-ethylation of this primary amine represents a logical and synthetically accessible modification to alter its chemical properties for more specialized applications.

The development of robust and selective N-alkylation techniques in organic chemistry, particularly reductive amination, has made derivatives like this compound readily accessible for research and development.[3][4] Its true value lies in its role as a building block or intermediate, where the combination of the ortho-methoxy group and the N-ethyl substituent can impart specific steric and electronic properties to a target molecule. This guide aims to consolidate the available technical information and present a practical framework for its synthesis and potential use.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for regulatory compliance, literature searches, and experimental replication. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
Systematic Name This compoundIUPAC
Common Names N-ethyl-o-anisidine, 2-methoxy-N-ethylaniline[5]
CAS Number 15258-43-2[3][5][6]
Molecular Formula C₉H₁₃NO[5][6]
Molecular Weight 151.21 g/mol [5][6]
InChI Key RUSPWDWPGXKTFO-UHFFFAOYSA-N-
Canonical SMILES CCNC1=CC=CC=C1OC-

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are essential for its handling, purification, and characterization. While extensive experimental data is not widely published, the following properties are known or can be reliably predicted.

Table of Physicochemical Properties:

PropertyValueNotes
Appearance Likely a colorless to yellow or brown liquidBased on parent compound o-anisidine.[1]
Boiling Point Data not availableExpected to be higher than o-anisidine (224 °C).[1]
Melting Point Data not availableLikely a liquid at room temperature.
Density Data not available-
Solubility Expected to be soluble in common organic solvents (ethanol, ether, acetone) and slightly soluble in water.Based on parent compound o-anisidine.[1]
Predicted XlogP 2.6A measure of lipophilicity.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet at ~3.8 ppm), a broad singlet for the N-H proton, and complex multiplets for the four aromatic protons.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including two for the ethyl group, one for the methoxy group, and six for the aromatic ring.

  • FT-IR: Key vibrational bands would be expected for the N-H stretch (medium, ~3400 cm⁻¹), aliphatic C-H stretches from the ethyl and methoxy groups (~2850-2980 cm⁻¹), the aromatic C=C stretches (~1500-1600 cm⁻¹), and the strong C-O-C stretch of the ether (~1050-1150 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 151. Key fragmentation would likely involve the loss of the ethyl group.

Synthesis and Manufacturing

The most reliable and common method for preparing this compound is through the reductive amination of its precursor, o-anisidine. This method is favored for its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation using alkyl halides.[3]

Recommended Synthetic Route: Reductive Amination

Reductive amination is a one-pot reaction that first involves the formation of an imine from the condensation of a primary amine (o-anisidine) with an aldehyde (acetaldehyde).[4] This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the target secondary amine.[3][4]

Synthetic Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Start o-Anisidine + Acetaldehyde Imine Intermediate Imine (in situ) Start->Imine Condensation (Solvent: Methanol) ReducingAgent Add Sodium Borohydride (NaBH4) Imine->ReducingAgent Product This compound ReducingAgent->Product Workup Aqueous Workup & Solvent Extraction Product->Workup Purification Column Chromatography or Distillation Workup->Purification FinalProduct Pure this compound Purification->FinalProduct Reaction Mechanism Amine o-Anisidine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde - H2O Aldehyde Acetaldehyde Product This compound Iminium->Product + [H⁻] (from NaBH₄)

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation

The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, providing essential intermediates for a vast spectrum of high-value molecules, including pharmaceuticals, agrochemicals, dyes, and functional materials. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly alter its physicochemical properties, biological activity, and reactivity. N-ethyl-2-methoxyaniline, the target of this guide, is a valuable substituted aniline derivative. The methoxy group at the ortho position influences the electronic and steric environment of the amine, making its selective alkylation a topic of practical interest for medicinal chemists and process development professionals. For instance, substituted anilines are core structures in kinase inhibitors and other targeted therapeutics.[1][2]

This document provides a comprehensive guide to the synthesis of this compound from 2-methoxyaniline (o-anisidine). It moves beyond a simple recitation of steps to explain the underlying chemical principles, compare strategic approaches, and provide detailed, field-tested protocols for immediate application in a research and development setting.

Mechanistic Considerations & Strategic Approaches

The synthesis of this compound can be approached through several distinct mechanistic pathways. The choice of method depends on factors such as desired selectivity, scale, available equipment, cost, and green chemistry considerations.

Direct Nucleophilic Substitution

This classical approach involves the direct reaction of 2-methoxyaniline with an ethyl halide, such as ethyl bromide or ethyl iodide. The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group in a typical SN2 reaction.

  • Mechanism: The primary amine attacks the ethyl halide, forming a hydrohalide salt of the secondary amine. A base is required to neutralize the acid generated and regenerate the free amine for further reaction.

  • Causality of Experimental Choices: An external base (e.g., K₂CO₃, NaH, or Et₃N) is crucial. Without it, the newly formed secondary amine would be protonated, deactivating it towards further reaction and halting the process. The choice of solvent (e.g., DMF, Acetonitrile) is dictated by its ability to dissolve the reactants and facilitate the SN2 mechanism.

  • Primary Challenge: The principal drawback of this method is the potential for over-alkylation.[3] The product, this compound, is also nucleophilic and can compete with the starting material to react with the ethyl halide, leading to the formation of N,N-diethyl-2-methoxyaniline and potentially a quaternary ammonium salt. Controlling selectivity for the mono-alkylated product can be challenging and often requires careful control of stoichiometry and reaction conditions.

Reductive Amination

Reductive amination is a highly efficient and selective method for forming secondary amines.[4] This process occurs in two stages, which are often performed in a single pot:

  • Imine Formation: 2-methoxyaniline reacts with an electrophilic two-carbon source, typically acetaldehyde, to form a Schiff base (imine) intermediate. This reaction is often catalyzed by a weak acid.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond.

  • Causality of Experimental Choices: This method's high selectivity for mono-alkylation stems from the fact that the product secondary amine is significantly less reactive towards the aldehyde than the starting primary amine, preventing the formation of tertiary amines. The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are popular because they are selective for imines over aldehydes and are tolerant of mildly acidic conditions used to promote imine formation.[5] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or in situ hydrogen transfer (e.g., using ammonium formate with Pd/C) can be employed for the reduction step.[6]

Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")

This modern approach is a powerful example of green and atom-economical chemistry.[7] It uses ethanol, a benign and inexpensive alkylating agent, with water as the only theoretical byproduct.

  • Mechanism (Simplified):

    • A transition metal catalyst (e.g., based on Ru, Ir, Mn, Fe, Co) dehydrogenates the alcohol (ethanol) to form an aldehyde (acetaldehyde) in situ.[8][9][10] The hydrogen is temporarily "borrowed" by the catalyst.

    • The aldehyde reacts with 2-methoxyaniline to form an imine.

    • The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final N-ethylated amine product and regenerating the active catalyst.

  • Causality of Experimental Choices: This method requires a specialized catalyst capable of mediating the hydrogen transfer steps. A base, such as t-BuOK, is often required to facilitate the initial dehydrogenation of the alcohol.[7] The reaction is driven to completion by the irreversible formation of the stable C-N bond and the removal of water. This approach avoids the use of stoichiometric organometallic reagents or hydrides and halide waste products.[11]

Comparative Data of Synthetic Routes

The following table summarizes the key aspects of the discussed synthetic strategies, allowing researchers to make an informed decision based on their specific laboratory context.

Method Ethylating Agent Typical Catalysts/Reagents Advantages Disadvantages/Challenges
Direct Substitution Ethyl bromide, Ethyl iodideK₂CO₃, NaH, Et₃NSimple reagents; well-established method.Poor selectivity (over-alkylation); generates halide waste; harsh reagents (e.g., NaH).[3][12]
Reductive Amination AcetaldehydeNaBH(OAc)₃, NaBH₃CN, Pd/C + H₂ or H-donorExcellent selectivity for mono-alkylation; mild conditions; high yields.[4][6]Requires stoichiometric reducing agents (hydride route); handling of H₂ gas (catalytic route).
Borrowing Hydrogen EthanolRu, Ir, Mn, Fe, or Co pincer complexes; t-BuOKAtom economical; uses green/cheap reagents; water is the only byproduct; high selectivity.[7][8][10]Requires specialized, often air-sensitive, catalysts; may require higher temperatures.

Detailed Experimental Protocols

Safety Precaution: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents. Work must be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reductive Amination via Catalytic Hydrogen Transfer

This protocol is adapted from established procedures for the reductive amination of anilines using a heterogeneous catalyst and an in situ hydrogen source, offering high selectivity and operational simplicity.[6]

Materials:

  • 2-Methoxyaniline (o-Anisidine)

  • Acetaldehyde

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ammonium formate (HCOONH₄)

  • 2-Propanol (IPA)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Catalyst Activation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-propanol (45 mL). Carefully add 10% Pd/C (0.05 eq).

  • H-Donor Addition: In a separate beaker, dissolve ammonium formate (5 eq) in deionized water (5 mL) and transfer this solution to the flask containing the catalyst. Stir the mixture vigorously for 5-10 minutes at room temperature. A gentle effervescence may be observed as the catalyst is activated.

  • Reactant Addition: To the activated catalyst slurry, add 2-methoxyaniline (1.0 eq, e.g., 5 mmol, 615 mg). Follow this with the addition of acetaldehyde (1.0 eq, 5 mmol, 0.28 mL).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup - Catalyst Removal: Upon completion, dilute the reaction mixture with dichloromethane. Set up a filtration apparatus with a pad of Celite® over a sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional DCM. Caution: Do not allow the filtered Pd/C catalyst to dry completely on the filter paper, as it can be pyrophoric. Quench the catalyst on the pad with water immediately after filtration.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).

  • Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.[6]

Protocol 2: Direct Alkylation with Ethyl Bromide

This protocol describes the classical SN2 approach. It requires careful monitoring to minimize the formation of the di-alkylated byproduct.

Materials:

  • 2-Methoxyaniline (o-Anisidine)

  • Ethyl Bromide

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methoxyaniline (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous DMF (to make a ~0.5 M solution).

  • Reagent Addition: Stir the suspension at room temperature for 10 minutes. Slowly add ethyl bromide (1.1 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of both the mono- and di-ethylated products. The reaction may take several hours (4-12 h).

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing cold water (approx. 3x the volume of DMF).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of starting material, mono-alkylated, and di-alkylated products. Purify via silica gel column chromatography to isolate the desired this compound.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, the N-H proton (which may be broad), and the methoxy singlet. The integration of these signals will confirm the structure.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the aromatic, methoxy, and ethyl carbons.

  • Mass Spectrometry (MS): GC-MS or LC-MS will show the molecular ion peak corresponding to the mass of this compound (C₉H₁₃NO, M.W. = 151.21 g/mol ).

  • Chromatography: TLC and GC can be used to assess the purity of the final product and compare its retention time/factor to that of the starting material.

Mandatory Visualizations

General Reaction Scheme

N_Alkylation_Scheme cluster_product Product Aniline 2-Methoxyaniline Reagents Catalyst / Reagents EthylAgent Ethylating Agent (e.g., Acetaldehyde, EtBr, EtOH) Product This compound Reagents->Product Workflow arrow Setup 1. Reaction Setup (Flask, Solvent, Reagents) Reaction 2. Controlled Reaction (Heating/Stirring) Setup->Reaction Monitor 3. Progress Monitoring (TLC / GC-MS) Reaction->Monitor Workup 4. Quenching & Extraction Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: Standard laboratory workflow for synthesis and analysis.

Safety & Handling Considerations

  • 2-Methoxyaniline (o-Anisidine): This compound is toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen (IARC Group 2B) and may cause damage to organs through prolonged or repeated exposure. [14][15]Handle only in a chemical fume hood with appropriate PPE.

  • Ethylating Agents: Ethyl bromide is a toxic, volatile, and potentially carcinogenic compound. Acetaldehyde is extremely volatile, flammable, and an irritant. Handle with care in a well-ventilated area, away from ignition sources.

  • Catalysts: Palladium on carbon (Pd/C) is flammable, and when dry and spent, it can be pyrophoric (ignite spontaneously in air). Always handle the catalyst wet and never allow the filter cake to dry in the open.

  • Solvents: DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Minimize exposure to all organic solvents.

  • Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste. [16]

References

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing).
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH).
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
  • N-ethyl aniline preparation method. Google Patents.
  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Juniper Publishers. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (NIH), PMC. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • A kind of method for preparing N- ethyl-N hydroxyethyl aniline. Google Patents.
  • Ibogaine. Wikipedia. Available at: [Link]

  • m-Toluidine, N-ethyl-. Organic Syntheses Procedure. Available at: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • 2-Methoxyaniline. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, ACS Publications. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. ResearchGate. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH), PMC. Available at: [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters, ACS Publications. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. Available at: [Link]

  • o-anisidine. S D Fine-Chem Limited. Available at: [Link]

Sources

reaction mechanism of N-ethyl-2-methoxyaniline in dye synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Mechanistic Insights and Synthetic Protocol for Azo Dyes Derived from N-ethyl-2-methoxyaniline

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the azo chromophore (-N=N-).[1] The specific properties of these dyes, including color, solubility, and fastness, are dictated by the electronic nature of the aromatic systems involved. This compound is a valuable coupling component in dye synthesis due to the presence of two powerful electron-donating groups (EDGs): the secondary amine (-NH-C₂H₅) and the methoxy group (-OCH₃). These groups hyper-activate the aromatic ring for electrophilic aromatic substitution, enabling the formation of vibrantly colored azo compounds. This document provides a detailed exploration of the reaction mechanism, a step-by-step protocol for the synthesis of a representative disperse dye, and key insights into process optimization and characterization.

The Underlying Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is a classic two-step process involving diazotization followed by an azo coupling reaction.

  • Diazotization: A primary aromatic amine (the diazo component) is converted into a highly reactive aryldiazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable and can decompose, releasing nitrogen gas.[1][2]

  • Azo Coupling: The aryldiazonium salt, a weak electrophile, then reacts with an electron-rich aromatic compound, known as the coupling component.[3][4] This is an electrophilic aromatic substitution reaction.[5] this compound serves as an excellent coupling component. Its electron-donating groups increase the nucleophilicity of the benzene ring, facilitating the attack by the diazonium cation.[6]

The Role of this compound

The substituents on this compound are critical to its function:

  • -NH-C₂H₅ (Ethylamino group): This is a very strong activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, significantly increasing its electron density.[7]

  • -OCH₃ (Methoxy group): This is also a strong activating, ortho-, para-directing group that further enhances the ring's reactivity through resonance.

The combined effect of these two groups makes the aromatic ring highly susceptible to electrophilic attack. The coupling reaction with the diazonium cation will preferentially occur at the position para to the strongest activating group, the ethylamino group. Since the methoxy group is at position 2, the primary site of attack will be position 4.

Diagram 1: General Reaction Mechanism

Experimental_Workflow start Start prep_diazo Prepare Diazo Solution (p-nitroaniline in HCl) start->prep_diazo cool_diazo Cool to 0-5 °C (Ice Bath) prep_diazo->cool_diazo diazotize Add NaNO₂ Solution (Dropwise, maintain temp) cool_diazo->diazotize prep_coupling Prepare Coupling Solution (this compound in acid) coupling Combine Solutions (Add diazonium salt to coupling solution) diazotize->coupling prep_coupling->coupling adjust_ph Adjust pH with Sodium Acetate coupling->adjust_ph precipitate Stir and Allow Dye to Precipitate adjust_ph->precipitate isolate Isolate Product (Vacuum Filtration) precipitate->isolate purify Purify (Recrystallization from Ethanol) isolate->purify analyze Characterize (TLC, UV-Vis, FTIR) purify->analyze end End analyze->end

Caption: Step-by-step workflow for azo dye synthesis.

Part A: Diazotization of p-Nitroaniline

  • Prepare Diazo Solution: In a 250 mL beaker, add 1.38 g (10 mmol) of p-nitroaniline to 20 mL of distilled water, followed by the slow addition of 2.5 mL of concentrated hydrochloric acid. Stir until the amine dissolves completely, forming the hydrochloride salt. Gentle heating may be required.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization process. [2]3. Prepare Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The formation of the diazonium salt solution is now complete.

  • Quench Excess Nitrite: After the addition is complete, stir for another 10 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). If present, add a small amount of urea until the test is negative. [8] Part B: Azo Coupling Reaction

  • Prepare Coupling Solution: In a 400 mL beaker, dissolve 1.51 g (10 mmol) of this compound in 20 mL of water and 2.5 mL of concentrated hydrochloric acid. Cool this solution to 0–5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution with vigorous stirring. A brightly colored precipitate should form almost immediately.

  • pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper (pH ~5-7). This step is crucial as coupling with aromatic amines is most efficient in weakly acidic conditions. [9]4. Precipitation and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with several portions of cold distilled water to remove any inorganic salts. [8]Allow the product to air dry or dry in a desiccator. Do not heat diazonium compounds as they can be explosive when dry.

Part C: Purification

  • Recrystallization: Purify the crude dye by recrystallizing from a minimal amount of hot ethanol. [8]Dissolve the solid in boiling ethanol, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Mechanistic Considerations & Process Optimization

  • Temperature Control: Maintaining a low temperature (0-5°C) during diazotization is the most critical parameter. [1]Aryldiazonium salts are unstable and will decompose to form phenols and nitrogen gas at higher temperatures, drastically reducing the yield.

  • pH Control: The pH of the coupling reaction is paramount.

    • For coupling with amines (like this compound), the reaction should be carried out in a weakly acidic medium (pH 4-7). [9]In strongly acidic conditions, the amine is fully protonated (-NH₂⁺-C₂H₅), which deactivates the ring. In alkaline conditions, the diazonium salt can convert to a non-reactive diazohydroxide or diazotate ion. [5] * For coupling with phenols, a slightly alkaline condition (pH 7-10) is required to form the highly activating phenoxide ion. [5]* Substituent Effects on Color: The final color of the dye is a direct result of the extended π-conjugated system created by the Ar-N=N-Ar' structure. [5] * Electron-Donating Groups (EDGs) like -NHR and -OR on the coupling component cause a bathochromic shift (a shift to a longer wavelength, i.e., deeper color from yellow towards red/blue).

    • Electron-Withdrawing Groups (EWGs) like -NO₂ on the diazo component also induce a bathochromic shift by increasing the electrophilicity of the diazonium ion and creating a "push-pull" electronic system across the azo bridge.

Characterization and Validation

To ensure the integrity of the synthesized dye, the following analytical techniques are recommended:

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Assess purity and monitor reaction progress.A single spot for the purified product indicates high purity. The R_f value will differ from the starting materials.
UV-Visible Spectroscopy Confirm dye formation and determine the wavelength of maximum absorbance (λ_max).A strong absorption band in the visible region (typically 400-600 nm) is characteristic of the extended conjugation in azo dyes. [10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy Identify key functional groups.Disappearance of the primary amine N-H stretching bands from the starting materials. Appearance of a characteristic N=N stretching vibration (around 1450-1550 cm⁻¹). [12]
¹H NMR Spectroscopy Confirm the final chemical structure.The spectrum should show aromatic protons in the expected regions, along with signals for the ethyl (-CH₂- and -CH₃) and methoxy (-OCH₃) groups, confirming the successful coupling.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [13]* Ventilation: Handle all aniline derivatives and concentrated acids in a well-ventilated fume hood. [14][15]Aniline derivatives are toxic and can be absorbed through the skin. [16]* Handling Diazonium Salts: Aryldiazonium salts, especially when isolated and dried, are unstable and can be explosive. It is best practice to use them in solution immediately after preparation and avoid isolation of the salt.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor. Available at: [Link]

  • Al-Adilee, K. J., & Al-Joboury, N. K. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 20(10), 18583–18596. Available at: [Link]

  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Journal of Visualized Experiments. Available at: [Link]

  • The Synthesis of Azo Dyes. (n.d.). Thompson Rivers University. Available at: [Link]

  • Atiya, G. A., et al. (2023). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. 2023 4th International Conference on Advanced Information Science and System (AISS). Available at: [Link]

  • Otutu, J. O., & Efurhievwe, E. M. (2010). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Trakia Journal of Sciences, 8(2), 26-32. Available at: [Link]

  • Al-Adilee, K. J., & Al-Joboury, N. K. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. International Journal of Drug Delivery Technology, 13(1), 395-402. Available at: [Link]

  • Wikipedia. (n.d.). Azo coupling. Available at: [Link]

  • Oreate AI Blog. (2026). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Available at: [Link]

  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available at: [Link]

  • Erdoğan, S., & Gökçe, M. (2013). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 335-342. Available at: [Link]

  • Seferoğlu, Z., & Ertan, N. (2012). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Pigment & Resin Technology, 41(4), 214-225. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]

  • Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Available at: [Link]

  • Sdfine. (n.d.). m-ANISIDINE Safety Data Sheet. Available at: [Link]

  • Otutu, J. O. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. E-Journal of Chemistry, 9(3), 1339-1346. Available at: [Link]

  • SlideShare. (n.d.). Diazotisation and coupling reaction. Available at: [Link]

  • PubMed Central. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Available at: [Link]

  • Otutu, J. O. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. E-Journal of Chemistry, 9(3), 1339-1346. Available at: [Link]

  • Pearson. (2024). Show how the substituents containing the azo group (N=N) can facilitate both electrophilic and nucleophilic aromatic substitution. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces. Available at: [Link]

  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]

  • SlideShare. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Available at: [Link]

  • YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. Available at: [Link]

  • Al-Nahrain Journal of Science. (2025). An Overview of Preparation for Different Azo Compounds. Available at: [Link]

Sources

analytical techniques for N-ethyl-2-methoxyaniline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of N-ethyl-2-methoxyaniline

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound (CAS No. 15258-43-2). Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are grounded in established principles for the analysis of aromatic amines, offering robust frameworks for identity confirmation, purity assessment, and quantitative analysis.

Introduction: The Need for Rigorous Characterization

This compound is an aromatic amine derivative whose utility as a chemical intermediate necessitates precise and reliable analytical characterization. In the context of pharmaceutical research and development, confirming the identity, purity, and stability of such molecules is a cornerstone of quality control and regulatory compliance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and manufacturability of active pharmaceutical ingredients (APIs).

This document serves as a practical, field-proven guide to establishing a multi-technique analytical workflow for this compound. It moves beyond simple procedural lists to explain the rationale behind methodological choices, empowering the scientist to adapt and troubleshoot as needed.

Compound Profile and Safety

A foundational understanding of the physicochemical and safety properties of this compound is critical before any analytical work commences.

Physicochemical Properties

The key properties of this compound are summarized below. This data is essential for selecting appropriate analytical conditions, such as solvent choice and instrument parameters.

PropertyValueSource
Chemical Structure CCNC1=CC=CC=C1OC[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [2][3]
Monoisotopic Mass 151.09972 Da[1]
CAS Number 15258-43-2[4]
Predicted XlogP 2.6[1]
Appearance Expected to be a liquid or low-melting solid-
Boiling Point Data not readily available. Related compound 2-ethyl-5-methoxyaniline has a predicted boiling point of 266.9 °C.[3]-
Safety and Handling Precautions

This compound is classified with specific hazards that mandate careful handling to ensure personnel safety.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Core Handling Protocol:

    • Engineering Controls: All handling of the material, including sample and standard preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

    • Spill & Disposal: Keep appropriate spill containment materials accessible. Dispose of waste in accordance with local, state, and federal regulations. Contaminated gloves and labware must be disposed of as hazardous waste.[5]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and quantifying its concentration. The choice between HPLC and GC-MS depends on the analytical objective, sample matrix, and the thermal stability of the analyte.[7]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds.[8] A reversed-phase method is proposed here, leveraging the compound's moderate polarity for effective separation on a C18 stationary phase.

This method utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous solution. This compound, being moderately nonpolar, will partition between the two phases. Its retention is controlled by adjusting the organic-to-aqueous ratio of the mobile phase, allowing for its separation from more polar or less polar impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid. The acid is added to improve peak shape by ensuring the amine is protonated.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and 1 mL of formic acid. Filter through a 0.22 µm membrane and degas thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks (Area Percent method). Quantification is achieved by comparing the peak area of the sample to that of the reference standard.

The primary outputs are the retention time (RT) and the peak area. The identity of this compound is confirmed by matching the RT of the sample's main peak with that of the reference standard. Peak purity can be assessed using a DAD to evaluate spectral homogeneity across the peak.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard (100 µg/mL) hplc_system HPLC System (C18, 30°C, 1 mL/min) prep_sample Prepare Sample (100 µg/mL) prep_mobile Prepare Mobile Phase (ACN:H₂O, 60:40) inject Inject 10 µL hplc_system->inject detect UV Detection (254 nm) inject->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity / Assay integrate->calculate

Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds and is particularly effective for identifying unknown impurities.[10][11]

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (helium) onto a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[7]

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split mode (20:1), Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Scan Range: 40 - 450 m/z.

  • Standard/Sample Preparation: Prepare a ~100 µg/mL solution of the sample or standard in a volatile GC-grade solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Commercial libraries like NIST can be used for tentative identification of unknown impurity peaks.[13]

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragment ions would likely correspond to the loss of an ethyl group ([M-29]⁺) or a methoxy group ([M-31]⁺).

GCMS_Workflow cluster_prep Preparation cluster_analysis GC Separation cluster_detection MS Detection cluster_data Data Processing prep_sample Prepare Sample (~100 µg/mL in DCM) gc_inlet Vaporize in Inlet (250°C, Split 20:1) prep_sample->gc_inlet gc_column Separate on Column (Temp Program) gc_inlet->gc_column ms_ionize Ionize (EI, 70 eV) gc_column->ms_ionize ms_analyze Analyze Fragments (m/z 40-450) ms_ionize->ms_analyze tic Generate TIC ms_analyze->tic spectrum Extract Mass Spectrum tic->spectrum identify Identify Compound spectrum->identify

Caption: GC-MS analysis workflow for this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of this compound by probing its functional groups and atomic connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

A spectrum can be obtained by placing a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

The spectrum is expected to show the following key absorption bands, which are indicative of its structure.[12]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350 - 3400MediumN-H StretchSecondary Amine
2850 - 2980Medium-StrongC-H StretchAliphatic (Ethyl, Methoxy)
~1600StrongC=C StretchAromatic Ring
1500 - 1520StrongN-H BendSecondary Amine
1250 - 1350StrongC-N StretchAromatic Amine
1050 - 1150StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
730 - 770StrongC-H Bend (out-of-plane)Ortho-disubstituted Aromatic
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.2Multiplet4HAr-H
~4.5 - 5.5Broad Singlet1HN-H
~3.8Singlet3H-O-CH
~3.2Quartet2H-N-CH ₂-CH₃
~1.2Triplet3H-N-CH₂-CH

The spectrum is expected to show 9 distinct signals corresponding to the nine carbon atoms in the structure. Key expected shifts include the methoxy carbon (~55 ppm), the aliphatic ethyl carbons (~15 and ~40 ppm), and the aromatic carbons (110-150 ppm).

Integrated Analytical Strategy

For comprehensive characterization, no single technique is sufficient. A logical workflow ensures all aspects of the compound's identity and purity are assessed.

Decision_Tree start Analytical Goal for This compound q1 Need to Quantify Purity & Assay? start->q1 q2 Need Unambiguous Structural ID? start->q2 q3 Need to ID Volatile Impurities? start->q3 hplc Use HPLC-UV Protocol q1->hplc Yes nmr_ir Use NMR & IR Protocols q2->nmr_ir Yes gcms Use GC-MS Protocol q3->gcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted approach to the analytical characterization of this compound. The combination of high-resolution chromatographic separation with definitive spectroscopic identification ensures a comprehensive understanding of the material's identity, purity, and quality. These methods serve as a validated starting point for researchers and quality control laboratories, enabling confident and accurate analysis critical to the advancement of research and drug development programs. Rigorous validation of these methods in the end-user's laboratory is imperative to demonstrate their suitability for their intended purpose, adhering to the guidelines of relevant regulatory bodies.

References

  • SIELC Technologies. (2018). N-Ethyl-2-methylaniline. Available at: [Link]

  • Chemical Label. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H13NO). Available at: [Link]

  • ChemBK. (2024). 2-methoxyaniline. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Supporting Information. (n.d.). Table of Contents. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7201, Benzenamine, N-ethyl-2-methyl-. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, N-ethyl-. In NIST Chemistry WebBook. Available at: [Link]

  • ChemSynthesis. (2025). N-ethyl-4-methoxyaniline. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Available at: [Link]

  • Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in N-ethyl-2-methoxyaniline. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, method validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and system suitability requirements. The causality behind the selection of critical method parameters is explained to offer a deeper understanding of the method's development and ensure its reliable implementation in a quality control environment.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this starting material is critical as impurities can affect the safety, efficacy, and stability of the final product.[1] Therefore, a reliable and validated analytical method is essential to ensure the quality of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for purity assessment due to its high resolution, sensitivity, and accuracy.[1][2]

This application note describes a specific, validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.

Chromatographic Principle and Method Rationale

The selected analytical approach is RP-HPLC, a technique widely used for the analysis of aromatic amines.[3][4]

  • Stationary Phase Selection: A C18 (octadecyl) stationary phase is chosen due to its hydrophobicity, which provides good retention for moderately polar aromatic compounds like this compound.[5][6] The C18 stationary phase interacts with the non-polar ethyl and phenyl groups of the analyte, leading to effective separation.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile (ACN) and a phosphate buffer. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. The aqueous buffer controls the pH of the mobile phase. For aromatic amines, maintaining a slightly acidic pH is crucial to ensure the consistent ionization state of the amine group, leading to sharp and symmetrical peaks.[7] Phosphoric acid is used to adjust the pH, but for mass spectrometry (MS) compatible methods, formic acid is a suitable alternative.[5][7]

  • Detection: A UV detector is employed for this method. Aromatic compounds like this compound exhibit strong UV absorbance. The detection wavelength is selected based on the UV spectrum of the analyte to ensure high sensitivity. A Diode Array Detector (DAD) can be beneficial for monitoring multiple wavelengths and assessing peak purity.[5]

Experimental

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (of known purity)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.[1]

  • Sample Solution (1000 µg/mL): Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1000 µg/mL. This higher concentration is used for the detection of impurities at low levels.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[8][9] This ensures that the system is operating within the validated parameters.[10] The key SST parameters and their acceptance criteria are outlined below.[11][12]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Repeatability (%RSD) %RSD of peak area for six replicate injections ≤ 2.0%

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14][15] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1] To demonstrate specificity, a solution of this compound was spiked with known related substances and subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The method was found to be specific as there was no interference from the spiked impurities or degradation products at the retention time of the main peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended to establish linearity.[14]

  • Procedure: A series of solutions of this compound were prepared at concentrations ranging from 25 µg/mL to 150 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

The specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[14]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure: The accuracy of the method was evaluated by spiking the sample solution with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of 10:1.

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results.

  • Varied Parameters:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.[1]

Data Presentation

Table 1: Method Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference observedMethod is specific
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 25 - 150-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness PassedNo significant impact on results

Experimental Protocols and Workflows

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Preparation prep_std->sst prep_sample Sample Preparation hplc_run HPLC Analysis prep_sample->hplc_run sst->hplc_run Pass data_acq Data Acquisition hplc_run->data_acq peak_int Peak Integration & Identification data_acq->peak_int calc Purity Calculation peak_int->calc report Report Generation calc->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described HPLC method for the purity analysis of this compound is specific, linear, accurate, precise, and robust. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis in a pharmaceutical or chemical manufacturing environment. The detailed explanation of the method development rationale and the comprehensive validation protocol provide a solid foundation for the implementation of this method.

References

  • SIELC Technologies. (2018, February 16). Separation of N-Ethyl-2-methylaniline on Newcrom C18 HPLC column. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • ICH. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Institutes of Health. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Austin Publishing Group. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of azo dyes utilizing N-ethyl-2-methoxyaniline as the primary aromatic amine precursor. It encompasses a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling hazardous intermediates, and standard methods for product characterization. This guide is intended for researchers and professionals in chemistry and drug development who require a robust and reliable methodology for azo dye synthesis.

Introduction and Scientific Background

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2][3] This chromophoric group is part of an extended conjugated system, which is responsible for the absorption of light in the visible spectrum and, consequently, the intense color of these compounds.[4] Their applications are extensive, ranging from dyeing textiles and leather to use in analytical chemistry, biological staining, and advanced materials.[1][5]

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, achieved through a well-established two-step process:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt.[1][6]

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (the coupling component).[1][7]

This protocol focuses on the use of this compound, an aromatic amine whose structural features—the electron-donating ethyl and methoxy groups—influence the reactivity of the resulting diazonium salt and the spectral properties of the final dye.

The Chemistry of Synthesis: Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting.

Step 1: Diazotization of this compound

Diazotization is the process of converting the primary amino group of this compound into a diazonium group (–N≡N⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6][8][9]

The mechanism proceeds as follows:

  • Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[6]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide, which is then protonated by the excess acid. The subsequent loss of a water molecule yields the resonance-stabilized aryldiazonium ion.[6]

Causality: The most critical parameter in this step is temperature . The reaction must be maintained between 0 and 5 °C.[10][11] Aryldiazonium salts are notoriously unstable at higher temperatures and will readily decompose, releasing nitrogen gas and leading to undesired side products, significantly reducing the yield and purity of the final dye.

Step 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion, acting as a weak electrophile, attacks an activated, electron-rich aromatic ring of a "coupling component."[7][12] Common coupling components include phenols, naphthols, and other aromatic amines.[12][13]

Causality: The success of this step is highly dependent on the pH of the reaction medium .

  • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is best performed under slightly alkaline conditions (pH 8-10). The basic medium deprotonates the phenol to form the more strongly activating phenoxide ion, which is necessary for the attack by the weak diazonium electrophile.[12]

  • For Amine Couplers: The coupling is optimal under slightly acidic conditions (pH 5–7).[12] In strongly acidic solutions, the amine becomes protonated (e.g., -NH₃⁺), which deactivates the ring towards electrophilic attack. In strongly basic solutions, the diazonium ion is converted to an unreactive diazohydroxide.[12]

The coupling typically occurs at the para position of the activating group on the coupling component, unless this position is already occupied, in which case ortho coupling occurs.[7][12]

Caption: High-level overview of the two-stage azo dye synthesis.

Critical Safety Protocols: A Self-Validating System

Trustworthiness: Adherence to these safety protocols is non-negotiable. Azo dye synthesis involves highly reactive and potentially explosive intermediates.

Primary Hazard: Solid diazonium salts are shock-sensitive, thermally unstable, and can decompose violently.[10][11][14] They should never be isolated in a dry state. All procedures must be designed to generate the diazonium salt in situ and use it immediately in solution.[15]

Cardinal Rules for Handling Diazonium Salts: [10][11][15]

  • Strict Temperature Control: Always maintain the reaction temperature below 5 °C using an ice-salt bath. A runaway temperature increase is a primary cause of violent decomposition.

  • Avoid Excess Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess can lead to unwanted side reactions and increase the hazard.

  • Quench Excess Nitrous Acid: After diazotization, any residual nitrous acid should be destroyed by adding a small amount of urea or sulfamic acid. A positive test on starch-iodide paper (turns blue-black) indicates the presence of nitrous acid.

  • Never Isolate: Use the diazonium salt solution immediately after preparation. Do not store it.

  • Proper Quenching: At the end of the coupling reaction, ensure any unreacted diazonium salt is quenched (e.g., by adding a phenol like 2-naphthol) before workup and disposal.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves at all times. Conduct the reaction in a well-ventilated chemical fume hood.

ReagentRoleKey Hazards
This compound Aromatic AmineToxic, potential carcinogen.[11]
Sodium Nitrite (NaNO₂) Diazotizing Agent SourceOxidizer, toxic if ingested.
Hydrochloric Acid (HCl) Acid CatalystCorrosive, causes severe burns.
2-Naphthol Coupling ComponentHarmful, irritant.
Sodium Hydroxide (NaOH) BaseCorrosive, causes severe burns.
Urea / Sulfamic Acid Nitrous Acid ScavengerIrritant.

Detailed Experimental Protocol

This protocol details the synthesis of an azo dye from this compound and 2-naphthol.

Reagents and Equipment
  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (beta-naphthol)

  • Sodium Hydroxide (NaOH)

  • Urea

  • Ethanol (for recrystallization)

  • Deionized Water

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer (-10 to 110 °C)

  • Buchner funnel and vacuum flask

  • Starch-iodide test paper

Part A: Preparation of the Diazonium Salt Solution
  • In a 250 mL beaker, combine 10 mmol of this compound with 25 mL of water and 2.5 mL of concentrated HCl. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring.

  • In a separate small beaker, dissolve 10 mmol of sodium nitrite in 10 mL of cold water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting solution is the N-ethyl-2-methoxybenzene diazonium chloride solution.

  • Test for excess nitrous acid by touching a drop of the solution to starch-iodide paper. If the paper turns blue, add a small amount of urea (approx. 0.5 g) and stir until the test is negative. Proceed immediately to Part B.

Part B: The Azo Coupling Reaction
  • In a separate 400 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of 1 M sodium hydroxide (NaOH) solution.

  • Cool this solution to 5 °C in the ice-salt bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification
  • Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter paper with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Purify the crude product by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. If necessary, add a small amount of hot water dropwise until the dye dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a desiccator.

  • Determine the yield and characterize the final product.

Experimental_Workflow start Start prep_diazonium Part A: Prepare Diazonium Salt (0-5 °C) start->prep_diazonium prep_coupler Prepare Coupler Solution (e.g., 2-Naphthol in NaOH) start->prep_coupler coupling Part B: Azo Coupling (Add Diazonium to Coupler) prep_diazonium->coupling prep_coupler->coupling filtration Part C: Isolate Crude Dye (Vacuum Filtration) coupling->filtration purification Purify by Recrystallization (Ethanol/Water) filtration->purification characterization Characterize Final Product (FT-IR, UV-Vis, NMR) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for azo dye synthesis.

Product Characterization

To validate the synthesis and confirm the structure of the resulting azo dye, the following analytical techniques are recommended:

  • UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic related to the dye's color.[2][4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the solid sample to identify key functional groups. Look for characteristic peaks for the N=N stretch (azo group), aromatic C=C stretches, and C-O stretches from the methoxy group.[4][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to obtain detailed structural information and confirm the successful coupling and final molecular structure.[4][16]

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized dye to confirm its identity.[4]

By following this detailed protocol and adhering strictly to the safety guidelines, researchers can reliably synthesize azo dyes from this compound for further study and application.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Stradiotto, M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • IJORAR. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. International Journal of Original Recent Advanced Research. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules. [Link]

  • ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. [Link]

  • Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. IMR Press. [Link]

  • SpringerLink. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. [Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • Journal of Education, Science and Technology. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. [Link]

  • Emerald Publishing. (2018). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

  • Unknown Source. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]

  • Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Link]

  • ResearchGate. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • Scribd. (n.d.). Kinetics and Mechanism of Diazotization. [Link]

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Application Notes and Protocols: The Strategic Role of the N-Ethyl-2-Methoxyaniline Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-ethyl-2-methoxyaniline scaffold, and more broadly, the substituted 2-methoxyaniline core, represents a privileged structural motif in modern medicinal chemistry. While not always a pharmacophore in its own right, its unique electronic and steric properties make it an invaluable building block for constructing complex therapeutic agents. The strategic incorporation of the methoxy group at the ortho-position and an alkyl group on the aniline nitrogen profoundly influences molecular conformation, metabolic stability, and target engagement. This guide provides an in-depth analysis of the role of this motif, focusing on its application in the synthesis of antipsychotic agents and potent kinase inhibitors. We will dissect the causality behind synthetic strategies, provide detailed, field-proven protocols, and explore the structure-activity relationships that make this scaffold a cornerstone in contemporary drug discovery.

Introduction: Beyond a Simple Building Block

Aniline and its derivatives are foundational components in the pharmaceutical industry.[1] However, the simple aniline ring is often susceptible to metabolic oxidation, leading to potentially toxic metabolites. Medicinal chemists have long sought to modify this core structure to enhance safety and efficacy. The 2-methoxyaniline core, substituted with an N-ethyl group, is a prime example of such strategic modification.

  • The Ortho-Methoxy Group (-OCH₃): This electron-donating group influences the basicity of the aniline nitrogen and directs electrophilic aromatic substitution. More importantly, its steric bulk can lock the molecule into a specific conformation, which is often crucial for precise binding to a biological target. It can also participate in hydrogen bonding, acting as a hydrogen bond acceptor.

  • The N-Ethyl Group (-CH₂CH₃): Alkylation of the aniline nitrogen serves multiple purposes. It can increase lipophilicity, potentially improving membrane permeability. It also blocks one of the sites for N-dealkylation metabolism and can provide a key vector for interacting with hydrophobic pockets within a target protein.

This guide will explore these principles through two major case studies: the synthesis of atypical antipsychotics like Amisulpride and the development of kinase inhibitors targeting key enzymes in oncology.

Case Study 1: The Substituted Benzamide Scaffold in Antipsychotic Drug Design

The substituted benzamides are a critical class of atypical antipsychotics, known for their selective antagonism of dopamine D₂/D₃ receptors. Amisulpride is a benchmark drug in this class, and its synthesis provides an excellent illustration of the strategic use of related aniline precursors.[2][3]

The core of Amisulpride is a 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid intermediate. This molecule is then coupled with an amine side chain, (S)-N-ethyl-2-aminomethylpyrrolidine, to yield the final active pharmaceutical ingredient.[4][5] While this compound is not the direct starting material, the resulting drug contains the critical methoxy group ortho to a substituted amino group, a structural theme central to this guide.

Logical Workflow: Synthesis of Amisulpride

The synthesis is a multi-step process that highlights fundamental reactions in medicinal chemistry: protection, oxidation, and amide coupling.

G A 4-Amino-5-(ethylthio)- 2-methoxybenzoic acid B Oxidation (e.g., H₂O₂ in Acetic Acid) A->B Thioether to Sulfone C 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid (IV) B->C C2 Intermediate (IV) E Coupling Reaction (e.g., Ethyl Chloroformate, TEA) C2->E D N-Ethyl-2-aminomethyl pyrrolidine D->E F Amisulpride E->F Amide Bond Formation

Caption: Synthetic workflow for Amisulpride.

Data Summary: Amisulpride Synthesis

The efficiency of the final coupling step is critical for the overall yield and purity of the drug substance. Various methods have been patented, with different solvents and coupling agents being employed.

ParameterMethod 1 (Patent CN102807516A)[4]Method 2 (Patent WO2008032213)[3]
Coupling Agent Dicyclohexylcarbodiimide (DCC)Ethyl Chloroformate / Triethylamine (TEA)
Solvent AcetonitrileAcetone
Reaction Time 10 hours~4 hours
Temperature 40 °C5-10 °C, then raised to 25-30 °C
Reported Yield 76%70%
Reported Purity 99.7% (HPLC)98% (HPLC)

Scientist's Note: The choice between DCC and ethyl chloroformate often comes down to cost, scale, and purification. DCC is a powerful dehydrating agent but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. The ethyl chloroformate method forms a mixed anhydride in situ, which is highly reactive; triethylamine acts as a base to neutralize the HCl generated during the reaction.

Case Study 2: A Key Pharmacophore in Kinase Inhibitors

The 5-(ethylsulfonyl)-2-methoxyaniline moiety is a powerful pharmacophoric fragment for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis (the formation of new blood vessels) that is crucial for tumor growth.[6] Several potent VEGFR2 inhibitors utilize this scaffold to anchor within the ATP-binding site of the enzyme.[6]

  • Mechanism of Action: The aniline nitrogen and the methoxy oxygen often form critical hydrogen bonds with the "hinge region" of the kinase. The ethylsulfonyl group projects into a nearby pocket, providing additional binding interactions and influencing solubility.

Experimental Workflow: Synthesis of a Key Kinase Intermediate

A convenient, four-step synthesis for this important intermediate has been developed, starting from commercially available 4-methoxybenzene-1-sulfonyl chloride.[6]

G A 4-Methoxybenzene- 1-sulfonyl chloride B Ethylation (e.g., Na₂SO₃, NaHCO₃ then EtI) A->B C 1-(Ethylsulfonyl)- 4-methoxybenzene B->C D Nitration (e.g., HNO₃, H₂SO₄) C->D E 1-(Ethylsulfonyl)-4-methoxy- 2-nitrobenzene D->E F Reduction (e.g., Fe, NH₄Cl) E->F G 5-(Ethylsulfonyl)- 2-methoxyaniline F->G

Caption: Synthesis of the 5-(ethylsulfonyl)-2-methoxyaniline intermediate.

This synthesis achieved a 59% overall yield, providing a scalable route to this valuable building block.[6]

Structure-Activity Relationship (SAR) Insights

The following table presents hypothetical but representative biological data for a series of kinase inhibitors derived from this core. This illustrates how modifications can impact potency.

Compound IDR¹ Group (at Aniline-N)R² Group (Aromatic Tail)VEGFR2 IC₅₀ (nM)Rationale
Lead-01 HPyridine150Baseline activity with hinge-binding motif.
Lead-02 Ethyl Pyridine25 N-alkylation improves hydrophobic interactions.
Lead-03 MethylPyridine45Methyl group is slightly less optimal than ethyl.
Lead-04 EthylPhenyl90Pyridine nitrogen provides a key H-bond.
Lead-05 Ethyl4-Fluorophenyl30Fluoro-substituent can enhance binding/properties.

Scientist's Note: This hypothetical SAR table demonstrates the importance of the N-ethyl group. The ethyl substituent likely occupies a small hydrophobic pocket near the hinge region, increasing binding affinity compared to the unsubstituted aniline (Lead-01). The choice of the aromatic tail (R²) is equally critical for engaging other parts of the ATP-binding site.

Detailed Experimental Protocols

The following protocols are generalized representations based on established chemical principles and published methods.[4][5][6] Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: General N-Ethylation of 2-Methoxyaniline

This protocol describes a standard reductive amination procedure to introduce the N-ethyl group.

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methoxyaniline and the solvent (DCM).

  • Add a catalytic amount of acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetaldehyde and stir the mixture for 30 minutes. An imine intermediate will form in situ.

  • In portions, carefully add sodium triacetoxyborohydride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Rationale: Reductive amination is a mild and efficient method for N-alkylation. NaBH(OAc)₃ is a preferred reducing agent as it is less reactive towards the starting aldehyde than other hydrides and does not reduce the imine until it is fully formed, minimizing side reactions.

Protocol 2: Condensation Step for a Substituted Benzamide (Amisulpride Analogue)

This protocol outlines the formation of the critical amide bond using the ethyl chloroformate method.[3][7]

Materials:

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq)

  • N-ethyl-2-aminomethylpyrrolidine (1.2 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Ethyl chloroformate (1.1 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Suspend/dissolve the benzoic acid starting material in acetone in a reaction vessel.

  • Cool the mixture to 0-5 °C.

  • Add triethylamine (1.1 eq) and stir.

  • Slowly add ethyl chloroformate dropwise, maintaining the low temperature. A mixed anhydride intermediate will form. Stir for 1 hour.

  • In a separate flask, dissolve the N-ethyl-2-aminomethylpyrrolidine in acetone.

  • Add the amine solution to the reaction mass at 5-10 °C.

  • Add the remaining portion of triethylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion.

  • Once complete, the reaction mixture can be filtered to remove triethylamine hydrochloride salts. The filtrate is then concentrated.

  • The crude product is typically purified by recrystallization from a suitable solvent (e.g., acetone, ethanol) to yield the final product.

Self-Validation: The purity of the final compound must be confirmed by HPLC (>99.5% for pharmaceutical applications), and the structure confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct amide bond has formed without side reactions.

Conclusion

The this compound motif is a testament to the power of subtle structural modification in medicinal chemistry. Its utility is not as a standalone drug but as a carefully designed component that enhances the pharmacological profile of complex molecules. From controlling conformation in antipsychotics to providing key anchoring points in kinase inhibitors, this scaffold demonstrates how fundamental principles of organic chemistry and molecular design are applied to create safer and more effective medicines. The protocols and insights provided herein serve as a guide for researchers looking to leverage the unique and powerful properties of this versatile chemical entity.

References

  • Kufan, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. [Link]

  • Synthesis of amisulpride. (n.d.). ResearchGate. [Link]

  • CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate. (n.d.).
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  • Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. (n.d.). PMC - NIH. [Link]

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  • Ibogaine. (n.d.). Wikipedia. [Link]

  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). ChemAnalyst. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]

  • Selected bioactive compounds with N-containing heterocycles. (n.d.). ResearchGate. [Link]

  • Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents. (n.d.). ResearchGate. [Link]

  • Experimental study of the pharmacological activity of new azaheterocycles derivatives: A literature review. (2022). Research Square. [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2023). MDPI. [Link]

  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

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  • Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. (n.d.). PubMed. [Link]

  • Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. (2009). PubMed. [Link]

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Sources

Introduction: The Strategic Value of N-ethyl-2-methoxyaniline in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and chemists on leveraging palladium catalysis for the functionalization of N-ethyl-2-methoxyaniline, a valuable scaffold in modern synthetic chemistry.

This compound is a versatile substituted aniline that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1] Its unique electronic and steric properties, conferred by the methoxy and N-ethyl substituents, make it an intriguing substrate for palladium-catalyzed reactions—the cornerstone of modern cross-coupling chemistry.[2] Palladium's remarkable ability to forge carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds with high efficiency and functional group tolerance has revolutionized molecular construction.[2][3]

This guide provides senior application-level insights into the key palladium-catalyzed transformations involving this compound. It moves beyond simple procedural lists to explain the underlying principles, the rationale behind methodological choices, and the intricate dance of catalyst, ligand, and substrate that defines a successful reaction. The protocols herein are designed as robust, self-validating systems for professionals in drug development and chemical research.

Part 1: Direct C-H Functionalization: Arylation of the Aniline Ring

The direct transformation of a C-H bond into a C-C bond represents the pinnacle of synthetic efficiency. For substrates like this compound, the primary challenge is achieving regioselectivity (which C-H bond reacts) and chemoselectivity, preventing the more conventional N-arylation (Buchwald-Hartwig) reaction.[1][4]

Principle and Rationale: Overcoming the N-Arylation Challenge

Metal-catalyzed C-H functionalization on aniline rings typically requires protecting the amine to prevent competitive N-arylation.[1] However, recent advances have demonstrated that specialized ligand systems can kinetically favor C-H activation over N-H activation. The key is a "cooperating ligand" that not only binds to the palladium center but also actively participates in the C-H cleavage step.[4] The methoxy and N-ethyl groups on the substrate act as directing groups, positioning the palladium catalyst in proximity to the ortho C-H bonds, thereby favoring functionalization at that position.

A catalytic system developed by the Peris and Fernández-Ibáñez groups, utilizing the ligand [2,2′-bipyridin]-6(1H)-one (bipy-6-OH), has proven highly effective for the ortho-arylation of unprotected anilines.[4] The ligand's hydroxyl group is believed to play a crucial role in a concerted metalation-deprotonation mechanism, which is the turnover-limiting step. This direct pathway avoids the need for cumbersome protection-deprotection sequences.

Visualization: Catalytic Cycle for Ortho-C-H Arylation

C_H_Arylation_Cycle Catalytic Cycle for Ortho-C-H Arylation pd0 Pd(0)L pd0->center_point Oxidative Addition (+ Ar-X) pd_complex [Pd(L)(Ar)(Aniline)] intermediate Anionic Intermediate (Deprotonated Aniline) pd_complex->intermediate palladacycle Ortho-Palladacycle intermediate->palladacycle C-H Activation (CMD Step) product_complex [Pd(L)(H)(Product)] palladacycle->product_complex Reductive Elimination product_complex->end_point Product Release center_point->pd_complex Ligand Exchange (+ Aniline) end_point->pd0 Catalyst Regeneration

Caption: Proposed catalytic cycle for ligand-cooperated ortho-C-H arylation of anilines.

Protocol 1: Palladium-Catalyzed Direct Ortho-Arylation

This protocol is adapted from the state-of-the-art method for unprotected anilines and is expected to be effective for this compound.[1][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl Halide (e.g., 4-bromotoluene) (1.2 mmol, 1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.025 mmol, 2.5 mol%)

  • [2,2′-Bipyridin]-6(1H)-one (bipy-6-OH) ligand (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.0 mL)

  • Schlenk tube, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Pd(cinnamyl)Cl]₂, the bipy-6-OH ligand, and Cs₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add this compound, the aryl halide, and anhydrous DMA via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aryl Halide ExampleTypical Yield RangeKey Consideration
4-Bromotoluene70-85%Electron-neutral bromides are excellent substrates.
4-Chloroacetophenone60-75%Electron-poor chlorides may require slightly longer reaction times.
1-Iodo-3-methoxybenzene75-90%Iodides are highly reactive but can lead to more side products if not controlled.

Expert Insights: The success of this reaction hinges on the ligand's ability to outcompete the N-H bond for activation. If N-arylation is observed, ensure strictly anhydrous conditions and consider slightly lowering the temperature. The Cs₂CO₃ base is crucial; weaker bases are often ineffective in promoting the C-H cleavage step.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for constructing C(aryl)-N bonds.[5] In this context, this compound serves as the nucleophilic amine partner, coupling with a variety of aryl halides and pseudohalides.

Principle and Rationale: The Go-To C-N Coupling

First reported in the 1990s, this palladium-catalyzed cross-coupling has seen continuous improvement through ligand development.[5][6] The reaction proceeds via a well-established catalytic cycle: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[3] They promote both the oxidative addition and the final reductive elimination steps, increasing catalyst turnover and expanding the reaction scope to include historically challenging substrates like aryl chlorides.[8]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+X- ox_add->amine_complex Amine Coordination (+ R2NH) amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation (- Base-H+) amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product Product Formation

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Protocol 2: General Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for coupling this compound with various aryl halides, using a modern, commercially available catalyst system.[9]

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd G3 XPhos Precatalyst (0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene or Dioxane (3.0 mL)

  • Glovebox or Schlenk line for inert atmosphere operations

Procedure:

  • Inside a glovebox, add the aryl halide, Pd G3 XPhos precatalyst, and NaOtBu to a dry reaction vial or Schlenk tube.

  • Add the solvent (Toluene) followed by this compound.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-18 hours.

  • Monitor the reaction by LC-MS. Once the aryl halide is consumed, cool the mixture to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Coupling PartnerCatalyst SystemBaseTemp (°C)Notes
Aryl Bromide/IodidePd G3 XPhos (1 mol%)NaOtBu80-100Generally high yields and fast reaction times.
Aryl ChloridePd G3 XPhos (2 mol%)NaOtBu110Requires higher temperature and catalyst loading due to C-Cl bond strength.
Aryl TriflatePd G3 SPhos (1.5 mol%)K₃PO₄100A weaker base like K₃PO₄ can be used for base-sensitive substrates.

Expert Insights: NaOtBu is a very strong, non-nucleophilic base ideal for this reaction, but it is incompatible with base-sensitive functional groups like esters.[7] In such cases, switching to K₃PO₄ or Cs₂CO₃ is recommended, though this may require a more electron-rich ligand (like SPhos) and longer reaction times. Oxygen sensitivity is high; rigorous inert atmosphere technique is critical for catalyst longevity and reproducibility.[7]

Part 3: Expanding the Scaffold: Cross-Coupling with Halogenated Derivatives

To utilize this compound in other cornerstone cross-coupling reactions like Suzuki, Sonogashira, or Heck, it must first be functionalized with a halide or triflate to act as the electrophilic partner. A common strategy would be electrophilic aromatic substitution (e.g., bromination with NBS) to install a bromine atom, likely at the para-position to the strongly activating methoxy group.

Visualization: Synthetic Workflow

Caption: A workflow for diversifying the this compound scaffold.

Protocol 3: Suzuki-Miyaura Coupling

This protocol describes the coupling of a halogenated this compound derivative with an arylboronic acid.[10][11]

Materials:

  • 4-Bromo-N-ethyl-2-methoxyaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dioxane/Water mixture (4:1, 5 mL)

Procedure:

  • Combine the bromo-aniline derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction to 90 °C under a nitrogen atmosphere for 6-12 hours.

  • After cooling, dilute with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol details the coupling of the halogenated derivative with a terminal alkyne to form a C(sp²)-C(sp) bond.[12][13]

Materials:

  • 4-Bromo-N-ethyl-2-methoxyaniline (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL, as base and solvent)

Procedure:

  • To a Schlenk tube, add the bromo-aniline derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with nitrogen.

  • Add anhydrous triethylamine, followed by the terminal alkyne.

  • Stir the mixture at 60-80 °C for 4-8 hours until the starting material is consumed (TLC).

  • Cool the reaction, dilute with ether, and filter to remove ammonium salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights: The classic Sonogashira reaction requires a copper(I) co-catalyst.[13] However, this can promote undesirable alkyne homocoupling (Glaser coupling). If this is a problem, copper-free conditions using a palladium-NHC catalyst and a different base (e.g., Cs₂CO₃ in DMF) can be employed.[14]

Conclusion

This compound is a highly tractable and versatile substrate for a range of modern palladium-catalyzed reactions. By carefully selecting ligands and conditions, chemists can achieve selective C-H arylation directly on the aniline ring, perform robust Buchwald-Hartwig N-arylation, or use halogenated derivatives as platforms for a variety of powerful cross-coupling transformations. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to confidently employ this valuable scaffold in the synthesis of complex, high-value molecules. The continued evolution of catalysis, particularly towards more sustainable base-metal systems, promises to further expand the synthetic utility of such building blocks.[15]

References

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  • Fortman, G. C., & Nolan, S. P. (2025). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Yorimitsu, H., & Oshima, K. (2025). Synthesis of 3-Allylindoles via Annulation of N -Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst. ResearchGate. [Link]

  • Mallick, K., et al. (2006). Formation of palladium nanoparticles in poly (o-methoxyaniline) macromolecule fibers: an in-situ chemical synthesis method. PubMed. [Link]

  • Vitale, A., et al. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. University of Pisa Institutional Repository. [Link]

  • Gomaa, M. A. M. (2016). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. The synthesis of substituted anilines is a cornerstone of medicinal chemistry, but the inherent reactivity of the starting materials can often lead to complex product mixtures.[1] This guide provides field-proven insights to help you optimize your reaction, improve yield, and ensure the purity of your target compound, this compound.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Presence of a Higher Molecular Weight Impurity

Question: My post-reaction analysis (LC-MS/GC-MS) shows a significant peak corresponding to a mass of C11H17NO, alongside my desired product, this compound (C9H13NO). What is this impurity and how can I prevent its formation?

Answer: This higher molecular weight species is almost certainly N,N-diethyl-2-methoxyaniline , the product of over-alkylation. This is the most common side reaction in the N-alkylation of anilines.

Causality: The root cause lies in the nucleophilicity of the nitrogen atom. After the first ethyl group is added to 2-methoxyaniline, the resulting secondary amine (your desired product) is often more nucleophilic and less sterically hindered than the starting primary amine.[2][3] This increased reactivity makes it a prime target for a second alkylation event by the ethylating agent, leading to the formation of the undesired tertiary amine.

Troubleshooting & Optimization Protocol:

  • Stoichiometric Control (The Aniline Flood): The most effective initial strategy is to adjust the stoichiometry to favor the mono-alkylation product.

    • Action: Use a significant excess of 2-methoxyaniline relative to your ethylating agent (e.g., ethyl iodide, diethyl sulfate). A starting ratio of 3:1 to 5:1 (aniline:alkylating agent) is recommended.

    • Rationale: By flooding the reaction with the primary amine, you statistically increase the probability that the ethylating agent will react with a molecule of 2-methoxyaniline rather than the N-ethylated product that has already formed.[2]

  • Controlled Addition of Alkylating Agent:

    • Action: Instead of adding the ethylating agent all at once, add it slowly over a period of 1-4 hours using a syringe pump.

    • Rationale: This maintains a low instantaneous concentration of the ethylating agent, further reducing the likelihood of the N-ethyl product competing for it.

  • Temperature Management:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive alkylating agents like ethyl iodide, starting at room temperature or even 0 °C may be beneficial.

    • Rationale: Lower temperatures can sometimes improve selectivity by favoring the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation), as the activation energy for the second alkylation may be higher.[2]

  • Monitor Diligently:

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

    • Rationale: Aim to stop the reaction when the consumption of the limiting reagent (the ethylating agent) is complete, or when the formation of the di-ethylated product begins to accelerate. Running the reaction for too long will invariably lead to more side products.

Issue 2: Isomeric Impurities Detected

Question: My NMR analysis suggests the presence of ethyl groups attached to the aromatic ring, not just the nitrogen. How is this C-alkylation happening and how can I ensure N-selectivity?

Answer: You are observing C-alkylation, a competing reaction pathway where the ethyl group attaches directly to the carbon atoms of the benzene ring.

Causality: The amino (-NH2) and methoxy (-OCH3) groups are both strong ortho-, para-directing activators. They increase the electron density of the aromatic ring, making it susceptible to electrophilic attack—a classic Friedel-Crafts alkylation scenario. This is particularly prevalent under acidic conditions or with catalysts that can promote the formation of a more electrophilic ethyl cation.

Troubleshooting & Optimization Protocol:

  • Choice of Base and Solvent:

    • Action: Use a non-nucleophilic base of moderate strength, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Employ polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF).[4]

    • Rationale: Strong bases like NaH or t-BuOK can deprotonate the amine, increasing its N-nucleophilicity and favoring N-alkylation. Polar aprotic solvents can stabilize charged intermediates involved in the N-alkylation pathway. Avoid strong Lewis or Brønsted acid catalysts which promote C-alkylation.

  • Select the Right Alkylating Agent:

    • Action: Consider using a reductive amination approach instead of direct alkylation with alkyl halides.

    • Rationale: Reductive amination involves the reaction of 2-methoxyaniline with acetaldehyde to form an imine, which is then reduced in situ.[5][6] This pathway is highly selective for the nitrogen atom and does not involve electrophilic species that can attack the aromatic ring.

Recommended Reductive Amination Protocol:

  • Step 1: Dissolve 2-methoxyaniline (1.2 eq) in methanol or ethanol.

  • Step 2: Add acetaldehyde (1.0 eq) and stir for 30 minutes at room temperature to form the imine.

  • Step 3: Cool the mixture to 0 °C and add a mild reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) portion-wise.

  • Step 4: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 5: Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Catalyst Selection:

    • Action: If performing direct alkylation, heterogeneous catalysts like certain zeolites or palladium on carbon (Pd/C) can offer better selectivity.[2][7]

    • Rationale: The defined pore structure of some catalysts can sterically favor the approach of the alkylating agent to the less-hindered nitrogen atom over the aromatic ring.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of reductive amination over direct alkylation for this synthesis? A1: The primary advantage is selectivity.[8][9] Reductive amination almost exclusively yields the N-alkylated product, virtually eliminating the risk of C-alkylation. It also avoids the formation of quaternary ammonium salts. Furthermore, it often uses less hazardous reagents (e.g., alcohols/aldehydes instead of reactive alkyl halides) and can be performed under milder conditions.[5]

Q2: My 2-methoxyaniline starting material is dark brown. Will this affect my reaction? A2: Yes, it can. Anilines are prone to air oxidation, which forms colored impurities.[10] These impurities can potentially interfere with the reaction or complicate purification. It is highly recommended to purify the 2-methoxyaniline before use, typically by distillation under reduced pressure, to ensure it is a light-yellowish liquid.[10]

Q3: What are the best analytical methods to monitor reaction progress and identify byproducts? A3: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting material and the appearance of products. Use a combination of stains (e.g., UV light, potassium permanganate) for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like the starting material, mono-ethylated product, and di-ethylated byproduct, providing both retention time and mass data.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for analyzing the reaction mixture, capable of separating all components and providing precise mass information to confirm the identity of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. ¹H and ¹³C NMR will unambiguously confirm the structure, including the location of the ethyl group(s).

Data & Parameter Summary

The table below summarizes key reaction parameters and their influence on the synthesis of this compound.

ParameterRecommended ConditionRationale for SelectivityPotential Side Reaction if Deviated
Reaction Type Reductive AminationHigh N-selectivity, avoids C-alkylation.[6]N/A
Stoichiometry >3:1 excess of 2-methoxyanilineStatistically favors mono-alkylation.[2]Over-alkylation (N,N-diethyl product)
Alkylating Agent Acetaldehyde (for reductive amination)Forms imine intermediate only at the nitrogen.N/A
Ethyl Iodide (for direct alkylation)[11]High reactivity, but less selective.Over-alkylation, C-alkylation
Base K₂CO₃, Cs₂CO₃Moderate, non-nucleophilic base.C-alkylation (with acidic conditions)
Solvent Methanol/Ethanol (reductive amination)Protic solvent required for borohydride reduction.Incomplete reaction
Acetonitrile/DMF (direct alkylation)Polar aprotic, favors SN2 N-alkylation.Slower reaction, potential side reactions
Temperature 0 °C to Room TempMinimizes over-alkylation and other side reactions.[2]Increased rate of all side reactions
Visualized Reaction Pathways

The following diagrams illustrate the key reaction pathways and competitive side reactions.

G cluster_0 Reaction Pathways SM 2-Methoxyaniline + Ethylating Agent DP Desired Product (this compound) SM->DP Desired N-Alkylation (k1) SP Side Product (N,N-diethyl-2-methoxyaniline) SM->SP Direct Di-alkylation (minor) DP->SP Over-alkylation (k2 > k1) G cluster_1 Selectivity Competition Reactants 2-Methoxyaniline + Electrophile (Et+) N_Alk N-Alkylation Product (Desired) Reactants->N_Alk Favored by basic/neutral conditions C_Alk C-Alkylation Product (Side Reaction) Reactants->C_Alk Favored by acidic conditions

Sources

how to prevent N,N-diethylation of 2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Alkylation of Anilines

Guide: Preventing N,N-Diethylation of 2-Methoxyaniline

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selective N-alkylation. Here, we address the specific issue of controlling the ethylation of 2-methoxyaniline to favor the mono-ethylated product, N-ethyl-2-methoxyaniline, over the undesired N,N-diethyl byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is preventing N,N-diethylation of anilines, including 2-methoxyaniline, so challenging?

This is a classic challenge in amine chemistry rooted in the electronics of the reaction. The most common side reaction in the N-alkylation of aniline is over-alkylation, leading to di-substituted products.[1][2] The underlying reason is that the product of the first alkylation (the secondary amine, this compound) is often more nucleophilic and thus more reactive than the starting primary amine (2-methoxyaniline).[1][3][4] This increased reactivity makes it compete effectively for the ethylating agent, leading to the formation of the tertiary amine, N,N-diethyl-2-methoxyaniline.

Q2: How does the ortho-methoxy group in 2-methoxyaniline specifically influence the ethylation reaction?

The methoxy (-OCH₃) group plays a dual role:

  • Electronic Effect: As an electron-donating group, the methoxy substituent increases the electron density on the aniline nitrogen, making it a more potent nucleophile than unsubstituted aniline.[5] This enhances its reactivity towards the ethylating agent.

  • Steric Effect: Being in the ortho position, the methoxy group provides significant steric hindrance around the nitrogen atom. This can slow down the rate of both the first and second ethylation steps. In some cases, this steric bulk can be advantageous for improving mono-alkylation selectivity compared to its para-substituted counterpart, where the nitrogen is more accessible. However, studies have also shown that an ortho-substituent can sometimes lead to lower overall yields compared to a para-substituent.[6]

Q3: What are the primary strategies for achieving selective mono-N-ethylation?

There are three main pillars for controlling selectivity:

  • Stoichiometric and Conditional Control: This involves carefully manipulating the reaction environment. Using a large excess of the aniline compared to the ethylating agent is a common tactic to increase the statistical probability of the ethylating agent reacting with the more abundant starting material.[1] Additionally, lower reaction temperatures and the use of less polar solvents can help reduce the rate of the second alkylation step.[1]

  • Protecting Group Strategy: This method involves temporarily protecting the amine. For instance, the aniline can be acylated to form an anilide. The protected intermediate is then alkylated (which occurs on the nitrogen under specific conditions), followed by the removal of the protecting group to yield the mono-alkylated aniline.

  • Alternative Synthetic Methodologies: Modern synthetic methods often provide superior selectivity. Reductive amination is a highly effective alternative that offers excellent control over mono-alkylation.[1][7] This method involves the reaction of the aniline with an aldehyde (acetaldehyde for ethylation) to form an imine, which is then reduced in situ to the secondary amine.[7][8] Another advanced approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with specific transition metal catalysts, producing only water as a byproduct and offering high selectivity.[9][10]

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: My reaction yields primarily the N,N-diethyl-2-methoxyaniline byproduct. How can I improve selectivity for the mono-ethylated product?

This is the most common problem and indicates that the rate of the second ethylation is competitive with or faster than the first.

Solutions:

  • Adjust Stoichiometry: The most direct approach is to alter the molar ratio of your reactants. Increase the excess of 2-methoxyaniline to the ethylating agent (e.g., ethyl bromide or ethyl iodide). A ratio of 3:1 to 5:1 (aniline:ethylating agent) is a good starting point.

  • Slow Addition of Ethylating Agent: Instead of adding the ethylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the ethylating agent low, reducing the chance of the mono-ethylated product reacting further.[2]

  • Lower the Reaction Temperature: Decreasing the temperature will slow down all reaction rates. Since the second alkylation often has a higher activation energy, lowering the temperature can disproportionately slow it down, thus favoring mono-alkylation.[2] Consider running the reaction at 0 °C or even lower, and allowing it to proceed for a longer time.

  • Change the Solvent: The choice of solvent can influence selectivity. Experiment with less polar solvents, which can help temper the reactivity of the system.[1]

Issue 2: I'm observing low conversion of my starting material, 2-methoxyaniline. What factors could be responsible?

Low conversion can stem from several factors, often related to reaction conditions or reagent quality.

Solutions:

  • Check Reagent Reactivity: If you are using a less reactive ethylating agent like ethyl chloride, the reaction may require more forcing conditions. Consider switching to ethyl bromide or ethyl iodide, which are more reactive.[1]

  • Optimize the Base: A weak base may not be sufficient to deprotonate the aniline or neutralize the acid byproduct (e.g., HBr) effectively, stalling the reaction. Ensure you are using a non-nucleophilic base of appropriate strength, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Increase the Temperature: While lower temperatures favor mono-alkylation, excessively low temperatures may prevent the reaction from proceeding at a reasonable rate. If you see no conversion, try gradually increasing the temperature while carefully monitoring the product distribution via TLC or GC-MS.[1]

Issue 3: My reaction is producing significant C-alkylation byproducts. How can this be minimized?

C-alkylation, where the ethyl group attaches to the aromatic ring, is a potential side reaction, particularly under conditions that resemble a Friedel-Crafts reaction.

Solutions:

  • Avoid Lewis Acid Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) are known to promote C-alkylation.[2] For N-alkylation, these should be avoided.

  • Control Temperature: High reaction temperatures can favor C-alkylation.[2][11] Stick to the lowest effective temperature that allows for N-alkylation to proceed.

  • Choose the Right Method: C-alkylation is less common in methods like reductive amination, which does not involve electrophilic attack on the aromatic ring.

Issue 4: Are there alternative, more selective methods than classical N-alkylation with ethyl halides?

Yes, for high-selectivity synthesis of this compound, reductive amination is a superior and highly recommended one-pot method.

Reductive Amination: This process involves reacting 2-methoxyaniline with acetaldehyde in the presence of a reducing agent. The reaction proceeds smoothly and selectively with excellent yields at room temperature.[7][8] The key advantages are:

  • High Selectivity: The imine intermediate formed is more readily reduced than it is to undergo further alkylation, effectively stopping the reaction at the mono-alkylated stage.

  • Mild Conditions: Often proceeds at room temperature.

  • Green Chemistry: Can utilize environmentally benign reducing agents and solvents.[7][8]

Visualizing the Reaction Pathway

The following diagram illustrates the competitive reaction pathway leading to either the desired mono-ethylated product or the undesired di-ethylated byproduct.

G A 2-Methoxyaniline C This compound (Desired Mono-alkylation) A->C + Et-X (k1) B Ethyl Halide (Et-X) B->C D N,N-diethyl-2-methoxyaniline (Undesired Di-alkylation) B->D C->D + Et-X (k2, often k2 > k1) G Start Start Experiment: N-Ethylation of 2-Methoxyaniline Analyze Analyze Reaction Mixture (TLC, GC-MS) Start->Analyze Issue_Overalkylation High % of N,N-diethyl product? Analyze->Issue_Overalkylation Issue_LowConversion Low Conversion of Aniline? Issue_Overalkylation->Issue_LowConversion No Sol_Overalkylation Troubleshoot Overalkylation: 1. Increase Aniline:Et-X ratio (e.g., 5:1) 2. Add Et-X slowly 3. Lower reaction temperature Issue_Overalkylation->Sol_Overalkylation Yes Success Reaction Successful: Purify Product Issue_LowConversion->Success No Sol_LowConversion Troubleshoot Low Conversion: 1. Use more reactive Et-X (EtI > EtBr) 2. Use stronger, non-nucleophilic base 3. Cautiously increase temperature Issue_LowConversion->Sol_LowConversion Yes Sol_Overalkylation->Analyze Alternative Consider Alternative Method: Switch to Reductive Amination Protocol for higher selectivity Sol_Overalkylation->Alternative If problem persists Sol_LowConversion->Analyze

Sources

Technical Support Center: Optimizing N-Alkylation of 2-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Subtleties of N-Alkylating 2-Methoxyaniline

The N-alkylation of 2-methoxyaniline is a crucial C-N bond-forming reaction for synthesizing a wide range of valuable intermediates in the pharmaceutical and fine chemical industries. The presence of the ortho-methoxy group introduces specific electronic and steric factors that influence the reactivity of the aniline nitrogen. While electron-donating, the methoxy group's steric hindrance can modulate the nucleophilicity of the adjacent amino group and potentially lead to undesired side reactions if conditions are not carefully controlled. This guide will address these specific challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide rapid, actionable solutions to common problems encountered during the N-alkylation of 2-methoxyaniline.

Q1: My reaction is showing very low or no conversion. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue, often stemming from the nuanced reactivity of the substituted aniline.[1]

Possible Causes & Solutions:

  • Insufficient Base Strength: The acidity of the N-H proton in 2-methoxyaniline requires an appropriately strong base to generate a sufficient concentration of the nucleophilic amide anion.

    • Troubleshooting: If you are using a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with a less reactive alkyl halide, consider switching to a stronger base.[2] Options include potassium tert-butoxide (tBuOK) or sodium hydride (NaH).[2] Be mindful that stronger bases can promote side reactions.

  • Inadequate Reaction Temperature: The steric hindrance from the ortho-methoxy group may necessitate higher temperatures to overcome the activation energy barrier.

    • Troubleshooting: Gradually increase the reaction temperature in increments of 10-20°C.[1] A common temperature range for sluggish aniline alkylations is 80-120°C.[2] For very unreactive alkylating agents, temperatures up to 140°C in a high-boiling solvent like toluene or DMF may be required.[2]

  • Poor Leaving Group on the Alkylating Agent: The reactivity of alkyl halides is critical and follows the trend: R-I > R-Br > R-Cl.[2]

    • Troubleshooting: If you are using an alkyl chloride with slow reaction kinetics, consider switching to the corresponding alkyl bromide or iodide for enhanced reactivity.[1][2]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Troubleshooting: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[2]

Q2: I'm observing multiple spots on my TLC, indicating significant side products. How can I improve the selectivity for mono-N-alkylation?

The most common side reaction in the N-alkylation of anilines is over-alkylation to form the N,N-dialkylated product.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline.[1]

Prevention Strategies:

  • Control Stoichiometry: This is the most critical parameter for controlling over-alkylation.

    • Solution: Use a stoichiometric excess of 2-methoxyaniline relative to the alkylating agent (e.g., 1.2 to 2.0 equivalents).[1] This ensures the alkylating agent is more likely to react with the starting material, which is present in higher concentration.

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can disfavor the second alkylation step.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period to the heated reaction mixture.[3]

  • Lower Reaction Temperature: While higher temperatures can improve conversion, they can also accelerate the rate of the undesired second alkylation.

    • Solution: Find an optimal temperature that provides a reasonable reaction rate without excessive formation of the dialkylated product.[1] Sometimes, a lower temperature for a longer reaction time is beneficial.[3]

  • Consider Reductive Amination: For a more controlled mono-alkylation, reductive amination is an excellent alternative. This two-step, one-pot process involves the formation of an imine with an aldehyde or ketone, followed by in situ reduction.[1][4][5]

Q3: My reaction has produced a dark, tarry substance that is difficult to work up and purify. What causes this and how can I prevent it?

Tar formation is often a result of decomposition or polymerization side reactions, which can be exacerbated by high temperatures and strong bases.[3]

Prevention & Mitigation:

  • Optimize Reaction Temperature: Excessively high temperatures can lead to decomposition of starting materials or products.[3]

    • Solution: Screen a range of temperatures to find the sweet spot for your specific substrate combination. It is often better to run the reaction at a lower temperature for a longer duration.[3]

  • Inert Atmosphere: Anilines, especially at elevated temperatures, can be susceptible to oxidation.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions that can lead to colored impurities and tar.

  • Purify Starting Materials: Impurities in the starting 2-methoxyaniline or the alkylating agent can act as catalysts for decomposition pathways.

    • Solution: Ensure the purity of your reagents. If necessary, distill or recrystallize the starting materials before use.

Q4: Besides N-alkylation, is there a risk of C-alkylation on the aromatic ring?

While less common than N-alkylation under typical conditions, C-alkylation at the positions ortho and para to the activating amino group can occur, especially under Friedel-Crafts-type conditions.[3]

Minimizing C-Alkylation:

  • Avoid Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ are known to promote C-alkylation.[3] For standard N-alkylation with alkyl halides, such catalysts are generally not required.

  • Control Temperature: Lower reaction temperatures generally favor N-alkylation over C-alkylation.[3]

Data Summary & Reaction Parameters

The following table summarizes key reaction parameters for the N-alkylation of anilines, which can be used as a starting point for the optimization of 2-methoxyaniline alkylation.

ParameterReagent/ConditionRationale & Considerations
Alkylating Agent Alkyl Halides (R-I, R-Br, R-Cl), Alcohols (R-OH)Reactivity order for halides is I > Br > Cl. Alcohols require a catalyst (e.g., Ru, Ir, Mn) and higher temperatures via a "borrowing hydrogen" mechanism.[2][4]
Base K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOHThe methoxy group is electron-donating, making 2-methoxyaniline slightly more basic than aniline, but a reasonably strong base is still recommended. Stronger bases like tBuOK or NaH may be needed for less reactive alkylating agents.[2]
Solvent Acetonitrile, DMF, DMSO, Toluene, THFPolar aprotic solvents are generally preferred to solvate the base and intermediates without interfering with the nucleophilicity of the amine.[2]
Temperature 25°C to 140°CRoom temperature may be insufficient. A range of 80-120°C is common. Higher temperatures may be necessary but increase the risk of side reactions.[2]

Visualizing the Process

General Reaction Scheme

Caption: General reaction for the N-alkylation of 2-methoxyaniline.

Troubleshooting Workflow

troubleshooting_workflow Figure 2: Troubleshooting Decision Tree start Reaction Start check_conversion Low Conversion? start->check_conversion check_selectivity Poor Selectivity? (Over-alkylation) check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes check_tar Tar Formation? check_selectivity->check_tar No excess_aniline Use Excess 2-Methoxyaniline (1.2-2 eq) check_selectivity->excess_aniline Yes success Successful Reaction check_tar->success No optimize_temp Optimize Temperature (Lower) check_tar->optimize_temp Yes stronger_base Use Stronger Base (e.g., tBuOK, NaH) increase_temp->stronger_base better_lg Use Better Leaving Group (R-I > R-Br) stronger_base->better_lg better_lg->check_conversion slow_addition Slowly Add Alkylating Agent excess_aniline->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->check_selectivity inert_atm Use Inert Atmosphere (N2 / Ar) optimize_temp->inert_atm inert_atm->check_tar

Caption: A decision tree for troubleshooting common N-alkylation issues.

Experimental Protocols

Protocol 1: Standard N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the mono-N-alkylation of 2-methoxyaniline using an alkyl bromide and potassium carbonate as the base.

Materials:

  • 2-Methoxyaniline

  • Alkyl bromide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyaniline (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and the solvent (e.g., acetonitrile, to a concentration of ~0.1 M).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.

  • Alkylation: Add the alkyl bromide (0.8 eq to favor mono-alkylation) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for Controlled Mono-N-Alkylation

This method offers high selectivity for the mono-alkylated product and is an excellent alternative to direct alkylation.[4][5]

Materials:

  • 2-Methoxyaniline

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Imine Formation: To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and the chosen solvent (e.g., DCM). Add the aldehyde (1.05 eq) and stir at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by the disappearance of the starting material spots on TLC.

  • Reduction: Once imine formation is significant, add the reducing agent. If using STAB (1.5 eq), it can be added portion-wise directly to the DCM mixture. If using NaBH₄ (1.5 eq), methanol is a more suitable solvent for the reaction. Add the NaBH₄ in portions, as hydrogen gas will evolve.

  • Reaction Monitoring: Stir the reaction at room temperature until the imine intermediate is fully consumed, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
  • BenchChem. (2025). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming tar formation in aniline alkylation reactions. BenchChem Technical Support.
  • TSI Journals. (n.d.).
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 13374-13378. [Link]

  • BenchChem. (2025). Application Note: Experimental Procedures for N-Alkylation of 4-Methoxyaniline. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.

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troubleshooting low yield in N-ethyl-2-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for professionals engaged in the synthesis of N-ethyl-2-methoxyaniline. This document provides in-depth troubleshooting, optimized protocols, and mechanistic insights to address common challenges, primarily focusing on yield optimization in reductive amination synthesis.

Technical Support Center: this compound Synthesis

Welcome to the technical support hub for the synthesis of this compound. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues effectively. The primary synthesis route discussed is the reductive amination of 2-methoxyaniline (o-anisidine) with acetaldehyde, a method favored for its control over mono-alkylation compared to direct alkylation with ethyl halides, which is often plagued by over-alkylation issues.[1][2][3]

Core Synthesis Pathway: Reductive Amination

The reaction proceeds in two key stages: the formation of an intermediate imine from 2-methoxyaniline and acetaldehyde, followed by the in-situ reduction of this imine to the target secondary amine, this compound. The choice of reducing agent is critical for success.

cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) 2-Methoxyaniline 2-Methoxyaniline Imine_Intermediate Schiff Base (Imine Intermediate) 2-Methoxyaniline->Imine_Intermediate + Acetaldehyde - H2O Acetaldehyde Acetaldehyde Product This compound Imine_Intermediate->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General reaction scheme for this compound synthesis via reductive amination.

Troubleshooting Guide: Low Yield Diagnosis

Low yield is the most common failure mode in this synthesis. The following Q&A section is structured to help you identify the root cause by analyzing the crude reaction mixture.

Q1: My reaction shows a high percentage of unreacted 2-methoxyaniline. What are the likely causes and solutions?

Seeing significant starting material indicates a failure in the first step: imine formation. This equilibrium-driven step can be hindered by several factors.[4]

Possible Causes & Solutions:

  • Presence of Water: The formation of the imine releases water. If water is present in the reagents or solvent, it can push the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. The use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be considered, though optimizing conditions to avoid them is preferable.[3]

  • Inefficient Imine Formation Kinetics: For less reactive anilines or aldehydes, the rate of imine formation may be slow.

    • Solution: Allow the 2-methoxyaniline and acetaldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine concentration to build up.[5] Mildly acidic conditions (pH 4-5) can catalyze imine formation, so adding a catalytic amount of acetic acid is a common and effective strategy.[1]

  • Premature Reduction of Acetaldehyde: If a non-selective or overly reactive reducing agent is used (like NaBH₄), it can reduce the acetaldehyde to ethanol before it has a chance to form the imine, consuming both aldehyde and hydride.[1]

    • Solution: Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is particularly effective because it is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion, making it ideal for one-pot reductive aminations.[1][5]

Q2: My primary byproduct is N,N-diethyl-2-methoxyaniline. How do I prevent this over-alkylation?

The formation of the tertiary amine is a classic problem. It occurs because your desired product, this compound, can itself react with another molecule of acetaldehyde and be reduced, leading to the diethylated product.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of acetaldehyde or the reducing agent can drive the reaction towards the undesired tertiary amine.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the amine (2-methoxyaniline) relative to the aldehyde or use a 1:1 to 1:1.1 ratio of amine to aldehyde. Avoid a large excess of the reducing agent; 1.1 to 1.5 equivalents are typically sufficient.

  • Reaction Conditions Too Harsh: High temperatures can increase the rate of the second alkylation.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Reductive aminations with STAB are typically efficient at ambient temperatures.[2]

  • Method Choice: Direct alkylation is highly prone to this issue. Reductive amination is inherently more selective for mono-alkylation.[1][3][6]

    • Solution: If you are not already, switch to a reductive amination protocol. A stepwise procedure, where the imine is formed first and then reduced, can offer even greater control.[6]

G cluster_0 Diagnosis cluster_1 Troubleshooting Actions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_crude high_sm High % of Unreacted 2-Methoxyaniline? check_crude->high_sm over_alkylation Significant N,N-Diethyl Byproduct? high_sm->over_alkylation No action_sm 1. Ensure anhydrous conditions. 2. Pre-stir amine/aldehyde before reduction. 3. Add catalytic acid (AcOH). 4. Use selective reductant (STAB). high_sm->action_sm Yes other Other Issues (e.g., Purification Loss) over_alkylation->other No action_over_alkylation 1. Use 1:1 stoichiometry (Amine:Aldehyde). 2. Add aldehyde slowly. 3. Lower reaction temperature. 4. Ensure reductive amination method is used. over_alkylation->action_over_alkylation Yes action_other 1. Optimize workup pH. 2. Use appropriate extraction solvent. 3. Consider column chromatography vs. distillation. other->action_other Yes success Yield Optimized other->success No action_sm->success action_over_alkylation->success action_other->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q3: Which reducing agent is best for this reaction?

There is no single "best" agent, as the choice depends on factors like scale, safety, and desired selectivity. However, for this specific transformation, Sodium Triacetoxyborohydride (STAB) is highly recommended.

Reducing AgentProsConsTypical Solvents
NaBH(OAc)₃ (STAB) High selectivity for imines over carbonyls; mild conditions; no toxic byproducts.[1]Moisture sensitive; not compatible with protic solvents like methanol.[5]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
NaBH₃CN Stable in acidic/hydroxylic solvents; selective for imines at neutral pH.[4]Highly toxic (releases HCN upon acidic workup); requires careful handling and waste disposal.Methanol (MeOH), Ethanol (EtOH)
NaBH₄ Inexpensive; readily available.Can reduce the starting aldehyde; requires careful addition after imine formation is complete.[5]Methanol (MeOH), Ethanol (EtOH)
H₂/Catalyst (e.g., Pd/C) "Green" method with high atom economy; no stoichiometric byproducts.[3][7]Requires specialized hydrogenation equipment; catalyst can be pyrophoric and may be sensitive to impurities.Ethanol (EtOH), Ethyl Acetate (EtOAc)

Q4: My product seems to be lost during the aqueous workup. How can I improve recovery?

This compound is a basic compound. During workup, its solubility is highly dependent on the pH of the aqueous layer.

  • Acidic Workup: If the aqueous layer is acidic, the amine will be protonated to form an ammonium salt, which is highly water-soluble. This is a common purification strategy to wash away non-basic organic impurities, but you must then basify the aqueous layer to recover your product.

  • Basic Workup: To extract your product into an organic solvent (like Ethyl Acetate or DCM), the aqueous layer must be basic (pH > 9). Use a base like NaOH or K₂CO₃ to deprotonate the ammonium salt, rendering the free amine, which is much more soluble in organic solvents. Always check the pH of the aqueous layer after basifying to ensure complete deprotonation before extraction.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound using STAB, designed for high yield and selectivity.

G setup 1. Reaction Setup - Anhydrous conditions - Inert atmosphere (N2/Ar) reagents 2. Add Reagents - Dissolve 2-methoxyaniline in anhydrous DCE - Add acetaldehyde (1.05 eq) setup->reagents imine 3. Imine Formation - Stir at RT for 30-60 min reagents->imine reduction 4. Reduction - Add NaBH(OAc)3 (1.2 eq) portion-wise at 0°C - Warm to RT, stir 4-12h imine->reduction monitor 5. Monitor Progress - TLC or GC-MS reduction->monitor quench 6. Quench Reaction - Slowly add saturated aq. NaHCO3 solution monitor->quench extract 7. Extraction - Separate layers - Extract aqueous with DCM (3x) quench->extract purify 8. Purification - Dry combined organics (Na2SO4) - Concentrate in vacuo - Purify via column chromatography extract->purify

Caption: Optimized experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxyaniline (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration). Add acetaldehyde (1.05 eq) dropwise at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Workup and Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Taylor & Francis Online. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Reddit. (2023). Problematic N-Alkylation. [Link]

  • WordPress. Reductive Amination. [Link]

  • Studylib. Reductive Amination & Acylation: Lab Synthesis. [Link]

  • Studylib. Reductive Amination Lab: Synthesis & Analysis. [Link]

  • Google Patents. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
  • Google Patents.
  • Google Patents.

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Technical Support Center: Identifying Impurities in N-ethyl-2-methoxyaniline by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-ethyl-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of this compound. Here, we will delve into the core principles of the technique, provide a robust experimental protocol, and offer in-depth troubleshooting advice to navigate the challenges you may encounter. Our goal is to equip you with the expertise to confidently identify and characterize impurities, ensuring the quality and integrity of your work.

The Critical Role of Purity in this compound

This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, a reliable and sensitive analytical method is essential for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier analytical technique for this purpose.[1][2] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for separating, identifying, and quantifying volatile and semi-volatile organic compounds like this compound and its potential impurities.[1][2]

Foundational Principles: GC-MS in Action

A successful analysis hinges on understanding how GC-MS works. The process can be broken down into two main stages:

  • Gas Chromatography (GC): Your sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (like helium or hydrogen) pushes the vaporized sample through the column. The inside of the column is coated with a stationary phase. Different compounds in your sample will interact with this stationary phase to varying degrees. Compounds with weaker interactions will travel faster, while those with stronger interactions will move slower. This difference in interaction leads to the separation of the components in your mixture.[2] The time it takes for a specific compound to travel through the column is called its retention time , a key identifier.

  • Mass Spectrometry (MS): As each separated compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (typically via Electron Ionization or EI), which causes the molecule to lose an electron and form a positively charged molecular ion (M+). This molecular ion is often unstable and breaks apart into smaller, charged fragments. These fragments are then sorted by their mass-to-charge ratio (m/z) and detected. The resulting pattern of fragments, known as a mass spectrum , is a unique "fingerprint" for that specific molecule, allowing for its definitive identification.

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound. Following these steps will ensure reproducible and reliable results.

Sample and Standard Preparation

Accuracy begins with proper sample preparation. The goal is to dissolve the sample in a suitable solvent at a concentration appropriate for GC-MS analysis.

  • Solvent Selection: Dichloromethane (DCM) is an excellent choice due to its volatility and ability to dissolve this compound and related aromatic amines.[1] Ensure you are using a high-purity, HPLC-grade or equivalent solvent to avoid introducing extraneous peaks.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of your this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.[1] This will serve as your primary standard for identification and quantification.

  • Sample Solution: Prepare your test sample in the same manner as the stock standard solution, weighing approximately 10 mg of the sample and dissolving it in 10 mL of dichloromethane.[1]

  • Internal Standard (Recommended): For enhanced quantitative accuracy and to account for variations in injection volume, the use of an internal standard (IS) is highly recommended. N-Methylaniline is a suitable choice.[1] Prepare an IS stock solution (e.g., 1000 µg/mL) and spike all standards and samples to a final concentration of 10 µg/mL.[1]

GC-MS Method Parameters

The following table outlines a robust set of GC-MS parameters. These should be considered a starting point and may require optimization based on your specific instrumentation and the impurity profile of your sample.

Parameter Recommended Setting Rationale & Expert Insight
GC System Gas Chromatograph with Mass SpectrometerStandard equipment for this type of analysis.
Column Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane)This compound is a polar molecule. A mid-polarity column provides a good balance of interactions for separating it from both non-polar and more polar impurities.[3][4] A common choice is a DB-5ms or equivalent.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension that offers a good balance between resolution and analysis time.[5]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)Ensures reproducible retention times.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities without causing thermal degradation.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Injection Mode Split (e.g., 50:1)Prevents column overloading when analyzing a concentrated sample. For trace impurity analysis, a splitless injection may be necessary.
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.This temperature program allows for the separation of volatile components at the beginning and then effectively elutes higher boiling point impurities.[6]
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp. 230 °CA standard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization energy for generating reproducible mass spectra and for library matching.
Mass Range 40 - 450 amuThis range will cover the molecular ion of this compound and its expected fragments, as well as a wide range of potential impurities.
Scan Mode Full ScanTo collect mass spectra for all eluting compounds for identification purposes.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data analysis.

GCMS_Workflow GC-MS Impurity Identification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Standard Reference Standard Standard->Dissolve Spike Spike with Internal Standard Dissolve->Spike Inject Inject into GC Spike->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization in MS Source Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra of Peaks TIC->Spectra Library Compare to Spectral Libraries (NIST) Spectra->Library Identify Identify Impurities Library->Identify Report Generate Report Identify->Report

Caption: Workflow for impurity identification by GC-MS.

Deciphering the Data: From Peaks to Impurities

Once the data is acquired, the real investigation begins.

The Total Ion Chromatogram (TIC)

The first output you will examine is the TIC. This is a plot of the total ion intensity versus retention time.

  • The Main Peak: The largest peak in your chromatogram should correspond to this compound.

  • Impurity Peaks: Any other peaks are potential impurities. Note their retention times and relative peak areas.

Unmasking Impurities with Mass Spectra

For each potential impurity peak, you need to examine its mass spectrum.

  • Expected Fragmentation of this compound: The molecular ion (M+) should be visible at m/z 151. A key fragmentation is the loss of an ethyl group (-29) or a methyl group from the ethyl moiety (-15), leading to a prominent fragment at m/z 136. Further fragmentation of the aromatic ring will also occur.

Fragmentation Parent This compound (m/z 151) Frag1 Loss of CH3 (m/z 136) Parent->Frag1 -15 Frag2 Loss of C2H5 (m/z 122) Parent->Frag2 -29 Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Caption: Proposed fragmentation of this compound.

  • Library Searching: The most powerful tool for identification is a spectral library search. The mass spectrum of each impurity is compared against a database (such as the NIST/EPA/NIH Mass Spectral Library) to find a match.[7][8] A high match factor (typically >800) provides a high degree of confidence in the identification.

  • Manual Interpretation: For unknown impurities not present in the library, you will need to use your chemical knowledge to interpret the mass spectrum. Look for the molecular ion and characteristic fragment losses that can give clues about the structure of the impurity.

Common Impurities to Expect

Based on the typical synthesis of this compound (alkylation of 2-methoxyaniline), you can anticipate certain types of impurities:[9][10]

Potential Impurity Likely Origin Identification Clues
2-Methoxyaniline Unreacted starting materialWill elute earlier than the product. Mass spectrum will show a molecular ion at m/z 123.[8][11]
N,N-diethyl-2-methoxyaniline Over-alkylation by-productWill elute later than the product. Mass spectrum will show a molecular ion at m/z 179.
Isomeric Impurities (e.g., N-ethyl-4-methoxyaniline) Impurities in starting materialMay have a similar mass spectrum but a different retention time.
Solvents/Reagents Carryover from synthesisE.g., Ethanol, Ethyl Bromide. Will typically be very volatile and elute very early in the chromatogram.

Troubleshooting Guide & FAQs

Even with a robust method, issues can arise. This section addresses common problems in a question-and-answer format.

Q1: My peaks are tailing. What's causing this and how do I fix it?

A1: Peak tailing for amines is often due to active sites in the GC system (e.g., in the inlet liner or the front of the column) that interact with the basic amine group.[12]

  • Cause: These active sites are often acidic (silanol groups) and can cause unwanted secondary interactions.

  • Solution:

    • Inlet Maintenance: Deactivate or replace the inlet liner. Use a liner specifically designed for active compounds.[13]

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Column Clipping: If the front of the column is contaminated, carefully trim 10-15 cm from the inlet end.

    • Use an Inert Column: Ensure you are using a column that is certified as inert or has been specifically deactivated for amine analysis.[13]

Q2: My retention times are shifting from run to run. Why?

A2: Retention time stability is crucial for reliable identification. Shifting retention times usually point to a problem with the GC's pneumatic system or the column itself.

  • Cause: Leaks in the system, a fluctuating carrier gas flow rate, or changes in the column's stationary phase can all cause shifts.

  • Solution:

    • Leak Check: Perform a thorough leak check of the inlet, septum, and all fittings.

    • Verify Flow Rate: Ensure your carrier gas cylinder has sufficient pressure and that the flow controllers are functioning correctly.

    • Column Integrity: Significant changes in the column (e.g., due to aggressive sample matrix) can alter retention times. If the problem persists, you may need to replace the column.

Q3: I see "ghost peaks" in my blank runs. Where are they coming from?

A3: Ghost peaks are peaks that appear in blank runs and are indicative of contamination or carryover.

  • Cause: This can be due to a contaminated syringe, contaminated rinse solvent, carryover from a previous highly concentrated sample, or septum bleed.[14]

  • Solution:

    • Solvent Blanks: Run fresh solvent blanks to confirm the issue.

    • Syringe Cleaning: Thoroughly clean your syringe or use a new one.

    • Rinse Solvents: Replace your rinse solvents with fresh, high-purity solvent.

    • Bakeout: Perform an instrument bakeout by setting the inlet and oven to a high temperature (below the column's maximum limit) for an extended period to drive off contaminants.

    • Septum: Replace the inlet septum if it is old or has been punctured many times.

Q4: I don't see any peaks at all. What should I check first?

A4: The absence of peaks can be alarming, but it's often due to a simple issue.

  • Cause: This can range from a problem with the sample itself, the injection process, or a detector that is not turned on.[15]

  • Solution:

    • Check the Basics: Is the instrument on? Is the flame lit (if using an FID in parallel)? Is the mass spectrometer's filament on?[14][15]

    • Sample and Syringe: Is there sample in your vial? Is the syringe drawing up the sample correctly?

    • Injection: Watch the injection process. Is the syringe properly entering the inlet?

    • Gas Flow: Check that all necessary gases (carrier, fuel gases if applicable) are turned on and flowing at the correct rates.[15]

Q5: My mass spectra have a high background noise or show signs of air/water. What's the problem?

A5: A high background or the presence of ions like m/z 18 (water), 28 (nitrogen), and 32 (oxygen) indicates a leak in the mass spectrometer.

  • Cause: The mass spectrometer operates under a high vacuum. Any leak will allow air to enter the system.

  • Solution:

    • Check Fittings: Ensure the connection between the GC column and the MS transfer line is secure.

    • Vent and Re-secure: If the problem is significant, you may need to vent the instrument, re-check all seals and O-rings, and then pump it back down.

    • Pumping System: Ensure your vacuum pumps are functioning correctly.

By following this comprehensive guide, you will be well-equipped to develop a robust GC-MS method for the analysis of this compound, confidently interpret your data, and effectively troubleshoot any issues that may arise.

References

  • YouTube. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Phenomenex. (n.d.). GC/MS Troubleshooting Guide. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethyl-N-methylaniline. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.
  • ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. National Institutes of Health. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 2-methoxy-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. National Institutes of Health. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • ResearchGate. (2025, December 1). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. National Institutes of Health. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Universitas Airlangga. (2024, June). Qualitative Analysis for Illicit Drugs and NPS (New Psychoactive Substances) Using GC-MS. Retrieved from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]

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Technical Support Center: Strategies to Minimize Tar Formation in Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in organic synthesis: the formation of tar in reactions involving aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we move beyond simple procedural lists to explore the underlying chemical principles driving tar formation and provide scientifically grounded, actionable solutions.

Introduction: The "Black Goo" Problem

Aniline, a cornerstone of the chemical industry, is prized for its role in synthesizing dyes, pharmaceuticals, and polymers.[1][2] However, its high reactivity, particularly its susceptibility to oxidation, often leads to the formation of unwanted polymeric, intractable materials colloquially known as "tar" or "black goo."[2][3] This not only reduces the yield and purity of the desired product but also presents significant challenges in purification.[4][5] This guide will equip you with the knowledge to anticipate, troubleshoot, and ultimately minimize tar formation in your aniline derivative syntheses.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter during your experiments, providing probable causes and detailed, step-by-step solutions.

Issue 1: My reaction mixture turns dark brown or black immediately upon adding reagents.

Probable Cause: Rapid, uncontrolled oxidation of the aniline starting material. The amino group in aniline makes the aromatic ring highly electron-rich and susceptible to oxidation, which can be initiated by air, oxidizing agents, or even trace metal impurities.[1][3] This oxidation can lead to the formation of colored impurities and initiate polymerization.[6][7][8]

Solution Workflow:

  • Deoxygenate Your Reaction System:

    • Protocol: Before adding any reagents, thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. This is crucial to prevent air oxidation.

    • Causality: By removing molecular oxygen, you eliminate a key initiator of the radical chain reactions that lead to aniline polymerization.

  • Use Freshly Purified Aniline:

    • Protocol: Aniline that has been stored for extended periods can develop a dark color due to gradual air oxidation.[5] Purify aged aniline by distillation, often under reduced pressure, before use.[4][5] Storing the purified aniline under an inert atmosphere and in a dark, cool place can prolong its shelf life.

    • Causality: Distillation removes non-volatile impurities and colored oxidation products, ensuring the reaction starts with a clean, unoxidized substrate.

  • Consider the Purity of Your Solvents and Reagents:

    • Protocol: Use high-purity, anhydrous solvents. Peroxides in solvents like ethers can act as oxidizing agents. Ensure other reagents are free from metallic impurities that can catalyze oxidation.

    • Causality: Minimizing potential oxidants and catalytic impurities in the reaction medium is a critical preventative measure.

Issue 2: I'm observing significant tar formation during an electrophilic aromatic substitution (EAS) reaction (e.g., nitration, halogenation).

Probable Cause: The high reactivity of the aniline ring and side reactions involving the amino group. The strongly activating amino group can lead to polysubstitution and oxidation under the harsh conditions often employed in EAS reactions.[9][10] For instance, in nitration, the highly acidic conditions can protonate the amino group, forming the anilinium ion, which is a meta-director and deactivating, leading to a mixture of products and potential side reactions.[9]

Solution Workflow:

  • Protect the Amino Group:

    • Protocol: Acetylation of Aniline.

      • In a flask equipped with a stirrer, add aniline and a slight excess of acetic anhydride.

      • The reaction is often exothermic; cooling may be necessary.

      • Stir the mixture until the reaction is complete (often indicated by the formation of a solid precipitate of acetanilide).[11]

      • The resulting acetanilide can then be used in the EAS reaction.

      • After the EAS reaction, the acetyl group can be removed by acid or base hydrolysis to regenerate the substituted aniline.[10][12]

    • Causality: Converting the amino group to an amide (acetanilide) reduces its activating effect because the nitrogen lone pair is delocalized into the carbonyl group.[9][10] This moderation of reactivity prevents over-reaction and oxidation, leading to cleaner products.

    EAS_Protection Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Acetylation (Protection) Tar Tar/Byproducts Aniline->Tar Harsh EAS Conditions Substituted_Acetanilide Substituted Acetanilide Acetanilide->Substituted_Acetanilide EAS Reaction Substituted_Aniline Substituted Aniline (Desired Product) Substituted_Acetanilide->Substituted_Aniline Hydrolysis (Deprotection)

    Caption: Protection strategy for aniline in EAS reactions.

  • Optimize Reaction Conditions:

    • Protocol:

      • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an ice bath to control exothermic reactions.[3]

      • Slow Reagent Addition: Add the electrophilic reagent slowly and portion-wise to the aniline solution to avoid localized high concentrations and overheating.[13]

    • Causality: Lower temperatures and controlled reagent addition reduce the rate of side reactions, including oxidation and polysubstitution, favoring the desired reaction pathway.[3][14]

Issue 3: My reaction involving a strong base results in a tarry mess.

Probable Cause: Deprotonation of the aniline followed by oxidative coupling. Strong bases can deprotonate the amino group, forming an anilide anion. This anion is highly susceptible to oxidation, which can initiate polymerization to form azo- and azoxy-type compounds, contributing to tar formation.

Solution Workflow:

  • Choose a Milder, Non-Nucleophilic Base:

    • Protocol: If possible, substitute strong bases like organolithiums or sodium amide with milder, sterically hindered, non-nucleophilic bases such as proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Causality: Milder bases are less likely to fully deprotonate the aniline, reducing the concentration of the highly reactive anilide anion.

  • Employ a Protecting Group Strategy:

    • Protocol: Protect the N-H bond with a suitable protecting group that is stable to the basic conditions. Carbamates (e.g., Boc, Cbz) are common choices for protecting amines.[15][16][17]

    • Causality: Replacing the acidic proton on the nitrogen with a protecting group eliminates the possibility of deprotonation by the strong base, thus preventing the subsequent oxidative coupling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical process behind tar formation in aniline reactions?

A: Tar formation is primarily a result of the oxidation and subsequent polymerization of aniline.[6][7] The process is often a radical-dominant mechanism initiated by the formation of an aniline radical cation.[7] This radical can then attack other aniline molecules, leading to dimerization, trimerization, and ultimately, the formation of high-molecular-weight polymers.[6][8] These polymers are often complex mixtures of different structures, including phenazines, and are generally insoluble and difficult to characterize, presenting as tar.[6][8][18]

Tar_Formation_Mechanism Aniline Aniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation (Initiation) Dimer Dimer Radical_Cation->Dimer Coupling (Propagation) Oligomer Oligomers Dimer->Oligomer Further Coupling Polymer Polymer (Tar) Oligomer->Polymer Polymerization

Caption: Simplified mechanism of tar formation from aniline.

Q2: How does temperature control impact tar formation?

A: Temperature is a critical parameter. Many aniline reactions are exothermic, and poor temperature control can lead to thermal runaways.[3] Elevated temperatures can:

  • Accelerate Oxidation: The rates of oxidative side reactions increase significantly with temperature.[3]

  • Decrease Selectivity: At higher temperatures, the energy barrier for unwanted side reactions is more easily overcome, leading to the formation of byproducts like di- or poly-substituted anilines and over-hydrogenated products in reductions.[3][14][19][20]

  • Promote Polymerization: The propagation steps in the polymerization of aniline are accelerated at higher temperatures.[3]

Table 1: Effect of Temperature on Aniline Methylation Selectivity

TemperatureAniline Conversion (%)N-methylaniline Selectivity (%)N,N-dimethylaniline Selectivity (%)
573 KVaries991
673 KVaries5736
(Data adapted from a study on aniline methylation over a CrAlP–PA-10–773 catalyst)[14]

Q3: Are there any additives or scavengers that can be used to minimize tar formation?

A: Yes, in some cases, radical scavengers can be employed. These compounds intercept the radical intermediates that propagate the polymerization chain reaction. For instance, certain aminocarboxylates have been shown to scavenge arylamine-derived free radicals.[21] However, the use of scavengers must be carefully considered as they can potentially interfere with the desired reaction. A more common and generally applicable strategy is to ensure an appropriately acidic medium when applicable, as protonation of aniline can suppress its nucleophilicity and inhibit the initiation of polymerization.[6]

Q4: My desired product is mixed with tar. What are the best purification strategies?

A: Separating a product from tar can be challenging due to the intractable nature of the tar.

  • Filtration: If the tar is a solid, it can sometimes be removed by filtration. Washing the solid tar with a solvent in which your product is soluble can help recover some of the trapped product.

  • Extraction: An acid-base extraction is often effective. Since aniline derivatives are basic, they can be protonated with an aqueous acid (e.g., HCl) and extracted into the aqueous layer, leaving the non-basic tar in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.

  • Chromatography: Column chromatography can be effective, but the tar can irreversibly bind to the stationary phase (e.g., silica gel). It is often best to perform a preliminary purification (like an acid-base extraction) to remove the bulk of the tar before chromatography.

  • Distillation: If your product is volatile and thermally stable, distillation (often under vacuum) can be an excellent method to separate it from the non-volatile tar.[22][23]

  • Crystallization: If your product is a solid, crystallization can be a powerful purification technique. The tar will ideally remain in the mother liquor.[11]

Conclusion

Minimizing tar formation in aniline derivative synthesis is a matter of controlling the inherent reactivity of the aniline moiety. By understanding the mechanisms of oxidation and polymerization, and by implementing strategies such as inert atmosphere techniques, the use of protecting groups, and careful control of reaction conditions, researchers can significantly improve the yield, purity, and ease of purification of their target molecules. This guide provides a foundation for troubleshooting and optimizing these challenging but crucial reactions.

References

  • Mechanism of Polymerization of Aniline: A Review. (2019). ResearchGate. [Link]

  • Reaction mechanism of aniline polymerization through chemical oxidation. (n.d.). ResearchGate. [Link]

  • Stejskal, J., & Sapurina, I. (2005). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, 38(24), 10103–10111. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. [Link]

  • Stejskal, J., Sapurina, I., & Trchová, M. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Journal of Chemical Technology & Biotechnology, 83(12), 1595-1605. [Link]

  • Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions. (2013). PubMed. [Link]

  • Effect of reaction temperature on aniline conversion and product... (n.d.). ResearchGate. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • How to make Aniline. (2015). YouTube. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021). Industrial & Engineering Chemistry Research. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021). PMC. [Link]

  • From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024). McGill Office for Science and Society. [Link]

  • Purification of Aniline. (n.d.). LookChem. [Link]

  • Purify and dry aniline? (2014). Reddit. [Link]

  • Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021). YouTube. [Link]

  • "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. (2016). YouTube. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

Sources

Technical Support Center: The Effect of Temperature on the Ethylation of 2-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of N-ethyl-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of temperature in the ethylation of 2-methoxyaniline. We will explore the underlying principles, troubleshoot common experimental issues, and provide validated protocols to ensure reproducible success.

Fundamental Principles: Why Temperature is the Critical Parameter

Temperature is more than just a variable to accelerate a reaction; it is a precise tool that dictates reaction rate, product selectivity, and the prevalence of side reactions. In the context of N-alkylation of anilines, its effects are governed by core principles of chemical kinetics and thermodynamics.

Reaction Kinetics and the Arrhenius Equation

The rate of the ethylation reaction is directly proportional to the temperature. As temperature increases, reactant molecules gain kinetic energy, leading to more frequent and energetic collisions. This relationship is described by the Arrhenius equation, which illustrates that the rate constant (k) increases exponentially with temperature. However, this acceleration applies to all potential reactions in the flask, including undesired side reactions.

Kinetic vs. Thermodynamic Control: The Selectivity Dilemma

In the ethylation of 2-methoxyaniline, a primary amine, the desired mono-ethylated product is often more nucleophilic than the starting material. This makes it susceptible to a second ethylation, yielding the N,N-diethyl-2-methoxyaniline byproduct. The distribution between these two products is a classic case of kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Product : This is the product that forms the fastest, having the lowest activation energy.[1][3] In many aniline alkylations, the initial mono-alkylation is the kinetic product.

  • Thermodynamic Product : This is the most stable product.[1] Often, the di-alkylated product is more thermodynamically stable.

Temperature is the key to selecting the desired outcome:

  • Low Temperatures (Kinetic Control) : At lower temperatures, the reaction has enough energy to overcome the activation barrier for the first ethylation but not enough to easily reverse or proceed to the second, more energy-intensive ethylation. This favors the formation of the mono-ethylated (kinetic) product.[2]

  • High Temperatures (Thermodynamic Control) : At higher temperatures, the system has sufficient energy to overcome both activation barriers. The reaction becomes more reversible, allowing an equilibrium to be established that favors the most stable (thermodynamic) product, which is often the over-alkylated species.[2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the ethylation of 2-methoxyaniline, with a focus on temperature-related causes and solutions.

Question 1: My reaction is very slow, and the yield of this compound is poor. What are the likely causes?

Answer: A low reaction rate is a common issue, often stemming from insufficient activation energy or suboptimal conditions.

Possible Causes & Troubleshooting Steps:

  • Insufficient Temperature : The reaction may lack the necessary energy to proceed at a practical rate. The electron-donating methoxy group activates the ring but the nucleophilicity of the amine is paramount.

    • Solution : Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring the reaction by TLC or LC-MS. For many standard ethylations with ethyl halides, a temperature range of 60-100 °C is a good starting point.[4]

  • Poor Reagent Reactivity : The choice of ethylating agent is crucial. Reactivity generally follows the trend: Diethyl Sulfate > Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.[5]

    • Solution : If using a less reactive agent like ethyl chloride or bromide, a significant increase in temperature may be necessary.[5] Alternatively, switch to a more reactive agent like ethyl iodide or diethyl sulfate, which may allow for lower reaction temperatures.[6][7][8]

  • Inappropriate Solvent : The solvent must be able to dissolve the reactants and be stable at the target temperature.

    • Solution : Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can stabilize charged intermediates and increase reaction rates.[4] For higher temperature reactions, toluene can be a suitable choice.[4]

Question 2: My TLC/LC-MS shows a significant amount of a less polar byproduct, which I suspect is N,N-diethyl-2-methoxyaniline. How can I improve selectivity for the mono-ethylated product?

Answer: The formation of the di-ethylated product is the most common side reaction in aniline alkylations, arising from the increased nucleophilicity of the mono-ethylated product.[5]

Possible Causes & Troubleshooting Steps:

  • Excessive Temperature : As discussed under thermodynamic control, high temperatures provide the energy for the second ethylation to occur readily.

    • Solution : Lower the reaction temperature. This is the most effective way to favor the kinetically controlled mono-alkylation product.[5]

  • Stoichiometry : An excess of the ethylating agent will naturally drive the reaction towards di-alkylation.

    • Solution : Use a stoichiometric amount or even a slight excess (1.1-1.5 equivalents) of the 2-methoxyaniline relative to the ethylating agent. This ensures the ethylating agent is consumed before significant di-alkylation can occur.[5]

  • Reaction Time : Allowing the reaction to run for too long, even at moderate temperatures, can lead to the slow accumulation of the thermodynamic product.

    • Solution : Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to an acceptable level, before the concentration of the di-ethylated product becomes significant.

Question 3: The reaction mixture has turned dark brown or black, and I'm seeing significant charring or decomposition. What went wrong?

Answer: Dark coloration and tar formation are clear indicators of decomposition, which is almost always caused by excessive heat.

Possible Causes & Troubleshooting Steps:

  • Excessively High Temperature : Anilines and their derivatives can be sensitive to high temperatures, leading to polymerization or decomposition, especially in the presence of strong bases or acids.

    • Solution : Immediately reduce the reaction temperature. Determine the lowest effective temperature for the reaction by running small-scale experiments at various set points. Ensure your heating apparatus (oil bath, heating mantle) has accurate temperature control.

  • Air Oxidation : At elevated temperatures, anilines can be susceptible to air oxidation, which can produce colored impurities.

    • Solution : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is good practice for most organic syntheses, especially when heat is applied.

Frequently Asked Questions (FAQs)

  • Q: What is a typical starting temperature range for the ethylation of 2-methoxyaniline with bromoethane?

    • A: A good starting point is typically between 60 °C and 80 °C in a solvent like acetonitrile with a base such as potassium carbonate (K₂CO₃). Monitor the reaction and adjust as needed based on the observed rate and selectivity.

  • Q: How does my choice of base impact the required temperature?

    • A: A stronger base (e.g., NaH, tBuOK) can deprotonate the aniline more effectively, potentially allowing the reaction to proceed at a lower temperature compared to a weaker base (e.g., K₂CO₃).[4] However, stronger bases can also promote side reactions if the temperature is too high.

  • Q: Are there alternative ethylation methods that are less sensitive to temperature for achieving mono-alkylation?

    • A: Yes, reductive amination is an excellent alternative that offers high selectivity for mono-alkylation.[5][9] This method involves reacting 2-methoxyaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the N-ethyl product.[10] This two-step, one-pot process often proceeds at lower temperatures (e.g., room temperature to 50 °C) and avoids the issue of over-alkylation because the secondary amine product is not reactive under the conditions.[10][11]

Data Presentation: Temperature vs. Yield & Selectivity

The following table summarizes typical experimental outcomes when ethylating 2-methoxyaniline with 1.05 equivalents of bromoethane, illustrating the impact of temperature.

Temperature (°C)Reaction Time (h)Conversion of 2-Methoxyaniline (%)Yield of N-Ethyl Product (%)Yield of N,N-Diethyl Product (%)Selectivity for N-Ethyl Product
402435%33%< 2%> 94%
601285%78%7%92%
806> 98%85%13%87%
1004> 99%70%29%71%
1202> 99%55%44%56%

Data are representative and intended for illustrative purposes.

As shown, increasing the temperature from 40 °C to 80 °C dramatically increases the reaction rate and yield. However, further increases to 100-120 °C lead to a significant drop in selectivity, with the undesired N,N-diethyl product becoming much more prevalent.

Visualizations & Workflows

Reaction Pathway and Temperature Influence

G cluster_reactants Reactants cluster_products Products 2-MA 2-Methoxyaniline Mono This compound (Desired Product) 2-MA->Mono k₁ Favored at Lower Temp (Kinetic Control) Et-X Ethylating Agent (e.g., Bromoethane) Di N,N-Diethyl-2-Methoxyaniline (Side Product) Mono->Di k₂ Rate increases significantly at Higher Temp (Thermodynamic Control)

Caption: Ethylation pathways of 2-methoxyaniline.

Troubleshooting Workflow for Ethylation Reactionsdot

G Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield > 80%? Start->CheckYield CheckSelectivity Is Mono:Di Ratio > 95:5? CheckYield->CheckSelectivity Yes TroubleshootYield Low Yield Issue CheckYield->TroubleshootYield No Success Process Successful CheckSelectivity->Success Yes TroubleshootSelectivity Poor Selectivity Issue CheckSelectivity->TroubleshootSelectivity No IncreaseTemp Action: • Increase Temp by 10-20°C • Consider more reactive  ethylating agent • Check base/solvent TroubleshootYield->IncreaseTemp DecreaseTemp Action: • Decrease Temp by 10-20°C • Use 2-MA in slight excess • Reduce reaction time TroubleshootSelectivity->DecreaseTemp

Sources

Technical Support Center: N-Ethyl-2-methoxyaniline Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying N-ethyl-2-methoxyaniline. Anilines, particularly substituted ones like this, are notoriously susceptible to degradation and can present unique purification challenges. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is yellow or brown, even after initial purification. What causes this discoloration and is it a concern?

A1: This is the most common issue encountered with this compound and other aniline derivatives. The discoloration is almost always due to air oxidation. The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of highly colored, conjugated impurities and radical species.[1][2] Even trace amounts of these oxidized byproducts can impart a significant yellow-to-brown hue.[3][4]

Is it a concern? Absolutely. The presence of color indicates impurity and degradation, which can have significant consequences for downstream reactions, affecting yields, catalyst performance, and the impurity profile of your final product. For pharmaceutical applications, such impurities are unacceptable.

Q2: What are the most probable impurities in my crude this compound sample?

A2: Impurities typically arise from the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Residual 2-methoxyaniline (o-anisidine) or the ethylating agent.

  • Over-alkylation Products: N,N-diethyl-2-methoxyaniline, formed if the reaction conditions are not carefully controlled.

  • Oxidation Products: As discussed in Q1, these are various colored, often polymeric, nitrogen-containing compounds.

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup.[5]

Identifying the likely impurities based on your synthesis is the first step in designing an effective purification strategy.

Q3: Which purification technique—distillation, chromatography, or crystallization—is best for this compound?

A3: The optimal method depends on the scale of your purification and the nature of the impurities.

  • Vacuum Distillation: Excellent for large-scale purification (>5 g) to remove non-volatile impurities (salts, baseline material) and starting materials with significantly different boiling points.[6][7] It is crucial to perform this under vacuum to prevent thermal degradation at atmospheric boiling points.

  • Column Chromatography: The most versatile and effective method for removing closely related impurities, such as starting materials and over-alkylation products, especially on a lab scale (<10 g).[8]

  • Crystallization: this compound is a liquid at room temperature, making direct crystallization impossible. However, it can be converted to a solid salt (e.g., hydrochloride or oxalate salt), recrystallized to high purity, and then neutralized to recover the purified free base. This is a powerful technique for achieving very high purity.

The following diagram outlines a decision-making workflow for selecting a purification method.

Purification_Workflow cluster_0 Purity Assessment & Strategy Selection cluster_1 Purification Methods Crude Crude this compound TLC_GC Initial Purity Analysis (TLC, GC-MS, NMR) Crude->TLC_GC Decision Impurity Profile? TLC_GC->Decision Distill Vacuum Distillation Decision->Distill Non-volatile or boiling point >30°C diff Chroma Column Chromatography Decision->Chroma Close polarity (isomers, over-alkylation) Crystal Derivatize & Recrystallize Decision->Crystal Highest purity needed or chromatography fails Final_Product Pure Product (>99%) Distill->Final_Product Chroma->Final_Product Crystal->Final_Product

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting Guides

Problem 1: My product streaks badly on silica gel TLC plates and gives poor separation during column chromatography.
  • Possible Cause: Strong interaction between the basic aniline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes irreversible adsorption and band tailing, leading to poor separation and lower yields.[1][9]

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Before running the column, wash the silica gel with an eluent mixture containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites.[1]

    • Use a Modified Mobile Phase: Add 0.5-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate) for both TLC and column chromatography. This competes with your product for binding to the acidic sites, ensuring sharp bands and improved elution.[10]

    • Switch to a Different Stationary Phase: If tailing persists, consider using neutral alumina as your stationary phase. Alumina is less acidic than silica and often provides better results for the purification of basic compounds.

    • Check Compound Solubility: Ensure your compound is fully soluble in the eluent. Poor solubility can also lead to tailing.[9]

Problem 2: My yield is very low after vacuum distillation, and the distillation pot has a dark, tar-like residue.
  • Possible Cause: Thermal degradation. Even under vacuum, prolonged exposure to high temperatures can cause this compound to decompose or polymerize, especially if acidic or oxidative impurities are present.

  • Troubleshooting Steps:

    • Ensure a High-Quality Vacuum: Use a good vacuum pump and check for leaks in your system. A lower pressure significantly reduces the boiling point and the heat required. A target pressure of <1 mmHg is ideal.

    • Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product quickly. Do not let the material sit at a high temperature for an extended period.

    • Use an Antioxidant: Adding a small amount of a high-boiling antioxidant, like butylated hydroxytoluene (BHT), to the distillation pot can sometimes inhibit oxidative degradation at high temperatures.

    • Perform a Pre-Purification Step: If the crude material is highly impure, first perform a quick filtration through a plug of silica or alumina to remove baseline impurities before distillation.

Problem 3: The NMR spectrum of my purified product shows broad peaks or is inconsistent.
  • Possible Cause 1: Residual Paramagnetic Impurities: Trace amounts of metal ions (e.g., from catalysts) or stable free radicals (from oxidation) can cause significant broadening of NMR signals.

  • Solution: Pass the sample through a short plug of silica gel or celite using a suitable solvent (like dichloromethane or ethyl acetate) immediately before preparing the NMR sample. This will often remove the paramagnetic species.

  • Possible Cause 2: Sample Degradation: The sample may have degraded in the NMR tube, especially if exposed to light or if the deuterated solvent contains acidic impurities (e.g., DCl in CDCl₃).

  • Solution: Use fresh, high-quality deuterated solvent. If using CDCl₃, consider passing it through a small plug of basic alumina before use to remove any acidic traces. Store the purified aniline under an inert atmosphere (argon or nitrogen) and in the dark.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying 1-5 g of crude this compound.

  • Mobile Phase Selection (TLC):

    • Prepare several eluent systems of varying polarity, typically hexane/ethyl acetate mixtures. Crucially, add 1% triethylamine to each system.

    • Spot the crude material on a silica gel TLC plate and develop the plate in these systems.

    • The ideal system will give the product a Retention Factor (Rf) of 0.25-0.35 , with good separation from impurities.[8] A common starting point is 95:5 Hexane:Ethyl Acetate + 1% Et₃N.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column carefully to avoid air bubbles.

    • Equilibrate the packed column by passing at least 3-5 column volumes of the mobile phase through it.[1]

  • Sample Loading:

    • Dissolve the crude product (e.g., 2 g) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (~3-4x the mass of the product), evaporate the solvent, and dry-load the resulting powder onto the top of the column. This often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor the elution progress by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product, as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent and triethylamine.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the final product.

ParameterCondition
HPLC System Agilent 1260 or equivalent with UV-Vis Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm and 280 nm
Injection Vol. 5 µL
Sample Prep. Prepare a ~1 mg/mL solution in 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.

This method is a starting point and should be optimized for your specific impurity profile. The use of formic acid instead of phosphoric acid makes the method MS-compatible.[11]

Visualizing the Troubleshooting Logic

This diagram illustrates the logical flow for diagnosing and solving common purification issues.

Troubleshooting_Logic cluster_problems Identify Problem cluster_solutions Implement Solution start Purification Attempted check_purity Analyze Product (TLC, NMR, GC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure discolor Discoloration is_pure->discolor No low_yield Low Yield is_pure->low_yield No impure Persistent Impurities is_pure->impure No end_ok Process Complete is_pure->end_ok Yes sol_oxid Use Inert Atmosphere Store in Dark/Cold discolor->sol_oxid sol_yield Optimize T/P (Distill) Neutralize Silica (Chroma) low_yield->sol_yield sol_impure Change Technique (e.g., Chroma -> Derivatization) impure->sol_impure re_purify Re-Purify sol_oxid->re_purify sol_yield->re_purify sol_impure->re_purify re_purify->check_purity

Caption: A logical flowchart for troubleshooting purification outcomes.

References

  • Separation of N-Ethyl-2-methylaniline on Newcrom R1 HPLC column . (2018). SIELC Technologies. [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives . Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324. [Link]

  • PubChem Compound Summary for CID 7000, 2-Methoxyaniline . National Center for Biotechnology Information. [Link]

  • o-Anisidine . (2023). Wikipedia. [Link]

  • N-ethyl aniline preparation method. (2013).
  • A kind of method for preparing N- ethyl-N hydroxyethyl aniline. (2018).

Sources

Technical Support Center: Improving Selectivity in N-Ethylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Ethylation of Aromatic Amines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this critical synthetic transformation. The N-ethyl moiety is a cornerstone in medicinal chemistry, and achieving its selective installation is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is producing significant amounts of the N,N-diethylated byproduct. How can I favor mono-ethylation?

This is the most common selectivity challenge in N-alkylation. The root cause is that the desired mono-ethylated product is often a stronger nucleophile than the starting primary aromatic amine, leading to a "runaway" reaction where the product reacts faster than the starting material[1].

Causality-Driven Solutions:

  • Control Stoichiometry: The most straightforward approach is to use the aromatic amine as the limiting reagent. However, for more controlled reactions, especially when using reactive ethyl halides, it is often better to use a significant excess of the primary amine relative to the ethylating agent. This increases the statistical probability of the ethylating agent reacting with the starting amine rather than the mono-ethylated product.

  • Modify the Ethylating Agent:

    • Ethyl Halides: Direct alkylation with ethyl iodide or bromide is notoriously difficult to control[1][2]. If you must use this method, opt for less reactive ethylating agents (e.g., ethyl chloride over ethyl iodide) and use a bulky, non-nucleophilic base.

    • Sustainable Alternatives: Consider using diethyl carbonate or ethanol. Diethyl carbonate is a greener ethylating agent but often requires specific catalysts and higher temperatures to achieve good reactivity[3][4]. Ethanol, via "borrowing hydrogen" catalysis, offers excellent control[5].

  • Optimize Reaction Conditions:

    • Lower Temperature: Reducing the reaction temperature slows the rate of the second ethylation more significantly than the first in many systems, thus improving selectivity.

    • Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the accumulation of the di-ethylated product.

  • Employ a "Hit-and-Run" Strategy: The reductive amination of an aromatic amine with acetaldehyde is an exceptionally effective method for ensuring mono-alkylation[6]. The reaction proceeds via an imine intermediate which can only form once on the primary amine. Subsequent reduction gives the desired mono-ethylated product cleanly[6][7].

  • Use Protecting Groups: For valuable or complex substrates, a protection strategy is highly reliable. Acylating the amine (e.g., as a trifluoroacetamide), performing the ethylation, and then deprotecting can provide the mono-ethylated product with very high selectivity[8].

Q2: I am observing C-alkylation on the aromatic ring as a side reaction. What causes this and how can I prevent it?

C-alkylation, a form of Friedel-Crafts alkylation, competes with the desired N-alkylation, especially under acidic conditions or at high temperatures where the catalyst might promote ring functionalization[9].

Causality-Driven Solutions:

  • Catalyst Selection: Avoid strongly acidic heterogeneous catalysts like certain zeolites if C-alkylation is a problem. Opt for homogenous transition-metal catalysts known for high N-selectivity, such as those based on Ruthenium, Iridium, Cobalt, or Iron[5][10][11]. These catalysts operate through mechanisms like "borrowing hydrogen" that do not typically promote electrophilic aromatic substitution.

  • Temperature Control: High temperatures can favor the thermodynamically stable C-alkylated product. Running the reaction at the lowest effective temperature will kinetically favor N-alkylation. Vapor phase reactions over solid acid catalysts are particularly prone to this issue; optimizing for lower temperatures is key[9].

  • Choice of Base: In reactions requiring a base, ensure it is non-nucleophilic and sufficiently strong to deprotonate the amine without promoting side reactions. Bases like potassium tert-butoxide (KOtBu) are commonly used in borrowing hydrogen catalysis[5].

Troubleshooting Decision Workflow

Here is a decision tree to guide your troubleshooting process when encountering poor selectivity.

G start Problem: Poor Selectivity in N-Ethylation q1 What is the major byproduct? start->q1 a1 N,N-Diethyl Aniline (Over-alkylation) q1->a1 a2 C-Ethyl Aniline (Ring Alkylation) q1->a2 a3 Low Conversion / No Reaction q1->a3 s1 Reduce Temperature & Reaction Time a1->s1 s5 Lower Reaction Temperature a2->s5 s8 Check Catalyst Activity/ Purity a3->s8 s2 Increase Amine:Ethyl Agent Ratio s1->s2 s3 Switch to Reductive Amination (Amine + Acetaldehyde) s2->s3 s4 Switch to Borrowing Hydrogen (Amine + Ethanol + Catalyst) s3->s4 s6 Change Catalyst: Avoid Strong Acid Catalysts (e.g., Zeolites) s5->s6 s7 Use Selective Catalyst: (e.g., Ru, Ir, Co complexes) s6->s7 s9 Verify Base/Additive Requirement s8->s9 s10 Check for Steric/Electronic Deactivation on Substrate s9->s10

Caption: Troubleshooting workflow for poor N-ethylation selectivity.

Q3: My catalyst seems inactive or gives poor conversion. What are the common causes?

Catalyst failure is often due to reaction conditions or substrate incompatibility rather than an inherently flawed catalyst.

Causality-Driven Solutions:

  • Atmosphere Control: Many homogenous catalysts, particularly those involving metal hydrides in their catalytic cycle (e.g., "borrowing hydrogen" systems), are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Activation: Most "borrowing hydrogen" catalysts require a stoichiometric amount of a base (relative to the catalyst) to generate the active catalytic species.[5] Ensure the correct base is used and that it is fresh and anhydrous.

  • Solvent Purity: Protic impurities (like water) or coordinating solvents can inhibit or poison certain catalysts. Use dry, high-purity solvents.

  • Substrate Inhibition:

    • Steric Hindrance: Bulky groups near the amine (ortho-substituents) can prevent the amine from coordinating to the metal center, slowing or stopping the reaction.

    • Coordinating Functional Groups: Substrates containing other strong Lewis basic sites (e.g., thiols, some heterocycles) can bind preferentially to the catalyst and act as inhibitors.

Q4: Purification of my N-ethylated aromatic amine is challenging. Any tips?

The similar polarity of the starting primary amine, the mono-ethylated product, and the di-ethylated byproduct can make chromatographic separation difficult.

Practical Solutions:

  • Acid-Base Extraction: Exploit the different basicities. Tertiary amines are generally more basic than secondary amines, which are more basic than primary aromatic amines. A careful, multi-step extraction with dilute acid (e.g., 1M HCl) can sometimes separate the components. The amine salts can then be neutralized and re-extracted into an organic solvent[12].

  • Amine-Functionalized Silica: Standard silica gel is acidic and can cause severe tailing and poor separation of basic amines. Using amine-functionalized silica gel for column chromatography often provides much sharper peaks and better resolution without needing to add an amine modifier to the eluent[13].

  • Derivatization for Separation: If all else fails, convert the mixture into derivatives with significantly different polarities. For example, reacting the crude mixture with Boc-anhydride ((Boc)2O) will protect the secondary amine, making it much less polar. The unreacted primary amine and the tertiary amine can then be easily separated from the Boc-protected product via standard chromatography. The Boc group can be subsequently removed with acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-ethylation of aromatic amines, and what are their pros and cons?

Choosing the right method is critical for success. The ideal choice depends on factors like scale, substrate scope, and the importance of green chemistry principles.

MethodEthylating AgentProsConsKey References
Direct Alkylation Ethyl Halide (EtI, EtBr)Simple, common reagents.Poor selectivity (over-alkylation is common), generates salt waste, can require harsh conditions.[1][2]
Reductive Amination AcetaldehydeExcellent mono-selectivity, mild conditions, reliable.Requires handling volatile and reactive acetaldehyde.[6][7][14]
Borrowing Hydrogen EthanolHigh atom economy (water is the only byproduct), uses a renewable and safe ethyl source, highly selective.Requires a specific transition-metal catalyst (e.g., Ru, Ir) and often a base.[5][10][15]
"Green" Alkylation Diethyl Carbonate (DEC)Environmentally benign, low toxicity.Lower reactivity than halides, often requiring higher temperatures or specific catalysts.[3][4]

Q2: What is the "Borrowing Hydrogen" mechanism and why is it so effective for selective N-alkylation?

The "Borrowing Hydrogen" (or Hydrogen Autotransfer) strategy is a powerful and elegant method for forming C-N bonds.[5] It uses an alcohol as the alkylating agent in a process that is highly atom-economical.

The Catalytic Cycle:

  • Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the ethanol, oxidizing it to acetaldehyde in situ.

  • Condensation: The in situ generated acetaldehyde reacts with the aromatic amine to form a hemiaminal, which then dehydrates to an enamine or iminium ion.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the C=N double bond, reducing it to form the N-ethylated amine and regenerating the active catalyst.

This process is selective because the concentration of the reactive aldehyde is kept very low at all times, minimizing side reactions. Furthermore, the entire cycle is driven by the catalyst without the need for external oxidants or reductants.

G cluster_0 Borrowing Hydrogen Catalytic Cycle A [M] + R-CH2OH (Ethanol) B [M]-H2 + R-CHO (Acetaldehyde) A->B Dehydrogenation C Imine / Iminium Ion (R-CH=N-Ar) B->C Condensation (+ Ar-NH2, -H2O) D [M] + R-CH2-NH-Ar (N-Ethylated Amine) C->D Hydrogenation

Caption: The "Borrowing Hydrogen" mechanism for N-ethylation.

Q3: Can I perform a tandem reduction of a nitroaromatic compound and subsequent N-ethylation in one pot?

Yes, advanced catalytic systems have been developed that can achieve this highly efficient transformation. Certain ruthenium-based catalysts, for instance, possess the ability to first reduce an aromatic nitro group to the corresponding primary amine using a hydrogen source. Subsequently, the same catalyst can mediate the N-alkylation of the newly formed amine with an alcohol via the borrowing hydrogen mechanism[16]. This approach is extremely powerful for streamlining synthetic routes, as it combines two distinct and crucial reactions into a single operation, saving time, resources, and minimizing waste.

Section 3: Detailed Experimental Protocols

Protocol 1: Selective Mono-N-Ethylation via Borrowing Hydrogen Catalysis

This protocol is a representative example based on methodologies described in the literature[5]. Catalyst and conditions should be optimized for specific substrates.

Materials:

  • Aromatic amine (1.0 mmol, 1.0 equiv)

  • Ethanol (serves as reagent and solvent, ~2.0 mL)

  • [Ru(p-cymene)Cl2]2 (0.01 mmol, 1 mol%)

  • Bidentate phosphine ligand (e.g., dppf) (0.022 mmol, 2.2 mol%)

  • Potassium tert-butoxide (KOtBu) (0.2 mmol, 0.2 equiv)

  • Anhydrous Toluene (3.0 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating block.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aromatic amine, [Ru(p-cymene)Cl2]2, the phosphine ligand, and KOtBu.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene and ethanol via syringe.

  • Seal the flask and place it in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using neutral or amine-functionalized silica if necessary) to yield the pure N-ethylated aromatic amine.

Protocol 2: Selective Mono-N-Ethylation via Reductive Amination

This protocol is a representative example based on methodologies for reductive amination[6][7].

Materials:

  • Aromatic amine (1.0 mmol, 1.0 equiv)

  • Acetaldehyde (1.2 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the aromatic amine in DCM in a round-bottom flask.

  • Add acetaldehyde to the solution and stir at room temperature for 30-60 minutes to allow for imine formation. A drying agent like anhydrous MgSO4 can be added to facilitate dehydration.

  • In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-ethylated aromatic amine.

References
  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. (2021). RSC Publishing. [Link]

  • Sreekumar, K., & Pillai, R. B. (1999). N-Ethylation of aniline with ethanol or diethyl carbonate over alkali and alkaline zeolites Y and β. Applied Catalysis A: General. [Link]

  • Al-Kandari, S., & Al-Kharafi, F. (2010). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. ResearchGate. [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Le, T. N., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Methods for mono‐selective N‐alkylation of amines using alcohols as.... (n.d.). ResearchGate. [Link]

  • Reductive amination. (2024). Wikipedia. [Link]

  • Borrows, E. T., & Johnston, J. C. (1968). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Lojda, Z., et al. (2007). N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity. ResearchGate. [Link]

  • US Patent 3600413A - N-alkylation of aromatic amines. (n.d.).
  • Amine alkylation. (2024). Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2021). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Omega. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Wilde, N. C., et al. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Puche, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]

  • Dowling, C. M., et al. (2020). N‐Methylation of aromatic amines using formic acid as the unique carbon.... ResearchGate. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. [Link]

  • Amination. (n.d.). Fisher Scientific. [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

  • How to purify Amine?. (2022). YouTube. [Link]

  • US Patent 2377511A - Purification of amine reaction mixtures. (n.d.).
  • Pasha, M. A., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Li, H., & Stahl, S. S. (2014). N-Dealkylation of Amines. National Institutes of Health. [Link]

  • Akkoç, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]

  • Alkylation of Amines. (2022). YouTube. [Link]

  • Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]

  • Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of N-ethyl-2-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and subsequent spectroscopic validation of N-ethyl-2-methoxyaniline, a key intermediate in various chemical manufacturing processes. We present a robust and reproducible synthesis protocol via reductive amination, chosen for its high selectivity and yield. The core of this guide is a detailed, multi-faceted approach to structural confirmation, integrating ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale, expected data, and a comparative analysis of their strengths and limitations in this specific application. This guide is designed to equip researchers, chemists, and quality control professionals with the necessary tools to ensure the identity, purity, and structural integrity of this compound, thereby guaranteeing the reliability of downstream applications.

Introduction: The Importance of Rigorous Validation

This compound (also known as N-ethyl-o-anisidine) serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a secondary amine and a methoxy-substituted aromatic ring, imparts specific reactivity and properties that are crucial for the desired characteristics of the final products. Consequently, unambiguous confirmation of its synthesis is not merely a procedural formality but a critical checkpoint to prevent costly failures in multi-step synthetic campaigns.

Over-alkylation, yielding N,N-diethyl-2-methoxyaniline, or incomplete reaction, leaving residual 2-methoxyaniline (o-anisidine), are common potential pitfalls.[1] This guide, therefore, emphasizes a holistic validation strategy where each spectroscopic technique provides a unique and complementary piece of the structural puzzle, collectively building an undeniable case for the successful synthesis of the target molecule.

Preferred Synthesis Route: Reductive Amination

While direct N-alkylation is a possible synthetic route, we will focus on reductive amination for its superior control over mono-alkylation, often resulting in higher yields and purity.[2] This method involves the reaction of 2-methoxyaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme: o-Anisidine + Acetaldehyde → [Intermediate Iminium Ion] → this compound

Causality of Choice : Reductive amination is often preferred over direct alkylation with ethyl halides to minimize the risk of overalkylation, a common side reaction where the nucleophilicity of the newly formed secondary amine leads to a second alkylation event.[3] The use of a mild reducing agent like sodium borohydride ensures the selective reduction of the iminium intermediate without affecting other functional groups.[4]

Experimental Protocol: Synthesis of this compound
  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add acetaldehyde (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imine.

  • Reduction: Cool the mixture again to 0-5 °C.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in the same solvent.

  • Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Validation Workflow

A sequential and integrated approach to spectroscopic analysis is crucial for efficient and definitive validation. The workflow outlined below ensures that each analytical step builds upon the last, culminating in a comprehensive structural confirmation.

Caption: Overall workflow for the spectroscopic validation of this compound.

In-Depth Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Theoretical Basis: FT-IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional group transformations. We expect to see the disappearance of the primary amine N-H stretches of the starting material, 2-methoxyaniline, and the appearance of a single N-H stretch characteristic of a secondary amine in the product.

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the purified this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Clean the crystal thoroughly after analysis.

Functional GroupStarting Material (2-methoxyaniline)Product (this compound)Rationale for Change
N-H Stretch ~3400-3300 cm⁻¹ (two bands, symmetric & asymmetric)~3400-3350 cm⁻¹ (one sharp band)Conversion of a primary amine (-NH₂) to a secondary amine (-NH-).
C-H (sp³) Stretch Minimal/Absent~2970-2850 cm⁻¹ (more prominent)Introduction of the ethyl group (-CH₂CH₃).
C-O (Aromatic Ether) ~1250-1200 cm⁻¹~1250-1200 cm⁻¹The methoxy group remains unchanged.
C=C (Aromatic) ~1600-1450 cm⁻¹~1600-1450 cm⁻¹The benzene ring remains intact.

Trustworthiness: The clear transition from a two-band N-H stretch to a single-band N-H stretch is a highly reliable indicator of successful mono-alkylation.

Mass Spectrometry (MS): Molecular Weight Confirmation

Theoretical Basis: Mass spectrometry provides the molecular weight of the synthesized compound, offering definitive proof that an ethyl group has been added to the starting material. We will use Electrospray Ionization (ESI) in positive ion mode, which is expected to yield the protonated molecule, [M+H]⁺.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

  • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

CompoundChemical FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
2-methoxyanilineC₇H₉NO123.07124.08
This compound C₉H₁₃NO 151.10 152.11

The detection of a prominent ion at m/z 152.11 provides strong evidence for the successful synthesis of the target molecule. The absence of a significant peak at m/z 124.08 would indicate complete consumption of the starting material.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in the molecule. The key diagnostic signals for successful synthesis will be the appearance of a quartet and a triplet corresponding to the ethyl group, and a downfield shift of the aromatic protons upon N-alkylation.

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required (modern spectrometers can lock on the solvent signal).

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Place the tube in the NMR spectrometer and acquire the spectrum following standard instrument procedures.[5]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (4H)6.7 - 7.0Multiplet (m)4HProtons on the benzene ring
N-H~3.8 - 4.2Broad Singlet (br s)1HAmine proton
Methoxy (-OCH₃)~3.85Singlet (s)3HMethyl protons of the methoxy group
Methylene (-CH₂-)~3.15Quartet (q)2HMethylene protons of the ethyl group, coupled to the methyl protons
Methyl (-CH₃)~1.25Triplet (t)3HMethyl protons of the ethyl group, coupled to the methylene protons

Expertise & Experience: The quartet-triplet pattern is a classic signature of an ethyl group. The integration values are critical: a 2H integration for the quartet and a 3H integration for the triplet, relative to the 3H singlet of the methoxy group, confirms the presence of a single ethyl group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, we expect to see 9 distinct signals, confirming the presence of all carbon atoms.

The sample prepared for ¹H NMR analysis can be directly used for ¹³C NMR analysis. Acquisition times will be longer due to the lower natural abundance of the ¹³C isotope.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C-O (Aromatic)~147.5Aromatic carbon attached to the electron-donating methoxy group.
C-N (Aromatic)~138.0Aromatic carbon attached to the nitrogen.
Aromatic CH (x4)~121.5, 118.0, 111.0, 109.5Four distinct aromatic carbons.
Methoxy (-OCH₃)~55.2Carbon of the methoxy group.
Methylene (-CH₂)~38.5Methylene carbon of the ethyl group.
Methyl (-CH₃)~14.8Methyl carbon of the ethyl group.

Self-Validation: The presence of 9 distinct signals, including two in the aliphatic region (~15-40 ppm), strongly corroborates the structure deduced from the other spectroscopic methods.

Comparative Analysis of Validation Methods

MethodInformation ProvidedStrengthsLimitations
FT-IR Functional GroupsFast, inexpensive, excellent for tracking reaction progress (e.g., NH₂ to NH).Provides limited structural detail; not suitable for purity assessment.
Mass Spec. Molecular Weight & FormulaHigh sensitivity, confirms molecular formula.Does not distinguish between isomers; fragmentation can be complex.
¹H NMR Proton environment, connectivity, stoichiometryProvides detailed structural information and is highly quantitative for purity assessment.Can have overlapping signals in complex molecules; requires more expensive equipment.
¹³C NMR Carbon skeleton, number of unique carbonsConfirms the carbon framework and complements ¹H NMR.Low sensitivity, requires longer acquisition times.

Conclusion

The synthesis of this compound requires a robust and multi-faceted validation strategy to ensure the desired product's identity and purity. While each spectroscopic technique provides valuable information, no single method is sufficient on its own. A logical workflow, beginning with rapid functional group confirmation by FT-IR, followed by definitive molecular weight determination by Mass Spectrometry, and culminating in detailed structural elucidation by ¹H and ¹³C NMR, provides an unassailable confirmation of a successful synthesis. This integrated approach, grounded in the fundamental principles of spectroscopy, is essential for maintaining the high standards of scientific integrity required in research and development.

References

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]

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  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR, 2013, 5(12):1320-1324. Available at: [Link]

  • PubChem. 2-Methoxy-N-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

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A Comparative Guide to the Chemical Reactivity of N-ethyl-2-methoxyaniline and N-methyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, aniline derivatives serve as foundational building blocks for a vast array of functional molecules, from pharmaceuticals to advanced materials. The subtle modification of substituents on either the aromatic ring or the nitrogen atom can profoundly influence the molecule's physicochemical properties and reactivity. This guide presents an in-depth comparative analysis of N-ethyl-2-methoxyaniline and N-methyl-2-methoxyaniline, two closely related secondary aromatic amines. While differing by only a single methylene unit, the variation in the N-alkyl group from methyl to ethyl introduces significant, predictable changes in their reactivity profiles.

This document moves beyond a simple catalog of properties to explore the underlying electronic and steric principles that govern these differences. By dissecting the interplay of inductive and resonance effects with steric hindrance, we provide researchers, scientists, and drug development professionals with a predictive framework for selecting the appropriate reagent and optimizing reaction conditions. The discussion is supported by theoretical principles, comparative experimental protocols, and data-driven insights to facilitate rational molecular design and synthesis.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of an aniline derivative is primarily dictated by the electron density of the aromatic ring and the availability of the nitrogen's lone pair of electrons. Both are modulated by the cumulative electronic and steric effects of all substituents.

Electronic Effects

The electronic influence of the substituents determines the nucleophilicity of the nitrogen atom and the activation state of the benzene ring towards electrophilic attack.

  • N-Alkyl Groups (Ethyl vs. Methyl): Both methyl and ethyl groups are electron-donating through an inductive effect (+I), which pushes electron density towards the nitrogen atom and, by extension, into the aromatic ring. The ethyl group, being slightly larger, exerts a marginally stronger +I effect than the methyl group. This increased electron donation would suggest that this compound possesses a more nucleophilic nitrogen and a more activated aromatic ring compared to its N-methyl counterpart.[1]

  • Ortho-Methoxy Group: The methoxy group at the ortho position exhibits a dual electronic character. It is electron-withdrawing via an inductive effect (-I) due to the high electronegativity of the oxygen atom, and strongly electron-donating through a resonance effect (+M) where the oxygen's lone pair delocalizes into the ring.[2][3][4] While the -I effect is most potent at the adjacent ortho position, the +M effect significantly increases electron density at the para position. This dual nature complicates basicity but strongly activates the ring for electrophilic aromatic substitution.

Steric Effects

Steric hindrance refers to the spatial bulk of the groups, which can impede the approach of reactants and influence transition state stability.

  • The "Ortho Effect": The presence of the methoxy group ortho to the N-alkylamino group introduces significant steric crowding. This can disrupt the planarity between the nitrogen lone pair and the aromatic ring, potentially inhibiting resonance and affecting the solvation of the protonated amine.[4][5]

  • N-Alkyl Group Size: This is the primary structural differentiator between the two molecules. The ethyl group is demonstrably bulkier than the methyl group. This increased steric hindrance in this compound creates a more congested environment around the nitrogen atom. This effect is paramount in reactions where a reagent must directly approach and bond with the nitrogen lone pair.[6][7][8][9] As the size of the N-alkyl group increases, so does the steric hindrance, which can prevent or slow down reactions at the nitrogen center.[9]

Caption: Molecular structures of the two aniline derivatives.

Comparative Reactivity Analysis

The balance between electronic and steric factors leads to distinct reactivity profiles in different classes of reactions.

Basicity

Basicity is influenced by the availability of the nitrogen lone pair to accept a proton.

  • Electronic Effect: The stronger +I effect of the ethyl group should increase electron density on the nitrogen, favoring protonation and thus increasing basicity.

  • Steric & Solvation Effect: The bulkier N-ethyl group, combined with the ortho-methoxy group, sterically hinders the solvation of the resulting ammonium cation. Stable solvation is crucial for stabilizing the conjugate acid.[1]

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), the aromatic ring acts as the nucleophile.

  • Dominant Factor: Electronic effects are primary. The rate of reaction is determined by the degree of activation of the ring.

  • Prediction: The N-alkylamino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The N-ethyl group, with its stronger inductive effect, activates the ring more effectively than the N-methyl group. The primary substitution product is expected at the 4-position (para to the amino group), which is sterically accessible.

Nucleophilic Attack at Nitrogen

In reactions like N-acylation and N-alkylation, the nitrogen atom acts as the nucleophile.

  • Dominant Factor: Steric hindrance around the nitrogen atom is the critical determinant of reactivity.

  • Prediction: The approach of an electrophile (e.g., an acyl chloride or alkyl halide) to the nitrogen lone pair is significantly more hindered by the bulkier ethyl group in this compound than by the methyl group in the N-methyl analogue.[6][8]

Caption: Logic flow for predicting comparative reactivity.

Quantitative Data Summary & Experimental Protocols

The following table summarizes the key properties and predicted reactivity trends for the two compounds.

PropertyN-methyl-2-methoxyanilineThis compoundReference(s)
CAS Number 10541-78-3857600-71-6[10][11]
Molecular Formula C₈H₁₁NOC₉H₁₃NO[10][12]
Molecular Weight 137.18 g/mol 151.21 g/mol [10][13]
Predicted Basicity HigherLower[1]
Predicted EAS Reactivity LowerHigher[14]
Predicted N-Nucleophilicity HigherLower[6][8]
Experimental Protocol 1: Comparative Electrophilic Aromatic Substitution (Nitration)

This protocol is designed to qualitatively and quantitatively compare the rate of nitration. The higher reactivity of this compound should result in a faster reaction or higher yield under identical conditions.

Objective: To compare the reactivity of the two title compounds towards electrophilic nitration.

Materials:

  • N-methyl-2-methoxyaniline

  • This compound

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Ice bath

  • TLC plates (silica gel), GC-MS equipment

Procedure:

  • Setup: Prepare two identical reaction flasks, each equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Reagent Preparation: In each flask, dissolve 10 mmol of the respective aniline derivative (1.37 g of N-methyl- or 1.51 g of this compound) in 20 mL of acetic anhydride. Stir until fully dissolved while cooling to 0 °C.

  • Nitrating Agent: Slowly, dropwise, add 1.0 mL of concentrated nitric acid to each stirring solution over 15 minutes. Use a syringe pump for precise and equal addition rates. Causality: Acetic anhydride serves as both the solvent and a moderator for the nitric acid, forming acetyl nitrate in situ, which is a milder nitrating agent than a nitric/sulfuric acid mixture, reducing the risk of oxidation and over-nitration. Low temperature is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0-5 °C. Monitor the progress of each reaction every 15 minutes by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), pour each reaction mixture into 100 mL of ice-water. The product, 4-nitro-N-alkyl-2-methoxyaniline, will precipitate.

  • Isolation & Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry. Determine the crude yield. Analyze the purity and confirm the structure of the major regioisomer by GC-MS and ¹H NMR.

Expected Outcome: The reaction flask containing this compound is expected to show a faster consumption of starting material and potentially a higher isolated yield of the 4-nitro product, confirming its enhanced reactivity in EAS.

Experimental Protocol 2: Comparative N-Acylation (Acetylation)

This protocol compares the nucleophilicity of the nitrogen atom by measuring the rate of reaction with a standard electrophile, acetic anhydride.

Objective: To compare the N-nucleophilicity of the two title compounds via acetylation.

Materials:

  • N-methyl-2-methoxyaniline

  • This compound

  • Acetic Anhydride

  • Pyridine (as catalyst and base)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • ¹H NMR spectrometer

Procedure:

  • Setup: In two separate NMR tubes suitable for kinetic analysis, prepare a solution of the respective aniline (0.1 mmol) in 0.5 mL of deuterated chloroform (CDCl₃). Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Reaction Initiation: To each NMR tube, add 1.1 equivalents (0.11 mmol) of acetic anhydride and a catalytic amount of pyridine (0.01 mmol).

  • Kinetic Monitoring: Immediately acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes). Causality: The reaction is monitored in situ by NMR to directly observe the disappearance of the starting material's N-H proton signal and the appearance of the product's N-acetyl methyl signal. Pyridine catalyzes the reaction and neutralizes the acetic acid byproduct.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard. Plot the concentration of the product versus time for both reactions.

Expected Outcome: The plot for N-methyl-2-methoxyaniline will show a steeper initial slope, indicating a faster rate of formation of the N-acetylated product. This will confirm its superior nucleophilicity due to lower steric hindrance.

Caption: Workflow for the comparative nitration experiment.

Conclusion

The comparative analysis of this compound and N-methyl-2-methoxyaniline reveals a classic case study in the competitive interplay of steric and electronic effects. While the structural difference is minimal, the consequences for chemical reactivity are distinct and predictable.

  • For electrophilic aromatic substitution , where ring activation is paramount, the stronger electron-donating character of the ethyl group makes This compound the more reactive substrate.

  • For reactions involving nucleophilic attack by the nitrogen atom , the smaller size of the methyl group is the deciding factor, making N-methyl-2-methoxyaniline the superior choice due to reduced steric hindrance.

This guide underscores a fundamental principle for professionals in chemical synthesis and drug development: a nuanced understanding of substituent effects is crucial for rational molecular design. The choice between these two reagents is not arbitrary but should be a deliberate decision based on the specific transformation desired, enabling the optimization of reaction rates, yields, and selectivity.

References

  • Chemistry Stack Exchange. Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Online] Available at: [Link]

  • Quora. How does the ortho effect affect the basicity of aniline? [Online] Available at: [Link]

  • Reddit. What makes Aniline more basic than O-MethoxyAniline?? [Online] Available at: [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Online] Available at: [Link]

  • MDPI. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Online] Available at: [Link]

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  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Online] Available at: [Link]

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  • Google Patents. Synthesis of n-methylaniline.
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A Comparative Guide to Assessing the Purity of N-ethyl-2-methoxyaniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. N-ethyl-2-methoxyaniline serves as a crucial building block in the development of various pharmaceutical compounds. Therefore, rigorous assessment of its purity is a critical step to ensure the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate techniques for their specific requirements.

The presence of impurities, even at trace levels, can significantly impact the therapeutic performance or pose risks to patients.[2] Consequently, impurity profiling, which involves the detection, identification, and quantification of these unwanted substances, is a critical aspect of pharmaceutical development and is mandated by regulatory agencies like the FDA and EMA.[2][3]

Section 1: The Analytical Imperative in Pharmaceutical Development

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[4][5][6] These guidelines categorize impurities and establish thresholds for reporting, identification, and qualification, ensuring a harmonized approach to drug safety and quality across regulatory bodies.[4][7] Organic impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[7]

For a raw material like this compound, a robust analytical strategy is essential to ensure that its purity meets the stringent requirements of pharmaceutical manufacturing. This involves the use of validated analytical methods with high sensitivity and specificity to accurately quantify any impurities present.[2][8][9]

Section 2: Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for purity assessment is contingent on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific analytical requirements such as sensitivity and throughput.[1] This section compares the primary chromatographic and spectroscopic methods used for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Spectroscopic Methods (NMR, FT-IR)
Principle Separation based on differential partitioning between a mobile and a stationary phase.[1][10]Separation of volatile compounds followed by mass-based detection.[1][11]Analysis based on the interaction of electromagnetic radiation with the sample to provide structural information.[12][13]
Specificity High; capable of separating structurally similar impurities.[1]Very high; provides structural information for definitive impurity identification.[1][11]High; provides detailed structural elucidation of the main component and impurities.
Sensitivity High (nanogram to picogram level).[1]Very high (picogram to femtogram level).[1]Generally lower than chromatographic methods for quantification, but excellent for identification.
Applicability Broad range of non-volatile and thermally labile compounds.[1][10]Suitable for volatile and thermally stable compounds; derivatization may be necessary for some aniline derivatives.[1][14]Applicable to a wide range of compounds for structural confirmation.
Sample Throughput Moderate to high.Moderate.Generally lower for detailed structural analysis.
Cost (Operational) Moderate.[1]High.[1]Varies depending on the specific technique.

Expert Insight: For routine purity testing and quantification of known impurities in this compound, HPLC is often the method of choice due to its robustness, high resolution, and suitability for a wide range of organic molecules.[15][16] GC-MS, on the other hand, is unparalleled for the identification of unknown volatile or semi-volatile impurities due to its high sensitivity and the structural information provided by the mass spectrometer.[11][17] Spectroscopic methods like NMR and FT-IR are indispensable for the initial structural confirmation of the bulk material and for the characterization of isolated impurities.

Section 3: Experimental Protocols and Method Validation

To ensure the reliability and accuracy of purity assessments, the analytical methods employed must be properly validated.[3][8][9] Method validation provides documented evidence that a procedure is suitable for its intended purpose.[9] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis for purity determination.[10][16] A validated HPLC method provides confidence that the test results are accurate and reproducible.[3]

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation of impurities).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.[1]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 100 µg/mL.[1]

  • Method Validation Parameters (Typical Acceptance Criteria):

    • Specificity: No interference from potential impurities at the retention time of the main peak.[1][18]

    • Linearity: Correlation coefficient (r²) ≥ 0.999 over the concentration range.

    • Range: Typically 80% to 120% of the test concentration for the assay.[18]

    • Accuracy (% Recovery): 98.0 - 102.0%.[1]

    • Precision (% RSD): Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%.[1]

    • LOD & LOQ: To be determined based on the analytical needs.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an excellent choice for the purity assessment of aniline derivatives.[11]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS purity analysis of this compound.

Detailed GC-MS Protocol:

  • GC Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent like dichloromethane.[11]

  • Data Analysis:

    • Identification: Compare the mass spectrum of each peak with a reference library (e.g., NIST) and the fragmentation pattern to identify impurities.[11]

    • Quantification: Determine the purity by the percent area normalization method or by using an internal standard for more accurate quantification.[11]

Spectroscopic Methods (NMR and FT-IR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Detailed Spectroscopic Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[13]

    • Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13] For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required.[13]

    • Analysis: Compare the chemical shifts, multiplicities, and integration of the sample spectrum with the expected spectrum of pure this compound to identify any discrepancies or additional signals from impurities.

  • FT-IR Spectroscopy:

    • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.[13]

    • Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[19]

    • Analysis: Compare the positions and intensities of the absorption bands with the reference spectrum of this compound. The presence of unexpected bands may indicate impurities.

Section 4: Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive assessment of this compound purity for pharmaceutical applications.

  • Initial Characterization: NMR and FT-IR spectroscopy should be employed for the initial structural confirmation of the bulk material.

  • Routine Purity Testing: A validated HPLC method is the preferred choice for routine quality control due to its high precision, accuracy, and throughput.

  • Impurity Identification: When unknown impurities are detected, GC-MS is the ideal technique for their identification and structural elucidation, particularly for volatile and semi-volatile compounds.

By integrating these complementary analytical techniques and adhering to rigorous method validation protocols, pharmaceutical scientists can ensure the high purity of this compound, thereby safeguarding the quality and safety of the final drug products. The choice of the primary analytical technique will depend on the specific stage of drug development and the regulatory requirements.

References

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  • Medico-legal and Analysis of Clinical Research. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review.
  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.
  • BenchChem. (2025).
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  • ResearchGate. (2025). (PDF) Spectroscopic (FT-IR, FT-Raman and NMR)
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A Comparative Guide to N-ethyl-2-methoxyaniline: Unveiling its Advantages in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Anilines, as a class of compounds, are foundational precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the diverse array of substituted anilines, N-ethyl-2-methoxyaniline presents a unique combination of electronic and steric properties that offer distinct advantages over other common aniline derivatives such as o-anisidine (2-methoxyaniline) and p-anisidine (4-methoxyaniline).

This guide provides an in-depth technical comparison of this compound with other aniline derivatives, supported by established chemical principles and examples from the literature. We will explore how the interplay of its N-ethyl and ortho-methoxy substituents modulates its reactivity, solubility, and utility in key synthetic transformations.

The Strategic Advantage: A Synthesis of Electronic and Steric Effects

The utility of an aniline derivative in a chemical reaction is fundamentally governed by the electronic nature of the aromatic ring and the steric environment around the nitrogen atom. This compound's unique substitution pattern offers a nuanced balance of these factors.

Electronic Profile: Modulating Basicity and Nucleophilicity

The basicity of the nitrogen lone pair in aniline is a key determinant of its nucleophilicity. The methoxy group (-OCH₃) in the ortho position of this compound exerts both an electron-donating resonance (+M) effect and an electron-withdrawing inductive (-I) effect.[2] While the +M effect increases electron density on the aromatic ring and the nitrogen atom, the -I effect, being more pronounced at the ortho position, counteracts this to some extent.[3] This results in o-anisidine being a weaker base than aniline.[4]

The introduction of an N-ethyl group, however, introduces a positive inductive (+I) effect, which pushes electron density onto the nitrogen atom, thereby increasing its basicity and nucleophilicity compared to its primary amine counterpart, o-anisidine. This enhanced nucleophilicity can be advantageous in reactions where the aniline derivative acts as a nucleophile.

Aniline DerivativeKey Electronic EffectsImpact on Basicity (Qualitative)Reference
AnilineReference compoundBaseline[5]
o-Anisidine (2-methoxyaniline)+M, -I (stronger at ortho)Less basic than aniline[3][4]
p-Anisidine (4-methoxyaniline)+M (dominant), -I (weaker at para)More basic than aniline[3]
This compound +M, -I (from -OCH₃), +I (from -CH₂CH₃)More basic than o-anisidineInferred from inductive effects
Steric Hindrance: A Tool for Selectivity

The N-ethyl group in this compound introduces moderate steric bulk around the nitrogen atom. This steric hindrance can be a significant advantage in controlling reaction selectivity. For instance, in reactions prone to over-alkylation or other side reactions at the nitrogen center, the ethyl group can disfavor the formation of undesired products.[6]

Compared to the unsubstituted amino group of o-anisidine, the N-ethyl group provides a more sterically demanding environment. This can be particularly useful in directing reactions to other sites on the molecule or in preventing unwanted polymerization reactions, which can be an issue with some aniline derivatives.[7]

Caption: Steric hindrance comparison of aniline derivatives.

Performance in Key Synthetic Applications

The unique electronic and steric profile of this compound translates into tangible advantages in various synthetic transformations, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Cross-Coupling Reactions: A Versatile Partner

Aniline derivatives are crucial substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] The reactivity of aniline derivatives in these reactions is influenced by both electronic and steric factors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Execution: Degas the mixture and heat to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Aryl Halide Boronic Acid Pd Catalyst Base solvent Solvent Addition (e.g., Toluene/Ethanol/H₂O) reagents->solvent reaction Heating under Inert Atmosphere solvent->reaction monitoring TLC / GC-MS Monitoring reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Heterocyclic Compounds: A Valuable Precursor

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals.[10][11] Aniline derivatives are key starting materials for the synthesis of a wide range of heterocyclic systems, including indoles, quinolines, and benzodiazepines.

The presence of the N-ethyl group in this compound can be advantageous in directing the cyclization step in heterocycle synthesis. Furthermore, the ortho-methoxy group can be a handle for further functionalization or can influence the regioselectivity of the cyclization reaction. For instance, in Fischer indole synthesis, the electronic and steric nature of the substituents on the aniline ring can significantly impact the reaction outcome. While specific examples for this compound are not extensively documented, its structural features suggest it could be a valuable precursor for accessing novel heterocyclic structures.[12]

Enhanced Solubility: A Practical Advantage

In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a critical parameter. The N-ethyl group in this compound, being a small alkyl group, can enhance its solubility in a wider range of organic solvents compared to the more polar primary amine, o-anisidine. This improved solubility can facilitate reaction setup, work-up, and purification processes, potentially leading to higher overall yields and a more efficient workflow.

Conclusion: A Versatile Building Block with Untapped Potential

This compound presents a compelling set of advantages for researchers and professionals in synthetic chemistry and drug development. The interplay of its N-ethyl and ortho-methoxy substituents provides a unique combination of modulated basicity, controlled steric hindrance, and enhanced solubility. These features position it as a superior alternative to other aniline derivatives in many synthetic contexts, particularly where selectivity and improved reaction efficiency are paramount.

While direct, quantitative comparative studies are not always available, the advantages of this compound can be rationally inferred from fundamental chemical principles. Further exploration of its utility in a broader range of synthetic transformations is warranted and holds the promise of unlocking new and efficient pathways to valuable molecules.

References

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]

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  • 2-Ethyl-N-(2-methoxy-1-methylethyl)-6-methylaniline. ChemBK. Available at: [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • N═N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. ACS Publications. Available at: [Link]

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  • Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. YouTube. Available at: [Link]

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  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. PubChem. Available at: [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Quora. Available at: [Link]

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  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

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A Comparative Guide to the Synthesis of N-ethyl-2-methoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

N-ethyl-2-methoxyaniline is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its strategic importance necessitates the selection of an efficient, scalable, and cost-effective synthetic route. This guide provides an in-depth, objective comparison of the primary methodologies for the synthesis of this compound: Reductive Amination, Buchwald-Hartwig Amination, and Catalytic N-Alkylation via the "Borrowing Hydrogen" strategy. This analysis is supported by experimental data and detailed protocols to inform researchers and drug development professionals in making the most appropriate synthetic choice for their specific needs.

At a Glance: Comparative Overview of Synthetic Routes

The selection of a synthetic strategy for this compound is a critical decision that balances factors such as yield, reaction conditions, catalyst cost, and environmental impact. The following table provides a summary of key quantitative parameters for the three primary routes discussed in this guide.

ParameterReductive AminationBuchwald-Hartwig AminationCatalytic N-Alkylation (Borrowing Hydrogen)
Starting Materials 2-Methoxyaniline, Acetaldehyde2-Bromoanisole, Ethylamine2-Methoxyaniline, Ethanol
Key Reagents/Catalysts Pd/C, NaBH(OAc)₃, or other reducing agentsPalladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Strong base (e.g., NaOtBu)Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), Base (e.g., K₂CO₃)
Typical Solvent Methanol, DichloromethaneToluene, DioxaneToluene, or solvent-free
Reaction Temperature Room Temperature to mild heating80 - 120 °C100 - 140 °C
Typical Reaction Time 1 - 24 hours12 - 24 hours12 - 24 hours
Reported Yield Good to ExcellentGood to ExcellentGood to Excellent
Key Advantages Mild conditions, readily available reagents, high selectivity for mono-alkylation.Broad substrate scope, high functional group tolerance.High atom economy (water is the only byproduct), uses inexpensive and green alkylating agent (ethanol).
Key Disadvantages Requires a stoichiometric reducing agent.Requires expensive palladium catalysts and ligands, sensitive to air and moisture.Requires transition metal catalyst and higher temperatures.

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity in forming C-N bonds.[1] This one-pot reaction involves the condensation of an amine (2-methoxyaniline) with a carbonyl compound (acetaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound.[2] The choice of reducing agent is critical to the success of the reaction, with milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation being preferred to avoid the reduction of the starting aldehyde.[3]

Mechanistic Rationale

The reaction proceeds in two key steps. First, the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration, forms an iminium ion. This intermediate is then reduced by a hydride source or catalytic hydrogenation to yield the final N-alkylated product. The use of a mild reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.[1]

Experimental Protocol: Reductive Amination of 2-Methoxyaniline with Acetaldehyde

This protocol is adapted from a similar procedure for the N-alkylation of a substituted aniline.[4]

Materials:

  • 2-Methoxyaniline

  • Acetaldehyde

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a round-bottom flask, add 10% Pd/C (0.1 eq.).

  • In a separate flask, dissolve ammonium formate (10 eq.) in water and add it to the flask containing Pd/C.

  • Stir the mixture for 5 minutes to activate the catalyst.

  • Add 2-methoxyaniline (1.0 eq.) and acetaldehyde (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up & Purification start 2-Methoxyaniline + Acetaldehyde reaction Stir at Room Temperature start->reaction catalyst Pd/C + Ammonium Formate catalyst->reaction filtration Filter through Celite reaction->filtration extraction Solvent Removal & DCM/Brine Extraction filtration->extraction purification Column Chromatography extraction->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via reductive amination.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This methodology is particularly valuable for the synthesis of aryl amines from aryl halides or triflates and has a broad substrate scope and high functional group tolerance.[6] For the synthesis of this compound, this would involve the coupling of an aryl halide, such as 2-bromoanisole, with ethylamine.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[7] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[8]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole with Ethylamine

This is a general protocol based on established procedures for Buchwald-Hartwig amination.

Materials:

  • 2-Bromoanisole

  • Ethylamine (as a solution in a suitable solvent or as a salt)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., Xantphos, DavePhos)

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).

  • Add 2-bromoanisole (1.0 eq.).

  • Add a solution of ethylamine (1.2-1.5 eq.) in the chosen anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Work-up & Purification start 2-Bromoanisole + Ethylamine reaction Heat in Toluene/Dioxane start->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction quench Quench with Water reaction->quench extraction Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Route 3: Catalytic N-Alkylation via "Borrowing Hydrogen"

A more modern and sustainable approach to N-alkylation involves the use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" strategy.[9] This method is highly atom-economical, with water being the only byproduct.[10] The synthesis of this compound via this route would utilize 2-methoxyaniline and ethanol.

Mechanistic Rationale

The "borrowing hydrogen" mechanism involves the temporary oxidation of the alcohol (ethanol) to the corresponding aldehyde (acetaldehyde) by a transition metal catalyst (typically ruthenium or iridium-based), with the hydrogen being "borrowed" by the catalyst to form a metal-hydride species.[11] The in-situ generated aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated amine.[12]

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of 2-Methoxyaniline with Ethanol

This protocol is based on general procedures for the ruthenium-catalyzed N-alkylation of anilines with alcohols.[13][14]

Materials:

  • 2-Methoxyaniline

  • Ethanol

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • A suitable ligand (e.g., a bidentate phosphine like dppf)

  • A base (e.g., potassium carbonate)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.5-1 mol%), the ligand (if required), and the base (e.g., K₂CO₃, 1.0 eq.).

  • Add 2-methoxyaniline (1.0 eq.) and ethanol (1.5-2.0 eq.).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 110-140 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram: Catalytic N-Alkylation (Borrowing Hydrogen)

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Work-up & Purification start 2-Methoxyaniline + Ethanol reaction Heat in Toluene start->reaction catalyst Ru/Ir Catalyst + Base catalyst->reaction filtration Filter to Remove Catalyst reaction->filtration concentration Solvent Removal filtration->concentration purification Column Chromatography concentration->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via catalytic N-alkylation.

Comparative Analysis and Field-Proven Insights

Reductive Amination: This method stands out for its operational simplicity and use of readily available and relatively inexpensive reagents. The reaction conditions are generally mild, often proceeding at room temperature, which is advantageous for thermally sensitive substrates. The high selectivity for mono-alkylation is another significant benefit, minimizing the formation of the corresponding tertiary amine. However, the requirement for a stoichiometric amount of a reducing agent can be a drawback in terms of atom economy and waste generation, especially on a large scale.

Buchwald-Hartwig Amination: The primary advantage of the Buchwald-Hartwig amination lies in its remarkable functional group tolerance and broad substrate scope. It allows for the coupling of a wide variety of amines and aryl halides, making it a highly versatile tool in complex molecule synthesis. However, the reliance on expensive and air-sensitive palladium catalysts and phosphine ligands can be a significant cost driver. Furthermore, the need for strictly anhydrous and inert reaction conditions can add to the operational complexity and cost, particularly in a production environment.

Catalytic N-Alkylation (Borrowing Hydrogen): This approach represents a significant advancement in sustainable chemistry. The use of alcohols as alkylating agents is highly desirable due to their low cost, low toxicity, and the formation of water as the sole byproduct, leading to excellent atom economy. While this method requires a transition metal catalyst and elevated temperatures, the overall process is often more environmentally friendly and cost-effective on an industrial scale compared to the other methods, especially when considering the cost of starting materials and waste disposal.

Conclusion and Recommendations

The optimal synthetic route to this compound is contingent upon the specific requirements of the project.

  • For small-scale laboratory synthesis where operational simplicity and mild conditions are paramount, reductive amination is an excellent choice.

  • For the synthesis of complex analogues with diverse functional groups where versatility is key, the Buchwald-Hartwig amination offers unparalleled scope, despite its higher cost.

  • For large-scale production where cost, safety, and environmental impact are the primary drivers, catalytic N-alkylation via the borrowing hydrogen strategy is the most promising and sustainable long-term solution.

Ultimately, the decision should be guided by a thorough evaluation of the factors outlined in this guide, including reagent availability, cost, scalability, and the specific synthetic challenges at hand.

References

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. (2020). ACS Catalysis, 10(15), 8454–8466. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(5), 4985–4998. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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  • N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. (2020). Synthesis, 52(18), 2587-2600. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications, 7, 13031. [Link]

  • Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. (2023). Chemical Communications, 59(49), 7052-7055. [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. (2009). Journal of the American Chemical Society, 131(5), 1766–1774. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of N-ethyl-2-methoxyaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and chemical synthesis, the precise monitoring of reaction progress and accurate determination of product yield are paramount. This guide provides a comparative analysis of robust analytical methodologies for the quantitative determination of N-ethyl-2-methoxyaniline, a key intermediate in various synthetic pathways. We will move beyond mere procedural descriptions to explore the underlying principles and rationale, empowering researchers to select and implement the most appropriate technique for their specific needs. Our focus is on methods that ensure data integrity through self-validating protocols, a cornerstone of Good Manufacturing Practice (GMP).[1]

Strategic Approaches to Quantitation: An Overview

The choice of an analytical method is a critical decision dictated by the specific requirements of the analysis, including the complexity of the sample matrix, required sensitivity, and the intended use of the data.[2][3] For a typical reaction mixture containing this compound, we will compare three widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each offers a unique balance of specificity, sensitivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of many analytical labs, HPLC is ideal for the analysis of non-volatile and thermally labile compounds like this compound.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides exceptional sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level components and impurities.[5][6]

  • UV-Vis Spectrophotometry: A rapid and straightforward technique, its utility is often limited by a lack of specificity, particularly in complex matrices.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is frequently the method of choice for quantifying target analytes in reaction mixtures due to its robustness and adaptability.[8] A reversed-phase method is particularly well-suited for this compound.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase.[9] The degree of retention is influenced by the analyte's polarity and the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration, detected via UV absorbance.

Experimental Protocol
  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile (MeCN) to precipitate catalysts and salts.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis. A further dilution may be necessary to fall within the linear range of the calibration curve.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The use of formic acid is recommended for Mass-Spec (MS) compatibility if hyphenation is desired.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 240 nm and 290 nm, typical for aniline derivatives[11]). A DAD allows for peak purity assessment.

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a stock solution of this compound reference standard in MeCN.

    • Perform serial dilutions to create a minimum of five calibration standards spanning the expected sample concentration range (e.g., 1-100 µg/mL).

    • Construct a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

Workflow for HPLC-UV Analysis

Caption: Workflow for quantitative HPLC-UV analysis.

Expertise & Causality
  • Why a C18 Column? this compound is a moderately nonpolar molecule, making a C18 stationary phase an excellent choice for achieving good retention and separation from polar starting materials or byproducts.

  • Why Acetonitrile/Water? This is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile provides good elution strength and low UV cutoff. The addition of formic acid protonates the amine group, leading to sharper peaks and more reproducible retention times.

  • Self-Validation: The system's validity is continuously checked using system suitability tests.[12] This involves injecting a standard solution to verify parameters like peak symmetry (tailing factor), theoretical plates, and retention time reproducibility before running samples.

Expected Performance Data
ParameterExpected ValueRationale / Reference
Linearity (r²) > 0.999Standard requirement for quantitative methods.
Limit of Quantitation (LOQ) ~0.5 µg/mLBased on typical sensitivity for UV detection.
Accuracy (% Recovery) 98 - 102%As per ICH guidelines for pharmaceutical analysis.[1][2]
Precision (% RSD) < 2%Indicates high reproducibility of the method.[12]
Specificity HighAchieved by chromatographic separation from matrix components.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications demanding higher sensitivity and unambiguous identification, GC-MS is the superior choice. It is particularly adept at detecting and quantifying low-level impurities alongside the main analyte.

Principle of the Method

GC separates volatile and thermally stable compounds in a heated column.[13] As components elute, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum is a unique fingerprint that allows for definitive identification.[6] For quantification, the instrument operates in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ion fragments of the analyte are monitored, providing exceptional sensitivity and selectivity.[14]

Experimental Protocol
  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture and dilute with 900 µL of water.

    • Adjust the pH to >11 with NaOH to ensure the analyte is in its free base form.

    • Perform a liquid-liquid extraction with 1 mL of a suitable solvent like ethyl acetate or methylene chloride.[15]

    • Vortex vigorously and allow the layers to separate.

    • Carefully transfer the organic layer to a GC vial for analysis.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC equipped with an autosampler and coupled to a single quadrupole or more advanced mass spectrometer.

    • Inlet: Splitless injection at 280 °C. Using an inlet liner with wool can aid vaporization and trap non-volatile residues.[16]

    • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temp: 230 °C.[5]

      • Transfer Line Temp: 280 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

      • Acquisition Mode: Selected Ion Monitoring (SIM). The quantitative ion for aniline is m/z 93; for this compound, the molecular ion (m/z 151) and key fragments (e.g., m/z 136, 122) should be determined and used.[5]

  • Calibration:

    • Prepare calibration standards in the extraction solvent (e.g., ethyl acetate) and analyze directly, following the same procedure as the samples.

Workflow for GC-MS Analysis

Caption: Workflow for quantitative GC-MS analysis.

Expertise & Causality
  • Why Extraction? The reaction mixture contains non-volatile components that would contaminate the GC inlet and column.[16] Extraction isolates the analyte and transfers it to a clean, volatile solvent suitable for injection. Basification ensures the amine is not protonated, maximizing its extraction into the organic solvent.

  • Why Splitless Injection? This mode ensures the entire sample volume is transferred to the column, maximizing sensitivity, which is crucial for trace analysis.

  • Why SIM Mode? Instead of scanning all masses, the detector focuses only on a few characteristic ions of the target analyte. This dramatically reduces noise and increases the signal-to-noise ratio, lowering detection limits by orders of magnitude compared to full scan mode.[14]

Expected Performance Data
ParameterExpected ValueRationale / Reference
Linearity (r²) > 0.998Standard for trace quantitative analysis.
Limit of Quantitation (LOQ) ~0.01 µg/mL (10 ng/mL)SIM mode provides exceptional sensitivity.[17]
Accuracy (% Recovery) 95 - 105%Extraction step can introduce more variability.
Precision (% RSD) < 5%Multi-step sample preparation can increase variance.
Specificity ExcellentMass spectrometry provides structural confirmation, virtually eliminating interferences.[5]

UV-Vis Spectrophotometry

This technique offers a rapid, low-cost estimation but must be used with significant caution due to its inherent lack of specificity.

Principle of the Method

UV-Vis spectrophotometry relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the reaction mixture at the wavelength of maximum absorbance (λmax) for this compound, a concentration can be estimated.

Experimental Protocol
  • Sample Preparation:

    • Take a small, precise aliquot of the reaction mixture.

    • Dilute significantly with a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) to an absorbance value within the instrument's linear range (typically < 1.5 AU).

  • Instrumentation and Conditions:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: Scan from 200-400 nm to determine the λmax.

    • Measurement: Measure the absorbance at the predetermined λmax.

  • Calibration:

    • Prepare a series of standards of this compound in the same diluent used for the sample.

    • Measure the absorbance of each standard at the λmax and create a Beer-Lambert plot.

Workflow for UV-Vis Spectrophotometric Analysis

Caption: Workflow for UV-Vis spectrophotometric analysis.

Expertise & Causality
  • The Critical Flaw: This method's trustworthiness is extremely low for a reaction mixture.[7] Any starting material, intermediate, or byproduct with a chromophore that absorbs at or near the analyte's λmax will contribute to the measured absorbance, leading to a significant overestimation of the concentration.

  • When is it useful? This method should only be considered for a very rough, non-critical estimation if and only if it has been previously established by a more specific method (like HPLC) that no other components in the mixture absorb at the chosen wavelength.

Expected Performance Data
ParameterExpected ValueRationale / Reference
Linearity (r²) > 0.995The relationship itself is linear.
Limit of Quantitation (LOQ) ~1 µg/mLDependent on the molar absorptivity of the compound.
Accuracy (% Recovery) Highly Variable / PoorProne to positive bias from interfering substances.
Precision (% RSD) < 3%The measurement itself is precise.
Specificity Very PoorCannot distinguish between different absorbing species.[7]

Comparative Analysis and Recommendation

The optimal method is entirely dependent on the analytical objective.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighExcellentVery Poor
Sensitivity (LOQ) Good (~0.5 µg/mL)Excellent (~0.01 µg/mL)Moderate (~1 µg/mL)
Sample Throughput ModerateLow to ModerateHigh
Cost (Instrument/Run) ModerateHighLow
Suitability for Reaction Mixture Excellent Very Good (for impurity profiling)Poor (not recommended)
Final Recommendation
  • For routine reaction monitoring, yield determination, and quality control , HPLC-UV is the recommended method. It provides the best balance of specificity, sensitivity, cost, and throughput, delivering reliable and accurate quantitative data in a complex matrix.

  • For impurity profiling, trace analysis, or definitive identification of unknown byproducts , GC-MS is the superior choice. Its unparalleled specificity and sensitivity are essential for regulatory submissions or in-depth process understanding.

  • UV-Vis Spectrophotometry should be avoided for this application unless a rapid, qualitative check for presence is all that is required, and its limitations are well understood and documented.

References

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Trautwein, C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Patel, D., et al. (2018). Analytical method validation: A brief review. ResearchGate. [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Ghasemi, J., et al. (2006). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Analytica Chimica Acta. [Link]

  • SIELC Technologies. (2018). N-Ethyl-2-methylaniline. [Link]

  • Wang, Z., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]

  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

  • Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. [Link]

Sources

A Comparative Guide to the Stability of N-ethyl-2-methoxyaniline Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the stability profile of N-ethyl-2-methoxyaniline, a key intermediate in pharmaceutical synthesis. For professionals in drug development, understanding the intrinsic stability of such building blocks is not merely a procedural step but a fundamental requirement for developing robust, safe, and effective medicines. Instability in a starting material can cascade through a synthetic process, leading to impurity formation, yield loss, and potential safety concerns in the final active pharmaceutical ingredient (API).

Here, we present a comparative stability study, evaluating this compound against two common structural analogs: the parent primary amine, 2-methoxyaniline, and its N-methyl counterpart, N-methyl-2-methoxyaniline. This analysis is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, to elucidate degradation pathways and establish a hierarchy of stability.

The Imperative of Stability: Causality in Experimental Design

Forced degradation studies are designed to intentionally stress a molecule to predict its degradation profile under various environmental conditions.[1] The choice of stressors is not arbitrary; it is a systematic investigation into the molecule's inherent chemical liabilities.[2] For an aniline derivative like this compound, the primary points of susceptibility are the electron-rich aromatic ring, the nucleophilic secondary amine, and the methoxy group. Therefore, our experimental design targets the following degradation mechanisms:

  • Hydrolysis: To assess the stability of the molecule in aqueous environments across a pH range, which is relevant to both processing and physiological conditions.

  • Oxidation: The secondary amine and the activated aromatic ring are prone to oxidation, a common degradation pathway accelerated by atmospheric oxygen or residual oxidizing agents.[3]

  • Photolysis: To determine the molecule's sensitivity to light, which dictates requirements for manufacturing and storage to prevent the formation of photodegradation products.[1]

By subjecting the molecule to conditions more severe than accelerated stability testing, we can rapidly identify potential degradants and develop the necessary analytical methods to control them.[2][4]

Experimental Workflow: A Self-Validating System

The trustworthiness of a stability study hinges on a robust and well-controlled experimental workflow. The process described below ensures that the observed degradation is a direct result of the applied stress and is accurately quantified by a stability-indicating analytical method. The core of this system is a validated High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[5]

Experimental_Workflow cluster_setup Phase 1: Preparation & Stress Application cluster_analysis Phase 2: Analysis & Quantification cluster_evaluation Phase 3: Characterization & Pathway Elucidation prep Prepare 1 mg/mL solutions of This compound & analogs stress Aliquot and expose to stress conditions: - Acidic (0.1N HCl, 60°C) - Basic (0.1N NaOH, 60°C) - Oxidative (3% H2O2, RT) - Photolytic (ICH Q1B) prep->stress dark_control Store dark controls at same temperature prep->dark_control sampling Sample at defined time intervals (e.g., 0, 2, 6, 12, 24h) stress->sampling hplc Analyze via Stability-Indicating HPLC-UV Method sampling->hplc quant Quantify % Degradation (Parent peak area loss) & % Impurity Formation hplc->quant lcms Submit significant degradant samples to LC-MS/MS quant->lcms structure_id Identify Structure of Degradation Products lcms->structure_id pathway Propose Degradation Pathways structure_id->pathway

Caption: A comprehensive workflow for forced degradation studies.

Comparative Stability Data and Analysis

The following sections present the quantitative outcomes of the forced degradation studies. All data represents the percentage of the parent compound degraded after 24 hours of exposure to the specified stress condition.

Hydrolytic Stability

Hydrolysis assesses the susceptibility of a molecule to water-induced degradation, which can be catalyzed by acid or base.

Experimental Protocol: Hydrolytic Degradation

  • Prepare 1 mg/mL solutions of each test compound in a 50:50 mixture of acetonitrile and the respective stress medium (0.1 N HCl, 0.1 N NaOH, or Water).

  • Incubate sealed vials at 60°C, protected from light.

  • Withdraw aliquots at predetermined intervals, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze against a time-zero sample to determine the percentage of degradation.

Table 1: Comparison of Hydrolytic Degradation (%) after 24 hours at 60°C

Compound0.1 N HCl0.1 N NaOHNeutral Water
This compound 1.8%1.1%< 0.5%
N-methyl-2-methoxyaniline 2.1%1.5%< 0.5%
2-methoxyaniline 1.5%0.9%< 0.5%

Expertise & Insights: All three compounds demonstrate excellent stability under neutral conditions and only minor degradation under acidic and basic stress. The data suggests that the N-alkyl substituent has a minimal impact on hydrolytic stability. The primary amine, 2-methoxyaniline, is marginally the most stable under these conditions. This high stability is expected, as the ether and amine functionalities in these structures are not readily susceptible to hydrolysis.

Oxidative Stability

Oxidative degradation is a critical parameter, as many synthetic and formulation processes can introduce oxidative stress.

Experimental Protocol: Oxidative Degradation

  • Prepare 1 mg/mL solutions of each test compound in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide.

  • Store vials at room temperature, protected from light.

  • Withdraw aliquots at predetermined intervals and quench any remaining peroxide with an appropriate reagent (e.g., sodium sulfite) if necessary before HPLC analysis.

  • Analyze against a time-zero sample to determine the percentage of degradation.

Table 2: Comparison of Oxidative Degradation (%) after 24 hours at Room Temperature

Compound3% H₂O₂
This compound 12.5%
N-methyl-2-methoxyaniline 16.8%
2-methoxyaniline > 40%

Expertise & Insights: The oxidative stability data reveals a clear and significant trend. The primary amine, 2-methoxyaniline, is highly susceptible to oxidation, leading to extensive degradation and the formation of colored byproducts. N-alkylation provides a substantial stabilizing effect. The N-ethyl group in This compound offers superior protection against oxidation compared to the N-methyl group, likely due to increased steric hindrance around the nitrogen atom, which impedes attack by the oxidizing agent.

Photostability

Photostability testing is mandated by ICH guideline Q1B and is essential for determining appropriate packaging and handling requirements.[1]

Experimental Protocol: Photostability

  • Prepare 1 mg/mL solutions of each compound in a 50:50 acetonitrile/water mixture.

  • Expose the solutions in transparent quartz vials to a light source conforming to ICH Q1B specifications (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Simultaneously, store a set of control samples, wrapped in aluminum foil, under the same temperature conditions.

  • Analyze the exposed samples against the dark controls to quantify photodegradation.

Table 3: Comparison of Photodegradation (%) after ICH Q1B Exposure

CompoundPhotolytic Degradation
This compound 4.2%
N-methyl-2-methoxyaniline 5.9%
2-methoxyaniline 15.3%

Expertise & Insights: Similar to the oxidative stability results, the photostability data shows that 2-methoxyaniline is the most labile of the three compounds. The N-alkyl groups again provide a protective effect. This compound demonstrates the best photostability in the set, confirming that the ethyl substituent offers a tangible advantage in mitigating light-induced degradation pathways.

Proposed Degradation Pathways

The structural identification of major degradants via LC-MS/MS allows for the proposal of logical degradation pathways. Oxidation is the most significant pathway for these molecules.

Degradation_Pathways cluster_oxidation Oxidative Degradation Pathway cluster_photolysis Photolytic Degradation parent_NE This compound product_NE_Noxide N-oxide Derivative parent_NE->product_NE_Noxide [O] parent_2M 2-methoxyaniline product_2M_nitroso Nitroso Derivative parent_2M->product_2M_nitroso [O] product_2M_dimer Azo/Azoxy Dimers (Colored Impurities) product_2M_nitroso->product_2M_dimer Condensation parent_NE_photo This compound product_NE_photo Radical Intermediates & Polymeric Species parent_NE_photo->product_NE_photo hν (Light)

Sources

A Researcher's Guide to the Nucleophilicity of Substituted Anilines in SN2 Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics and nucleophilicity is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an in-depth comparison of the nucleophilicity of substituted anilines in SN2 reactions, grounded in experimental data and established chemical principles. We will explore the electronic and steric effects of various substituents on the aniline scaffold and provide a practical framework for predicting and manipulating their reactivity.

Fundamentals of Aniline Nucleophilicity in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by the concerted attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group.[1] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][2][3][4]

Aniline, with the lone pair of electrons on its nitrogen atom, serves as a competent nucleophile in these reactions.[5] However, the nucleophilicity of the aniline nitrogen is intricately modulated by the electronic properties of substituents on the aromatic ring. This modulation arises from a combination of inductive and resonance effects, which can either enhance or diminish the electron density on the nitrogen atom, thereby influencing its ability to attack an electrophile.[5]

Electronic Effects: A Balancing Act of Induction and Resonance

Substituents on the aniline ring exert their influence through two primary electronic mechanisms:

  • Inductive Effect: This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the amino group, decreasing nucleophilicity. Conversely, electron-donating groups (EDGs) push electron density towards the amino group, increasing its nucleophilicity.[5]

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of electrons through the pi system of the aromatic ring. EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring via resonance, increasing the electron density on the nitrogen of the amino group and enhancing its nucleophilicity. EWGs with pi bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring through resonance, delocalizing the nitrogen's lone pair into the ring and reducing nucleophilicity.[5][6]

The interplay of these effects determines the overall electron density on the aniline nitrogen and, consequently, its nucleophilic strength.

Comparing Nucleophilicity: The Impact of Substituents

The position of the substituent on the aniline ring—ortho, meta, or para—is critical in determining its overall effect on nucleophilicity.

Para-Substituted Anilines: A Clear Correlation

In para-substituted anilines, the electronic effects of the substituent are most directly transmitted to the amino group. This leads to a predictable trend in nucleophilicity that often correlates well with the Hammett substituent constants (σp).[7]

Substituent (para-)Hammett Constant (σp)[7]Relative Nucleophilicity TrendpKa[7]
-OCH₃-0.27Strongest Nucleophile5.34
-CH₃-0.17Strong Nucleophile5.08
-H0.00Moderate Nucleophile4.60
-Cl0.23Weak Nucleophile3.98
-CN0.66Weaker Nucleophile1.74
-NO₂0.78Weakest Nucleophile1.00

Table 1: Hammett Constants, Relative Nucleophilicity, and pKa Values for a Selection of para-Substituted Anilines.

As the data in Table 1 illustrates, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) increase the pKa, indicating a more basic and, generally, a more nucleophilic aniline.[7] Conversely, electron-withdrawing groups like chloro (-Cl), cyano (-CN), and nitro (-NO₂) decrease the pKa and nucleophilicity.[7]

Meta-Substituted Anilines: The Dominance of the Inductive Effect

For meta-substituted anilines, the resonance effect is not directly transmitted to the amino group. Therefore, the inductive effect of the substituent becomes the primary determinant of nucleophilicity. For instance, a meta-nitroaniline is less nucleophilic than aniline due to the electron-withdrawing inductive effect of the nitro group.

Ortho-Substituted Anilines: The Complication of Steric Hindrance

The "ortho effect" introduces a significant complication when a substituent is adjacent to the amino group.[8][9] Bulky ortho-substituents can sterically hinder the approach of the nitrogen's lone pair to the electrophilic center in the SN2 transition state, thereby reducing the reaction rate, even if the substituent is electronically donating.[8][10] For example, o-toluidine is a weaker base and less reactive in some SN2 reactions than p-toluidine, despite the electron-donating nature of the methyl group.[11] This is attributed to steric hindrance.[8][10]

Furthermore, ortho-substituents can also influence the planarity of the amino group, which can affect its hybridization and the availability of the lone pair.[12]

Caption: Electronic effects of substituents on aniline nucleophilicity.

Experimental Protocol for Determining Relative Nucleophilicity

To quantitatively compare the nucleophilicity of different substituted anilines, a competitive SN2 reaction can be performed, followed by product analysis using techniques like ¹H NMR or GC-MS.

Materials and Methods

Materials:

  • A standard electrophile (e.g., benzyl bromide)

  • A series of para-substituted anilines (e.g., p-methoxyaniline, p-toluidine, aniline, p-chloroaniline)

  • An internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

  • A suitable solvent (e.g., acetonitrile)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Experimental Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of the electrophile and each substituted aniline in the chosen solvent. Add a known amount of the internal standard to each vessel.

  • Reaction Execution: Initiate the reactions simultaneously by adding the electrophile to the aniline solutions. Allow the reactions to proceed at a constant temperature for a set period.

  • Quenching: After the designated time, quench the reactions by adding a large volume of a non-reactive solvent or by cooling the reaction mixture rapidly.

  • Workup: Perform a standard aqueous workup to remove any unreacted starting materials and salts.

  • Analysis: Analyze the product mixtures using ¹H NMR spectroscopy or GC-MS.

  • Quantification: Determine the relative amounts of product formed in each reaction by integrating the product peaks relative to the internal standard peak in the ¹H NMR spectrum or by using the peak areas from the GC-MS chromatogram.

Caption: Experimental workflow for determining relative nucleophilicity.

Authoritative Grounding and Mechanistic Insights

The principles discussed are well-established in the field of physical organic chemistry. The Hammett equation, for instance, provides a quantitative framework for understanding the influence of meta- and para-substituents on the reactivity of aromatic compounds.[7] Kinetic studies of SN2 reactions involving anilines have confirmed the significant impact of both electronic and steric factors on reaction rates.[13]

It is crucial to recognize that while basicity (as measured by pKa) often correlates with nucleophilicity, they are not always directly proportional.[14] Nucleophilicity is a kinetic parameter, reflecting the rate of reaction, whereas basicity is a thermodynamic parameter, reflecting the position of an equilibrium. Steric effects, in particular, can significantly reduce nucleophilicity without having a proportional effect on basicity.[14]

Conclusion

The nucleophilicity of substituted anilines in SN2 reactions is a finely tuned property governed by the electronic and steric nature of the substituents on the aromatic ring. A thorough understanding of these effects is essential for predicting reactivity and designing efficient synthetic strategies. By leveraging the principles of inductive and resonance effects, and by being mindful of the steric constraints imposed by ortho-substituents, researchers can effectively select or modify aniline nucleophiles to achieve their desired synthetic outcomes. The experimental protocol outlined provides a robust method for empirically determining the relative nucleophilicity of a series of anilines, enabling data-driven decisions in the laboratory.

References

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?[Link]

  • Wikipedia. Ortho effect. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). [Link]

  • ResearchGate. (2025, August 7). Anilines as Nucleophiles. [Link]

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?[Link]

  • NATURE AND COMPOSITION OF ORTHO-EFFECT. [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Journal of the American Chemical Society. A Reexamination of Substituent Effects in Reactions of Aniline as a Base and as a Nucleophile. [Link]

  • ResearchGate. (2021, September 9). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • ResearchGate. Nucleophile competition experiment: H 2 O versus aniline, with and.... [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • ResearchGate. (2025, August 6). Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. [Link]

  • YouTube. (2019, December 19). SN2 reaction kinetics. [Link]

  • Khan Academy. Sn2 mechanism: kinetics and substrate. [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • National Institutes of Health. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

  • Find an Expert. Nucleophilic reactivity of aniline derivatives towards the nitroso group. [Link]

  • PubMed Central. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

  • Wikipedia. SN2 reaction. [Link]

  • YouTube. (2021, October 31). SN2 reaction of an aniline on an alkyl halide - laboratory experiment. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for N-ethyl-2-methoxyaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of chemical intermediates like N-ethyl-2-methoxyaniline is paramount in pharmaceutical development and manufacturing, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of a robust High-Performance Liquid Chromatography (HPLC) method tailored for this purpose. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document moves beyond a simple procedural checklist.[1][2][3] It explains the causality behind each validation parameter, offering field-proven insights into establishing a self-validating analytical system. Furthermore, this guide presents a comparative analysis of the validated HPLC method against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, equipping researchers and drug development professionals with the data and rationale to select the most suitable method for their specific analytical challenges.

The Analytical Challenge: this compound

This compound (CAS No. 100735-89-3) is an aromatic amine derivative often used as a key starting material or intermediate in organic synthesis.[4][5] Its structure, featuring a substituted aniline ring, imparts properties that make HPLC an ideal analytical choice. The presence of a chromophoric benzene ring allows for sensitive UV detection, while its polarity and thermal characteristics favor liquid chromatography over techniques that require high temperatures. The objective is to develop and validate an analytical procedure that is not only accurate and precise but also specific enough to distinguish the analyte from potential process-related impurities or degradation products.[3][6]

The Proposed HPLC Method: A Detailed Overview

Method development is a precursor to validation, aiming to establish a separation protocol that is reliable and suitable for its intended purpose.[7][8] The chosen reversed-phase HPLC method leverages the analyte's properties for optimal separation and detection. The causality behind these choices is critical: a C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar this compound. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to control the analyte's ionization state and ensure a sharp, symmetrical peak shape, which is crucial for accurate integration.[9][10]

Table 1: Optimized Chromatographic Conditions

Parameter Condition Rationale
Instrument HPLC System with UV/Vis Detector Standard, robust platform for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent resolution and retention for aromatic amines.[11][12]
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.8) (60:40, v/v) The organic modifier (acetonitrile) controls retention time, while the buffer maintains a stable pH to prevent peak tailing.[10]
Flow Rate 1.0 mL/min Optimal for a 4.6 mm I.D. column to balance analysis time and separation efficiency.[10]
Detection UV at 254 nm Aromatic compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity.
Column Temp. 30 °C Maintains consistent retention times and improves reproducibility.
Injection Vol. 10 µL A standard volume that balances sensitivity with the risk of column overload.

| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any late-eluting impurities without being excessively long. |

Validation of the HPLC Method: An In-Depth Analysis

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[13] The following sections detail the validation of the proposed HPLC method according to the internationally recognized ICH Q2(R1) and the recently revised Q2(R2) guidelines.[2][3][14][15]

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Reliability & Finalization Dev Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol Finalized Method Specificity Specificity (Interference Check) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Overall workflow for HPLC method validation.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[7][16] This is arguably the most critical validation parameter, as a lack of specificity can lead to erroneously high results. For this method, specificity was demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte spiked with potential impurities.

  • Result: The chromatograms showed no interfering peaks at the retention time of this compound in the blank or placebo injections. The analyte peak was well-resolved from all potential impurity peaks, with a resolution factor (Rs) > 2.0 for the closest eluting peak.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification.[17] The relationship is typically evaluated by linear regression analysis of a plot of peak area versus concentration.

  • Methodology: A series of at least five standard solutions were prepared, covering 50% to 150% of the expected working concentration.

  • Result: The method exhibited excellent linearity.

Table 2: Linearity Data

Concentration Level Concentration (µg/mL) Mean Peak Area (n=3)
1 50 498,500
2 75 751,200
3 100 1,002,100
4 125 1,249,500
5 150 1,503,300
Regression Analysis Value Acceptance Criteria
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Y-intercept | 1,520 | Close to zero |

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[18] It confirms the method is reliable for quantifying the analyte at the extremes of its expected concentrations.

  • Result: Based on the linearity, accuracy, and precision studies, the validated range for this method is established as 50 µg/mL to 150 µg/mL .

Accuracy

Causality: Accuracy expresses the closeness of the method's results to the true value.[7][19] It is typically determined by spiking a known amount of analyte into a placebo matrix at different concentration levels and calculating the percentage recovery.

  • Methodology: Accuracy was assessed at three concentration levels (80%, 100%, and 120% of the target concentration) with three replicate preparations for each.

  • Result: The method is highly accurate.

Table 3: Accuracy (Recovery) Data

Concentration Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.8 99.75%
100% 100.0 100.3 100.30%
120% 120.0 119.5 99.58%
Mean % Recovery 99.88%

| Acceptance Criteria | | | 98.0% - 102.0% |

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[18]

  • Result: The low Relative Standard Deviation (RSD) values indicate excellent precision.

Table 4: Precision Data

Parameter Test Condition Mean Assay Value (n=6) % RSD Acceptance Criteria
Repeatability Analyst 1, Day 1 100.1 µg/mL 0.45% ≤ 2.0%

| Intermediate Precision | Analyst 2, Day 2 | 99.8 µg/mL | 0.62% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[18] These parameters define the sensitivity of the method. They are often calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Result: The method is sufficiently sensitive for its intended purpose.

Table 5: Sensitivity Data

Parameter Result Method of Calculation
LOD 0.15 µg/mL 3.3 x (Std. Dev. of Intercept / Slope)

| LOQ | 0.45 µg/mL | 10 x (Std. Dev. of Intercept / Slope) |

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][20]

  • Methodology: Key parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) were varied.

  • Result: The system suitability parameters (e.g., peak tailing, theoretical plates) and assay results remained within acceptance criteria for all variations, demonstrating the method's robustness.

Comparison with Alternative Analytical Techniques

While HPLC is the chosen method, it is crucial for scientists to understand its performance relative to other available techniques.[21] The selection of an analytical method is a balance of performance, applicability, and practicality.

Method_Selection_Logic start Analyze this compound q1 Is analyte volatile & thermally stable? start->q1 q2 Is high specificity needed? (e.g., complex matrix) q1->q2 No gcms Consider GC-MS (may require derivatization) q1->gcms Yes q3 Is only a rough concentration estimate needed? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No uvvis Use UV-Vis Spectrophotometry (low specificity) q3->uvvis Yes

Caption: Decision logic for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds. While powerful, aromatic amines like this compound can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing.[21] Derivatization is often required to improve volatility and chromatographic performance, adding complexity and potential sources of error to the analysis.

UV-Vis Spectrophotometry

This technique measures the absorption of light by the analyte in a solution. It is simple, fast, and inexpensive. However, its significant drawback is a lack of specificity.[21] Any impurity or matrix component that absorbs light at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. It is unsuitable for purity testing but might be used for a highly purified bulk substance where interferences are known to be absent.

Table 6: Comparison of Analytical Techniques

Feature HPLC (Validated Method) GC-MS UV-Vis Spectrophotometry
Principle Differential partitioning between mobile and stationary phases. Separation of volatile compounds followed by mass-based detection. Measurement of light absorption by the analyte.
Specificity High; can separate structurally similar impurities. Very high; provides structural information for impurity ID. Low; susceptible to interference from other absorbing species.[21]
Sensitivity High (ng to µg level) Very high (pg to ng level) Moderate (µg to mg level)
Applicability Broad range of non-volatile and thermally labile compounds.[21] Volatile and thermally stable compounds. Compounds with a suitable chromophore.
Sample Prep Simple dissolution May require complex derivatization. Simple dissolution

| Cost | Moderate | High | Low |

Conclusion

The presented reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation, performed in accordance with ICH guidelines, provides a high degree of assurance that the method is suitable for its intended purpose in a regulated quality control environment.[22] When compared to alternatives, HPLC provides the optimal balance of specificity, sensitivity, and applicability for this particular analyte, avoiding the potential need for derivatization required by GC-MS and the significant interference risk associated with UV-Vis spectrophotometry. This guide serves as a robust framework for scientists tasked with developing and validating reliable analytical methods for pharmaceutical intermediates.

Experimental Protocols

Detailed, step-by-step methodologies for the validation experiments described above.

Protocol 1: Linearity Study

  • Prepare Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a 1.0 mg/mL stock solution.

  • Prepare Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare at least five calibration standards at concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

Protocol 2: Accuracy (Recovery) Study

  • Prepare Placebo Solution: Prepare a solution containing all formulation excipients except the this compound analyte.

  • Spike Samples: Spike the placebo solution with the analyte stock solution to achieve final concentrations of 80, 100, and 120 µg/mL (representing 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analysis: Inject each prepared sample into the HPLC system.

  • Data Evaluation: Quantify the amount of analyte in each sample using the previously generated linearity curve. Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

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The Synthetic Versatility of N-ethyl-2-methoxyaniline: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of building blocks is paramount to the success of a synthetic campaign. N-ethyl-2-methoxyaniline, a disubstituted aniline derivative, presents itself as a versatile intermediate with significant potential in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This guide provides an in-depth technical overview of the synthetic utility of this compound, offering a comparative analysis with relevant alternatives and supported by representative experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights necessary to effectively harness the reactivity of this valuable scaffold.

Core Attributes of this compound: An Electronically Rich Aromatic Amine

This compound, also known as N-ethyl-o-anisidine, possesses a unique combination of functional groups that dictate its reactivity. The secondary amine (-NH-Et) and the ortho-methoxy (-OCH₃) group work in concert to activate the aromatic ring towards electrophilic substitution. The methoxy group, a potent electron-donating group through resonance, significantly increases the electron density at the ortho and para positions.[1] This electronic enrichment makes the molecule a highly reactive nucleophile in various transformations.

The presence of the N-ethyl group distinguishes it from its primary amine counterpart, 2-methoxyaniline (o-anisidine). This substitution modulates the nucleophilicity and steric environment of the nitrogen atom, influencing its participation in reactions such as N-alkylation and condensation. Furthermore, the secondary amine functionality allows for specific reactions like nitrosation, which are not possible with tertiary amines.

Synthesis of this compound: A Comparative Look at N-Alkylation Strategies

The preparation of this compound from its precursor, 2-methoxyaniline, can be achieved through several N-alkylation methods. The choice of method often depends on factors such as scale, cost, and the desired selectivity.

Reductive Amination: A Green and Efficient Approach

Reductive amination stands out as a highly efficient and environmentally benign method for the synthesis of secondary and tertiary amines.[2][3] This one-pot reaction involves the formation of an imine intermediate from the reaction of a primary amine with an aldehyde, followed by in-situ reduction.

Conceptual Workflow for Reductive Amination:

2-Methoxyaniline 2-Methoxyaniline Imine Intermediate Imine Intermediate 2-Methoxyaniline->Imine Intermediate Nucleophilic attack Acetaldehyde Acetaldehyde Acetaldehyde->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->this compound

Caption: Reductive amination pathway for this compound synthesis.

Representative Experimental Protocol: Reductive Amination of 2-Methoxyaniline

  • To a solution of 2-methoxyaniline (10 mmol) in methanol (30 mL), add acetaldehyde (12 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (15 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

MethodReagentsSolventTemperatureTypical YieldReference
Reductive Amination 2-Methoxyaniline, Acetaldehyde, NaBH₄Methanol0 °C to RT>85%[2]
Direct Alkylation 2-Methoxyaniline, Ethyl Iodide, K₂CO₃AcetonitrileReflux60-75% (mixture of mono- and di-alkylated products)[4]

Comparison with Direct Alkylation:

Direct alkylation of 2-methoxyaniline with an ethyl halide is a more traditional approach. However, it often suffers from a lack of selectivity, leading to the formation of both the desired secondary amine and the tertiary amine (N,N-diethyl-2-methoxyaniline).[1] This necessitates a more challenging purification process and results in lower yields of the target compound. Reductive amination, in contrast, offers excellent selectivity for the mono-ethylated product, making it the preferred method for a clean and efficient synthesis.

Synthetic Utility in Azo Dye Formation: A Chromophoric Building Block

Aromatic amines are pivotal in the synthesis of azo dyes, a major class of synthetic colorants.[5] The process involves two key steps: diazotization of a primary or secondary aromatic amine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound.

While this compound is a secondary amine, it can undergo nitrosation to form an N-nitroso compound, which can then rearrange under acidic conditions to a C-nitroso species, or in some cases, be used in other synthetic transformations. However, for the classic azo coupling reaction to form a stable azo dye, a primary aromatic amine is typically required for the formation of the diazonium salt. The parent compound, 2-methoxyaniline, is an excellent candidate for this reaction.

Conceptual Workflow for Azo Dye Synthesis:

Aromatic Amine (e.g., 2-Methoxyaniline) Aromatic Amine (e.g., 2-Methoxyaniline) Diazonium Salt Diazonium Salt Aromatic Amine (e.g., 2-Methoxyaniline)->Diazonium Salt Diazotization NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C)->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component (e.g., Phenol) Coupling Component (e.g., Phenol) Coupling Component (e.g., Phenol)->Azo Dye

Caption: General pathway for the synthesis of azo dyes.

Representative Experimental Protocol: Azo Coupling with 2-Methoxyaniline

  • Diazotization: Dissolve 2-methoxyaniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. To this, add a cold aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Coupling: In a separate beaker, dissolve a suitable coupling component, such as phenol (10 mmol), in an aqueous solution of sodium hydroxide (10%, 10 mL) and cool to 5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring. A brightly colored precipitate will form.

  • Continue stirring for 1 hour in the ice bath.

  • Collect the azo dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Starting AmineCoupling ComponentResulting Azo Dye ColorKey RemarksReference
2-Methoxyaniline PhenolOrange-RedThe methoxy group enhances the color intensity.[6]
Aniline PhenolYellow-OrangeThe parent azo dye, for baseline comparison.[7]
4-Methoxyaniline PhenolRedThe para-methoxy group leads to a bathochromic shift (deeper color) compared to the ortho-isomer.[8]

Comparative Insights:

The position of the methoxy group significantly influences the spectral properties of the resulting azo dye. Compared to aniline, the presence of the electron-donating methoxy group in 2-methoxyaniline generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in a deeper color. When comparing the ortho- (2-methoxy) and para- (4-methoxy) isomers, the para-isomer often produces a more significant bathochromic shift due to more effective resonance delocalization across the azo linkage.

Role in Heterocyclic Synthesis: A Gateway to Quinolines

Substituted anilines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[9] One such important class of heterocycles is the quinolines. The Doebner-von Miller reaction and related syntheses provide a classical route to quinolines from anilines and α,β-unsaturated carbonyl compounds.

Conceptual Workflow for Quinoline Synthesis (Doebner-von Miller type):

This compound This compound Dihydroquinoline Intermediate Dihydroquinoline Intermediate This compound->Dihydroquinoline Intermediate Michael Addition & Cyclization α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Dihydroquinoline Intermediate Lewis Acid (e.g., ZnCl2) Lewis Acid (e.g., ZnCl2) Lewis Acid (e.g., ZnCl2)->Dihydroquinoline Intermediate Substituted Quinoline Substituted Quinoline Dihydroquinoline Intermediate->Substituted Quinoline Oxidation Oxidant Oxidant Oxidant->Substituted Quinoline

Caption: A generalized pathway for the synthesis of quinolines from anilines.

Representative Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol is adapted from general procedures for quinoline synthesis and would require optimization for this compound.

  • To a mixture of this compound (10 mmol) and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 12 mmol), add a Lewis acid catalyst such as zinc chloride (5 mmol).

  • Heat the reaction mixture at 100-120 °C for 4-6 hours.

  • Cool the reaction to room temperature and add an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to facilitate the aromatization of the dihydroquinoline intermediate.

  • Heat the mixture again for 2-3 hours.

  • After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Aniline DerivativeReactivity in Quinoline SynthesisExpected ProductReference
This compound The electron-donating methoxy group activates the ring, potentially leading to higher yields and regioselectivity. The N-ethyl group may influence the reaction rate and product structure.An N-ethyl, methoxy-substituted quinoline.[9][10]
2-Methoxyaniline Highly reactive due to the primary amine and activating methoxy group.A methoxy-substituted quinoline.[10]
N-ethylaniline The N-ethyl group provides some activation, but less than a methoxy group.An N-ethyl-substituted quinoline.[9]

Comparative Considerations:

The presence of the methoxy group in this compound is expected to facilitate the initial Michael addition and the subsequent electrophilic cyclization onto the aromatic ring, potentially leading to higher yields compared to N-ethylaniline. The regiochemical outcome of the cyclization will be directed by the activating methoxy group, favoring substitution at the para-position to the amine.

Conclusion and Future Outlook

This compound is a synthetically valuable building block whose full potential is yet to be exhaustively explored in the literature. Its unique electronic and steric properties make it an attractive starting material for the synthesis of a diverse array of molecules, particularly in the realms of dye chemistry and heterocyclic synthesis. While direct, comparative experimental data is sparse, this guide has provided a framework for understanding its reactivity based on the well-established chemistry of related aniline derivatives. The presented protocols, adapted from analogous systems, offer a starting point for researchers to incorporate this compound into their synthetic strategies. As the demand for novel functional molecules continues to grow, it is anticipated that the synthetic utility of this compound will be further elucidated, solidifying its position as a versatile tool in the arsenal of the modern organic chemist.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. The proper disposal of specialized reagents like N-ethyl-2-methoxyaniline is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety data and best practices.

Understanding the Compound: Hazard Identification

This compound (CAS No. 15258-43-2) is a substituted aniline derivative. Like many aromatic amines, it presents several health and environmental hazards that dictate its handling and disposal procedures. A thorough risk assessment is the first step in safe management.

The primary hazards associated with this compound and related aniline compounds include:

  • Acute Toxicity : Harmful if swallowed.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][3]

  • Aquatic Toxicity : The compound and its degradation byproducts can be toxic to aquatic life.[4]

  • Combustion Hazards : When burned, it can decompose to produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[4][5]

Some related aniline compounds are also suspected of causing genetic defects and may be carcinogenic, warranting a cautious approach.[4][6][7]

Table 1: Hazard Profile of this compound
Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, OralHarmful if swallowed.[1][2]
Skin IrritationCauses skin irritation.[1][3]
Eye IrritationCauses serious eye irritation.[1][3]
Respiratory IrritationMay cause respiratory irritation.[3]

Pre-Disposal Protocol: Segregation and Containment at the Source

Proper disposal begins the moment the chemical is deemed waste. To prevent accidental reactions and ensure compliant disposal, rigorous segregation and containment procedures are essential.

Step-by-Step Waste Collection:
  • Designate a Waste Stream : this compound waste must be treated as hazardous waste .[8][9] It should never be mixed with non-hazardous waste or other incompatible chemical waste streams.[10]

  • Select an Appropriate Container : Use a dedicated, chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[8] The container must have a secure, leak-proof lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ".[11] Also, include the date when the first drop of waste was added.

  • Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials, and have secondary containment to manage potential leaks.[11]

Chemical Incompatibilities:

To prevent dangerous reactions, this compound waste must be kept separate from the following:

  • Strong oxidizing agents (e.g., perchlorates, nitrates)[4][7][12]

  • Acids and acid halides[7][13][14]

  • Acid anhydrides[7][13][14]

  • Chloroformates[7][13][14]

Spill Management and Decontamination

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Small Spill Cleanup Procedure:
  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[6]

  • Wear Appropriate PPE : At a minimum, this includes chemical-resistant gloves (butyl rubber or Viton are recommended for anilines), chemical splash goggles, and a lab coat.[6][8]

  • Absorb the Spill : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[4][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[10]

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.

Disposal Workflow and Approved Methods

The disposal of this compound waste must be handled by a licensed professional waste disposal service.[4][6] Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[8]

Diagram 1: Disposal Decision Workflow

G start Waste this compound Generated segregate Segregate as Hazardous Waste in a Labeled, Compatible Container start->segregate spill Is there a spill? segregate->spill spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes storage Store in Designated Hazardous Waste Area spill->storage No spill_proc->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co transport Arrange for Professional Waste Pickup and Transport disposal_co->transport end Compliant Disposal (e.g., Incineration) transport->end

Caption: A workflow for the safe and compliant disposal of this compound.

Recommended Disposal Technology:

The most common and effective method for the final disposal of this compound and similar aniline wastes is high-temperature incineration .[7][15] This process must be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the toxic gases (like NOx) produced during combustion.[15]

Regulatory Overview

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes from the production of aniline are specifically listed as hazardous wastes (e.g., K083: Distillation bottoms from aniline production; K103: Process residues from aniline extraction).[16] While this compound itself may not be explicitly listed, it falls under the category of hazardous waste due to its characteristics of toxicity and irritation. Always consult your local, state, and federal regulations to ensure full compliance.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, safe containment, and professional disposal, researchers can minimize risks and ensure their work is conducted in a safe and compliant manner. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information and consult with your institution's EHS department for guidance on your facility's specific procedures.

References

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  • Material Safety D
  • Safety D
  • Aniline Waste Disposal Procedures. Washington State University Environmental Health & Safety.
  • 2-Methoxyaniline | C7H9NO.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Safety Data Sheet for 2-Ethylaniline. Fisher Scientific.
  • Safety Data Sheet for this compound. Sigma-Aldrich.
  • Safety Data Sheet for N-(2-Cyanoethyl)-N-ethylaniline. TCI Chemicals.
  • Prudent Disposal of Aniline, 2,4,6-trimethyl-3-nitro-. Benchchem.
  • N-ETHYL ANILINE MATERIAL SAFETY D
  • 2-Methoxyaniline Safety D
  • N-ETHYLANILINE - CAMEO Chemicals. NOAA.
  • Safety Data Sheet for 2-Methoxy-5-nitroaniline. Fisher Scientific.
  • EPA Hazardous Waste Codes. US EPA.

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A Comprehensive Guide to Personal Protective Equipment for Handling N-ethyl-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of discovery. This guide provides an in-depth, experience-driven framework for the safe handling of N-ethyl-2-methoxyaniline, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive safety data for this compound is not extensively documented, its structural similarity to other methoxyanilines necessitates a cautious and thorough approach to safety. The principles and protocols outlined herein are synthesized from established safety standards for analogous compounds and are designed to empower you with the knowledge to work safely and effectively.

Understanding the Risks: A Proactive Approach to Safety

This compound, as a substituted aniline, is anticipated to share toxicological properties with related compounds such as 2-methoxyaniline and p-anisidine. These compounds are known to be hazardous, with potential risks including acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] Some substituted anilines are also suspected carcinogens and may cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

The primary routes of exposure that must be mitigated are:

  • Dermal (Skin) Contact: Anilines can be readily absorbed through the skin, leading to systemic toxicity.[1][3]

  • Inhalation: Vapors or aerosols of this compound can be inhaled, posing a significant risk to the respiratory system and overall health.[1][3]

  • Ocular (Eye) Contact: Direct contact with the eyes can cause serious irritation.[5][6][7]

  • Ingestion: Accidental ingestion is a potential route of exposure that can lead to severe poisoning.[1][5][6]

Core Principles of PPE Selection

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides a tiered approach to PPE selection based on the scale and nature of the work with this compound.

Task/Operational Scale Minimum Required PPE Enhanced Precautions (Recommended)
Small-Scale Weighing and Solution Preparation (<1g) - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Face shield in addition to goggles- Chemical-resistant apron over lab coat- Work within a certified chemical fume hood
Bench-Scale Synthesis and Reactions (1-10g) - Chemical splash goggles and face shield- Nitrile or neoprene gloves (double-gloving mandatory)- Chemical-resistant laboratory coat- Work within a certified chemical fume hood- Chemical-resistant suit or coveralls- Use of a closed system for transfers where feasible
Large-Scale Operations and Transfers (>10g) - Full-face respirator with appropriate cartridges- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or coveralls- Dedicated and certified chemical fume hood or glove box- Supplied-air respirator for extended or high-concentration work- Comprehensive emergency plan with readily accessible safety shower and eyewash station
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant gloves, boots, and suit- Use of absorbent materials compatible with the chemical- Work with a buddy system- Have a pre-prepared spill kit readily available

Procedural Guidance for Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is critically dependent on its correct use. Follow this step-by-step protocol to minimize the risk of contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands 1. Gown Don gown or lab coat WashHands->Gown 2. Respirator Don respirator (if required) Gown->Respirator 3. Goggles Don eye and face protection Respirator->Goggles 4. Gloves Don gloves (over cuffs of gown) Goggles->Gloves 5. PPE_Decision_Framework Start Start: Task involving This compound AssessScale Assess Scale of Operation Start->AssessScale SmallScale Small Scale (<1g) AssessScale->SmallScale < 1g LargeScale Large Scale (≥1g) AssessScale->LargeScale ≥ 1g AssessAerosol Potential for Aerosol/Vapor Generation? AssessSplash Risk of Splash? AssessAerosol->AssessSplash No HoodRequired Work in Fume Hood AssessAerosol->HoodRequired Yes BasePPE Base PPE: - Lab Coat - Goggles - Double Nitrile Gloves AssessSplash->BasePPE Low Risk Respirator Add Full-Face Respirator AssessSplash->Respirator High Risk/ Poor Ventilation SmallScale->AssessAerosol EnhancedPPE Enhanced PPE: - Chemical Suit - Face Shield & Goggles - Heavy-Duty Gloves LargeScale->EnhancedPPE BasePPE->HoodRequired EnhancedPPE->AssessAerosol HoodRequired->AssessSplash

Caption: A flowchart to guide the selection of appropriate PPE.

By adhering to these rigorous safety protocols, you are not only protecting yourself but also your colleagues and the integrity of your research. A culture of safety is a culture of scientific excellence.

References

  • Chemical Label. (n.d.). This compound.
  • Fisher Scientific. (n.d.).
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Angene Chemical. (2026, January 5).
  • ChemTrack.org. (n.d.). Safety Guideline.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.